molecular formula C18H16O B1584101 4,4-Diphenyl-2-cyclohexen-1-one CAS No. 4528-64-7

4,4-Diphenyl-2-cyclohexen-1-one

Cat. No.: B1584101
CAS No.: 4528-64-7
M. Wt: 248.3 g/mol
InChI Key: LUFGFXHHSGISSL-UHFFFAOYSA-N
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Description

Photochemistry of 4,4-diphenyl-2-cyclohepten-1-one has been investigated. Electrohydrodimerization of 4,4-diphenyl-2-cyclohexen-1-one in buffered hydroethanolic solutions has been studied by polarography, cyclic voltammetry and controlled-potential coulometry.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diphenylcyclohex-2-en-1-one
Source PubChem
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InChI

InChI=1S/C18H16O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13H,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUFGFXHHSGISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196460
Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Molecular Weight

248.3 g/mol
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CAS No.

4528-64-7
Record name 4,4-Diphenyl-2-cyclohexen-1-one
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Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Record name 4528-64-7
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Record name 2-Cyclohexen-1-one, 4,4-diphenyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4,4-Diphenyl-2-cyclohexen-1-one Scaffold

The 4,4-diphenyl-2-cyclohexen-1-one moiety is a valuable structural motif in organic synthesis and medicinal chemistry. Its rigid, three-dimensional framework, adorned with two phenyl groups, provides a unique scaffold for the development of novel therapeutic agents. The conjugated enone system within the cyclohexene ring is a key feature, rendering the molecule susceptible to a variety of chemical transformations, including Michael additions, which are fundamental in the construction of complex molecular architectures. This reactivity, combined with the steric and electronic influence of the gem-diphenyl substituents, makes 4,4-diphenyl-2-cyclohexen-1-one a compelling target for synthetic chemists and a promising starting point for the design of biologically active compounds.

Derivatives of cyclohexenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of bulky and lipophilic diphenyl groups at the 4-position can significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive overview of the synthesis of 4,4-diphenyl-2-cyclohexen-1-one, with a focus on the underlying principles, detailed experimental protocols, and the critical aspects of reaction control and product characterization.

Core Synthetic Strategy: The Robinson Annulation

The most direct and widely employed method for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one is the Robinson annulation . This powerful ring-forming reaction, named after Sir Robert Robinson, combines two fundamental transformations in a sequential manner: a Michael addition followed by an intramolecular aldol condensation .[4][5][6]

The overall transformation involves the reaction of a ketone with an α,β-unsaturated ketone to form a new six-membered ring. For the synthesis of our target molecule, the logical precursors are a source of the diphenylacetyl carbanion (the Michael donor) and methyl vinyl ketone (the Michael acceptor). The most suitable starting material to generate the required enolate is 1,1-diphenylacetone .

Reaction Mechanism: A Step-by-Step Elucidation

The Robinson annulation proceeds through a well-established two-stage mechanism:

Stage 1: Michael Addition

  • Enolate Formation: The reaction is initiated by a base, which abstracts an α-proton from 1,1-diphenylacetone. This deprotonation is regioselective, as the methyl protons are more acidic and sterically accessible than the phenyl protons. The resulting enolate is stabilized by resonance.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the β-carbon of methyl vinyl ketone in a conjugate addition (Michael addition). This is the key carbon-carbon bond-forming step that connects the two reactant molecules.

  • Intermediate Formation: The initial addition product is a new enolate, which is then protonated by the solvent (typically an alcohol) to yield a 1,5-diketone intermediate, specifically 6,6-diphenylheptane-2,5-dione .

Stage 2: Intramolecular Aldol Condensation

  • Second Enolate Formation: The 1,5-diketone intermediate possesses two sets of α-protons. Under basic conditions, a proton is abstracted from the methyl group of the acetyl moiety, forming another enolate.

  • Intramolecular Cyclization: This newly formed enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the former diphenylacetone moiety. This cyclization step forms a six-membered ring.[7][8]

  • Aldol Adduct Formation: The initial cyclization product is a β-hydroxy ketone (an aldol adduct).

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated ketone. This final step generates the conjugated double bond in the cyclohexenone ring, yielding the desired product, 4,4-diphenyl-2-cyclohexen-1-one .

The following diagram, generated using the DOT language, illustrates the workflow of the Robinson annulation for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one.

Robinson_Annulation_Workflow cluster_michael Stage 1: Michael Addition cluster_aldol Stage 2: Intramolecular Aldol Condensation start 1,1-Diphenylacetone + Methyl Vinyl Ketone enolate_formation Base-catalyzed Enolate Formation start->enolate_formation michael_addition Conjugate Addition enolate_formation->michael_addition diketone 1,5-Diketone Intermediate (6,6-Diphenylheptane-2,5-dione) michael_addition->diketone enolate_formation_2 Second Enolate Formation diketone->enolate_formation_2 cyclization Intramolecular Cyclization enolate_formation_2->cyclization aldol_adduct β-Hydroxy Ketone (Aldol Adduct) cyclization->aldol_adduct dehydration Dehydration aldol_adduct->dehydration final_product 4,4-Diphenyl-2-cyclohexen-1-one dehydration->final_product

Caption: Workflow of the Robinson Annulation for 4,4-Diphenyl-2-cyclohexen-1-one Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Robinson annulation of similar substrates.[9][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
1,1-DiphenylacetoneC₁₅H₁₄O210.2721.0 g (0.1 mol)≥98%
Methyl vinyl ketoneC₄H₆O70.098.4 g (0.12 mol)≥99%, stabilized
Sodium ethoxideC₂H₅NaO68.057.5 g (0.11 mol)≥95%
Absolute EthanolC₂H₅OH46.07250 mLAnhydrous
Diethyl ether(C₂H₅)₂O74.12As neededAnhydrous
Saturated aq. NaClNaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Silica gelSiO₂60.08As needed60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with 1,1-diphenylacetone (21.0 g, 0.1 mol) and absolute ethanol (150 mL). The mixture is stirred until the ketone is completely dissolved. Sodium ethoxide (7.5 g, 0.11 mol) is then carefully added in portions. The mixture is stirred for 15 minutes at room temperature to ensure complete formation of the enolate.

  • Michael Addition: Methyl vinyl ketone (8.4 g, 0.12 mol) is dissolved in absolute ethanol (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30 minutes. An exothermic reaction may be observed; the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature and the bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether (200 mL) and water (150 mL). The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine) (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to afford 4,4-diphenyl-2-cyclohexen-1-one as a solid. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow start Reaction Setup (Anhydrous Conditions) reagent_addition Addition of 1,1-Diphenylacetone, Ethanol, and Sodium Ethoxide start->reagent_addition michael_addition Dropwise Addition of Methyl Vinyl Ketone Solution reagent_addition->michael_addition reflux Reflux for 4-6 hours michael_addition->reflux workup Solvent Removal and Aqueous Work-up reflux->workup extraction Extraction with Diethyl Ether workup->extraction purification Column Chromatography and Recrystallization extraction->purification product Pure 4,4-Diphenyl-2-cyclohexen-1-one purification->product

Caption: Experimental Workflow for the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Characterization of 4,4-Diphenyl-2-cyclohexen-1-one

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity in the molecule. Expected signals include multiplets for the aromatic protons of the two phenyl groups, and characteristic signals for the vinylic protons and the methylene protons of the cyclohexenone ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals to identify include the carbonyl carbon, the olefinic carbons, the quaternary carbon bearing the two phenyl groups, and the carbons of the phenyl rings.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. The most characteristic absorption will be a strong peak for the C=O stretch of the conjugated ketone, typically appearing in the range of 1660-1685 cm⁻¹. A C=C stretching vibration for the alkene will also be present.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4,4-diphenyl-2-cyclohexen-1-one (248.32 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The 4,4-diphenyl-2-cyclohexen-1-one scaffold is of significant interest to medicinal chemists. The presence of the two phenyl rings allows for the exploration of structure-activity relationships by introducing various substituents on these rings. This can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its binding to biological targets.

The cyclohexenone core itself is a known pharmacophore that can participate in covalent interactions with target proteins, particularly with cysteine residues via Michael addition. This mechanism of action is exploited in the design of various enzyme inhibitors. Furthermore, the rigid structure of the 4,4-diphenyl substituted cyclohexenone can serve as a template to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for achieving high-affinity and selective binding to protein targets.

Research has shown that various cyclohexenone derivatives exhibit promising cytotoxic activity against a range of cancer cell lines.[1][2][11] The development of novel analogs based on the 4,4-diphenyl-2-cyclohexen-1-one scaffold could lead to the discovery of new anticancer agents with improved efficacy and reduced side effects. The synthetic accessibility of this core structure, as detailed in this guide, makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The synthesis of 4,4-diphenyl-2-cyclohexen-1-one via the Robinson annulation is a robust and efficient method for constructing this valuable chemical entity. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and comprehensive product characterization are paramount to achieving a successful synthesis. The unique structural features and inherent reactivity of 4,4-diphenyl-2-cyclohexen-1-one make it a versatile scaffold with significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the necessary foundational knowledge and practical insights for researchers and drug development professionals to effectively synthesize and utilize this important molecule in their scientific endeavors.

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An In-depth Technical Guide to 4,4-Diphenyl-2-cyclohexen-1-one: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4-diphenyl-2-cyclohexen-1-one, a key synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, nuanced reactivity, and its role as a structural scaffold, grounding all claims in authoritative scientific literature.

Introduction: A Scaffold of Strategic Importance

4,4-Diphenyl-2-cyclohexen-1-one (CAS No: 4528-64-7) is a polycyclic organic compound featuring a cyclohexenone core with two phenyl groups geminally substituted at the C4 position.[1] This unique architecture, combining a reactive α,β-unsaturated ketone (enone) system with the steric bulk of a diphenylmethane-like quaternary center, imparts a distinct chemical character that is both synthetically challenging and rich in potential. The benzophenone moiety, a related diaryl ketone structure, is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and marketed drugs with a wide array of biological activities.[2] Understanding the properties of 4,4-diphenyl-2-cyclohexen-1-one is therefore critical for leveraging its potential in the synthesis of complex molecular architectures and novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 4,4-diphenyl-2-cyclohexen-1-one are summarized below. These data are essential for its handling, purification, and characterization in a laboratory setting.

PropertyValueSource(s)
CAS Number 4528-64-7[1][3]
Molecular Formula C₁₈H₁₆O[1]
Molecular Weight 248.32 g/mol [1][3]
Appearance Solid[3]
Melting Point 90-92 °C[3]
InChI Key LUFGFXHHSGISSL-UHFFFAOYSA-N[1][3]

Structural Insights: X-ray crystallography has revealed that 4,4-diphenyl-2-cyclohexen-1-one crystallizes in a monoclinic system.[4] The six-membered ring adopts a sofa-C(5) conformation.[4] This conformation, coupled with the spatial arrangement of the two bulky phenyl groups, plays a pivotal role in dictating the molecule's reactivity by influencing the accessibility of its reactive sites.

Synthesis and Methodologies

The synthesis of α,β-unsaturated ketones is a cornerstone of organic chemistry. For 4,4-diphenyl-2-cyclohexen-1-one, a common and effective strategy involves a two-step sequence starting from the corresponding saturated ketone, 4,4-diphenylcyclohexanone. This sequence consists of α-bromination followed by dehydrobromination.

Conceptual Synthesis Workflow

The logical flow for this synthesis is outlined below. The process begins with the stable saturated ketone, introduces a leaving group (bromide) at the α-position, and then eliminates it to form the target conjugated double bond.

A 4,4-Diphenylcyclohexanone (Starting Material) B α-Bromination (e.g., with NBS or Br₂) A->B Introduce Leaving Group C 2-Bromo-4,4-diphenylcyclohexanone (Intermediate) B->C D Dehydrobromination (Base-induced Elimination, e.g., Li₂CO₃) C->D E2 Elimination E 4,4-Diphenyl-2-cyclohexen-1-one (Final Product) D->E

Caption: Synthetic pathway for 4,4-diphenyl-2-cyclohexen-1-one.

Protocol: Synthesis via Bromination-Dehydrobromination

This protocol describes a representative procedure for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one from its saturated analog.

Causality: The choice of a non-nucleophilic base like lithium carbonate in the elimination step is crucial. It is strong enough to promote dehydrobromination but minimizes the risk of competing side reactions, such as nucleophilic attack on the carbonyl group, which could occur with bases like hydroxides.

  • α-Bromination:

    • Dissolve 4,4-diphenylcyclohexanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (catalytic amount).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude 2-bromo-4,4-diphenylcyclohexanone is often used directly in the next step.

  • Dehydrobromination:

    • Dissolve the crude bromo-ketone intermediate in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

    • Add an excess of a mild, non-nucleophilic base such as lithium carbonate (Li₂CO₃) and lithium bromide (LiBr).

    • Heat the mixture to approximately 120-150 °C. The LiBr assists in the elimination process.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4,4-diphenyl-2-cyclohexen-1-one.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4-diphenyl-2-cyclohexen-1-one is dominated by its enone functionality, which offers two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Michael (1,4-Conjugate) Addition: A Case of Steric Hindrance

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[5][6]

Mechanism: The reaction is initiated by the attack of a "soft" nucleophile, such as an enolate or a Gilman cuprate, at the β-carbon of the enone.[7] This conjugate attack is thermodynamically controlled and results in the formation of a new enolate intermediate, which is then protonated during workup to give the 1,4-adduct.[5]

sub Enone Substrate int Enolate Intermediate sub->int 1,4-Attack nuc Nucleophile (Nu⁻) prod 1,4-Adduct int->prod Protonation h_plus H⁺ (Workup)

Caption: General mechanism of a Michael Addition reaction.

Expert Insight: A critical feature of 4,4-diphenyl-2-cyclohexen-1-one is its notable resistance to a wide range of Michael additions.[8] This reluctance is directly attributed to the severe steric hindrance created by the two phenyl groups at the C4 position.[8] These groups effectively shield the β-carbon (C3), impeding the approach of incoming nucleophiles. This steric congestion makes the compound a challenging substrate for traditional Michael reactions and often requires carefully selected reagents or catalytic systems to overcome the activation barrier.

Other Key Reactions
  • 1,2-Addition: While "soft" nucleophiles favor 1,4-addition, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the electrophilic carbonyl carbon in a 1,2-addition fashion.[7] This kinetically controlled process leads to the formation of a tertiary alcohol after workup.

  • Reduction: The compound can be selectively reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) will typically reduce the carbon-carbon double bond to yield 4,4-diphenylcyclohexanone. Selective reduction of the carbonyl group to an allylic alcohol can be achieved using reagents like sodium borohydride (NaBH₄) at low temperatures, which favors 1,2-reduction.

  • Cycloaddition: The electron-deficient double bond of the enone system can participate as a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures.[9]

Applications in Research and Drug Development

The rigid scaffold and reactive handles of 4,4-diphenyl-2-cyclohexen-1-one make it a valuable building block in synthetic and medicinal chemistry.

  • Scaffold for Bioactive Molecules: Derivatives of this compound have been explored in the discovery of novel therapeutics. For instance, it served as a foundational structure in a program aimed at developing non-peptidic antagonists of Substance P, a neuropeptide involved in pain transmission.[8]

  • Covalent Inhibitors: The α,β-unsaturated ketone moiety is a well-known "warhead" for designing covalent inhibitors.[6] This functional group can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. This makes the 4,4-diphenyl-2-cyclohexen-1-one scaffold a promising starting point for developing targeted covalent drugs in areas like oncology.[10]

Safety and Handling

Proper handling of 4,4-diphenyl-2-cyclohexen-1-one is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

  • General Precautions: Avoid formation of dust. Do not get in eyes, on skin, or on clothing.[11][12] Use in a well-ventilated area or under a fume hood.[12]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place, away from heat, sparks, and open flames.[11][12]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a compound of significant synthetic interest, characterized by the interplay between the reactivity of its enone system and the profound steric influence of its gem-diphenyl groups. While this steric bulk presents a notable challenge for common reactions like the Michael addition, it also offers a unique structural framework for the design of complex molecules. Its demonstrated utility as a scaffold for bioactive compounds, particularly in the development of Substance P antagonists and its potential as a precursor for covalent inhibitors, underscores its importance for professionals in drug discovery and organic synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Mignani, S., et al. (n.d.). New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. Tetrahedron. Retrieved from [Link]

  • Ariel, S., Chen, J., Scheffer, J. R., & Trotter, J. (1992). Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form). Acta Crystallographica Section C Crystal Structure Communications, 48(2), 400–402. Retrieved from [Link]

  • Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • CPAchem Ltd. (2024, January 16). Safety data sheet. Retrieved from [Link]

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  • Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION | MECHANISM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diphenyl-2-cyclohexen-1-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one, 4-phenyl-. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Y. (2022). Michael addition reaction and its examples. Journal of Physics: Conference Series, 2193(1), 012028. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(45), 41065-41085. Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1438-1460. Retrieved from [Link]

  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. Retrieved from [Link]

  • Drug Discovery Chemistry. (2025, April 14-17). Conference Brochure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. Retrieved from [Link]

  • Ponten, J., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(21), 6889-6897. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Analysis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a valuable molecular scaffold in organic synthesis and medicinal chemistry. Its unique structural features, including a chiral center and multiple reactive sites, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,4-diphenyl-2-cyclohexen-1-one, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Spectral Overview

The structure of 4,4-diphenyl-2-cyclohexen-1-one, with the IUPAC name 4,4-diphenylcyclohex-2-en-1-one, is characterized by a six-membered cyclohexenone ring substituted with two phenyl groups at the C4 position. This arrangement gives rise to a distinct set of signals in its various spectra, which are discussed in detail in the following sections.

Molecular Formula: C₁₈H₁₆O[1]

Molecular Weight: 248.32 g/mol [1]

CAS Number: 4528-64-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4-diphenyl-2-cyclohexen-1-one, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 4,4-diphenyl-2-cyclohexen-1-one exhibits characteristic signals for the vinylic, allylic, and aromatic protons. Based on foundational studies, the following assignments can be made.

Table 1: ¹H NMR Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet10HAromatic protons (C₆H₅)
~6.9Doublet1HVinylic proton (CH =CH-C=O)
~6.1Doublet1HVinylic proton (CH=CH -C=O)
~2.9Multiplet2HAllylic protons (-CH ₂-C=O)
~2.5Multiplet2HAllylic protons (C(Ph)₂-CH ₂-)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented here is a representative interpretation based on established principles and available data for similar structures.

Interpretation and Experimental Considerations:

The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum (around 7.2-7.4 ppm). The two vinylic protons of the α,β-unsaturated ketone system are diastereotopic and are expected to appear as distinct doublets, with their coupling constant (J-value) being characteristic of a cis or trans relationship, though in a cyclohexene ring this is fixed. The allylic protons adjacent to the carbonyl group and those adjacent to the quaternary carbon bearing the phenyl groups will also exhibit distinct chemical shifts and multiplicities due to their different electronic environments.

For acquiring high-quality ¹H NMR spectra, it is crucial to use a deuterated solvent that completely dissolves the sample, such as deuterated chloroform (CDCl₃). A standard experimental protocol would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic and allylic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the two phenyl groups, some carbon signals may be equivalent.

Table 2: Predicted ¹³C NMR Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

Chemical Shift (δ, ppm)Carbon TypeAssignment
~199QuaternaryCarbonyl carbon (C =O)
~150-160CHVinylic carbon (C H=CH-C=O)
~145QuaternaryPhenyl-substituted quaternary carbon (C (Ph)₂)
~126-130CHAromatic carbons (C H of C₆H₅)
~125CHVinylic carbon (CH=C H-C=O)
~50QuaternaryAromatic ipso-carbons (C -Ar)
~35CH₂Allylic carbon (-C H₂-C=O)
~30CH₂Allylic carbon (C(Ph)₂-C H₂-)

Note: This is a predicted spectrum based on typical chemical shift values for similar functional groups. The actual experimental values may vary.

Interpretation and Experimental Considerations:

The carbonyl carbon is the most deshielded and will appear at the lowest field (~199 ppm). The vinylic and aromatic carbons will resonate in the range of ~125-160 ppm. The quaternary carbon atom to which the two phenyl groups are attached will have a characteristic chemical shift. The two methylene (CH₂) groups in the cyclohexenone ring will appear in the upfield region of the spectrum.

The acquisition of a ¹³C NMR spectrum typically requires a larger amount of sample and/or a longer acquisition time compared to a ¹H NMR spectrum due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, making it easier to count the number of non-equivalent carbon atoms. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for 4,4-Diphenyl-2-cyclohexen-1-one

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3060MediumC-H stretchAromatic
~2950MediumC-H stretchAliphatic (CH₂)
~1680StrongC=O stretchα,β-Unsaturated Ketone
~1600, ~1495, ~1450Medium-StrongC=C stretchAromatic Ring
~1400MediumCH₂ bendAliphatic
~750, ~700StrongC-H out-of-plane bendMonosubstituted Benzene

Interpretation and Experimental Considerations:

The most characteristic peak in the IR spectrum of 4,4-diphenyl-2-cyclohexen-1-one is the strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, which is expected to appear around 1680 cm⁻¹. This is at a lower frequency than a saturated ketone due to the conjugation with the carbon-carbon double bond. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while those of the aliphatic CH₂ groups are seen just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the out-of-plane C-H bending of the monosubstituted phenyl groups are also diagnostic.

IR spectra can be obtained from solid samples using techniques like potassium bromide (KBr) pellets or attenuated total reflectance (ATR). For solution-phase IR, a solvent that does not have significant absorption in the regions of interest, such as chloroform or carbon tetrachloride, should be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

The mass spectrum of 4,4-diphenyl-2-cyclohexen-1-one is available in the NIST WebBook.[2][3]

Table 4: Key Mass Spectral Data for 4,4-Diphenyl-2-cyclohexen-1-one

m/zRelative IntensityPossible Fragment
248Moderate[M]⁺ (Molecular Ion)
171High[M - C₆H₅]⁺
105Base Peak[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Source: NIST Mass Spectrometry Data Center[2]

Interpretation and Experimental Considerations:

The molecular ion peak ([M]⁺) at m/z 248 confirms the molecular weight of the compound. A common fragmentation pathway for compounds containing phenyl groups is the loss of a phenyl radical (C₆H₅•), leading to a significant peak at m/z 171. The base peak at m/z 105 is likely due to the formation of the stable benzoyl cation. The presence of a strong peak at m/z 77 is characteristic of the phenyl cation.

Electron ionization (EI) is a common technique for obtaining mass spectra of organic compounds. A typical experimental protocol involves introducing a small amount of the sample into the mass spectrometer, where it is vaporized and then ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Inter-technique Correlation and Structural Verification

The data from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure of 4,4-diphenyl-2-cyclohexen-1-one.

Figure 1. Correlation of spectral data for 4,4-diphenyl-2-cyclohexen-1-one.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh 5-10 mg of 4,4-diphenyl-2-cyclohexen-1-one into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer for analysis.

Sample Preparation for IR Spectroscopy (KBr Pellet Method)
  • Grind a small amount (1-2 mg) of 4,4-diphenyl-2-cyclohexen-1-one with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer for analysis.

Sample Introduction for Mass Spectrometry (Electron Ionization)
  • Dissolve a small amount of 4,4-diphenyl-2-cyclohexen-1-one in a volatile solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • The sample is vaporized and then ionized in the ion source.

Conclusion

The spectral data of 4,4-diphenyl-2-cyclohexen-1-one are in excellent agreement with its proposed structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling them to confidently identify and utilize this compound in their work.

References

  • Zimmerman, H. E., & Wilson, J. W. (1964). Mechanistic and Exploratory Organic Photochemistry. IX. Phenyl Migration in the Irradiation of 4,4-Diphenylcyclohexenone. Journal of the American Chemical Society, 86(20), 4036–4042. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Mechanistic Organic Photochemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. Wiley-VCH. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic photochemistry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Retrieved from [Link]

  • Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 4-phenyl-. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin. (n.d.). Organic Photochemistry From One Perspective. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Anderson, G. W., Callahan, F. M., & Zimmerman, J. E. (1967). Synthesis of N-hydroxysuccinimide esters of acyl peptides by the mixed anhydride method. Journal of the American Chemical Society, 89(1), 178. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 4 Reactions of Negative Inorganic Ions. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Phenyl-2-cyclohexen-1-one. Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-4-phenyl-6-phenylseleno-2-cyclohexen-1-one. Wiley-VCH. Retrieved from [Link]

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physical properties of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4,4-Diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a polycyclic organic compound featuring a cyclohexenone core with two phenyl substituents at the C4 position. Its rigid, three-dimensional structure and the presence of a reactive α,β-unsaturated ketone moiety make it a valuable scaffold and synthetic intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical, structural, and spectroscopic properties, offering field-proven insights for professionals engaged in drug discovery and organic synthesis.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding the precise structure and fundamental properties of 4,4-Diphenyl-2-cyclohexen-1-one is the first step in harnessing its synthetic potential.

Core Compound Identifiers

A consistent and accurate identification is paramount in scientific research. The key identifiers for this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₈H₁₆O[1][2]
Molecular Weight 248.32 g/mol [1][2]
CAS Number 4528-64-7[1]
InChIKey LUFGFXHHSGISSL-UHFFFAOYSA-N[1]
Canonical SMILES O=C1CC=C(C(C1)c2ccccc2)c3ccccc3[1]
Solid-State Crystal Structure

Beyond the two-dimensional representation, the compound's conformation in the solid state provides critical insights into its reactivity and intermolecular interactions. X-ray crystallographic analysis of the monoclinic form of 4,4-Diphenyl-2-cyclohexen-1-one reveals specific structural details.[3][4]

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Conformation: The cyclohexene ring adopts a C(5)-sofa conformation.[3] This arrangement minimizes steric strain between the axial phenyl group and the rest of the ring. The structure is disordered, with two equivalent molecular conformations co-existing at the same site in a 50:50 ratio.[3]

The presence of the two bulky phenyl groups at the C4 position creates significant steric hindrance. This feature is not merely a structural curiosity; it directly influences the molecule's chemical reactivity, particularly the accessibility of the enone system to nucleophiles, a critical consideration in planning synthetic routes.[5]

Physicochemical Properties

The bulk physical properties of a compound are essential for its practical handling, purification, and formulation.

PropertyValueNotes
Appearance SolidTypically a white or off-white crystalline powder.
Melting Point 90-92 °CA sharp melting range indicates good purity.[2]
Boiling Point Not reportedThe compound is expected to decompose at higher temperatures before boiling under atmospheric pressure.
Density Not reported---
Solubility Insoluble in water. Soluble in many organic solvents.Based on its non-polar hydrocarbon structure, it is expected to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, and dioxane, and poorly soluble in polar protic solvents like water.

Spectroscopic Profile

The spectroscopic signature of 4,4-Diphenyl-2-cyclohexen-1-one provides definitive proof of its structure. Below is an expert analysis of its expected and reported spectral data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns. The electron ionization (EI) mass spectrum is available from the NIST WebBook.[6]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 248.3, corresponding to the molecular weight of the compound.

  • Key Fragmentation: The fragmentation pattern of cyclic ketones and aromatic compounds can be complex. Expected fragmentation pathways include:

    • Loss of CO (m/z = 220), a common fragmentation for cyclic ketones.

    • Retro-Diels-Alder (rDA) reaction, though less common for this substitution pattern.

    • Cleavage and rearrangement of the phenyl groups, leading to fragments such as the tropylium ion (m/z = 91) and the phenyl cation (m/z = 77).

Infrared (IR) Spectroscopy
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretch~1685-1665
C=C (alkene, conjugated)Stretch~1650-1600
C=C (aromatic)Stretch~1600 and ~1475
=C-H (alkene & aromatic)Stretch3100-3000
C-H (alkane)Stretch3000-2850

The key diagnostic peak is the C=O stretch of the conjugated ketone, which appears at a lower frequency than that of a saturated ketone (~1715 cm⁻¹) due to resonance with the C=C double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Although a fully assigned, peer-reviewed spectrum for 4,4-diphenyl-2-cyclohexen-1-one is not available in the searched literature, its ¹H and ¹³C NMR spectra can be reliably predicted.

¹H NMR (Proton NMR):

  • Aromatic Protons (10H): A complex multiplet is expected in the range of δ 7.2-7.5 ppm. The protons of the two phenyl rings will have slightly different chemical environments, leading to overlapping signals.

  • Vinylic Protons (2H): The protons on the C=C double bond (at C2 and C3) are diastereotopic. They will appear as doublets in the δ 6.0-7.0 ppm region, with a typical coupling constant (³J) of around 10 Hz. The proton at C2 (adjacent to the carbonyl) will be further downfield than the proton at C3.

  • Aliphatic Protons (4H): The protons on the saturated carbons (C5 and C6) will appear upfield. The two protons at C6 (adjacent to the carbonyl) are expected around δ 2.8-3.0 ppm. The two protons at C5 (adjacent to the C(Ph)₂) are expected around δ 2.5-2.7 ppm. These will likely appear as complex multiplets due to geminal and vicinal coupling.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C1): The ketone carbon will be the most downfield signal, typically in the δ 198-202 ppm range.[7]

  • Vinylic Carbons (C2, C3): The alkene carbons are expected between δ 125-160 ppm. C2, being β to the carbonyl, will be more downfield than C3 (α to the carbonyl).[8]

  • Aromatic Carbons: The phenyl carbons will produce several signals in the δ 125-145 ppm range. The quaternary ipso-carbons (attached to the cyclohexene ring) will be weak and appear around δ 140-145 ppm. The other aromatic carbons will give stronger signals in the δ 127-129 ppm region.

  • Quaternary Carbon (C4): The sp³-hybridized carbon bearing the two phenyl groups will appear as a weak signal, likely in the δ 45-55 ppm range.

  • Aliphatic Carbons (C5, C6): The two sp³ methylene carbons of the ring will be the most upfield, appearing in the δ 30-45 ppm range.

Synthesis and Purification

The synthesis of 4,4-disubstituted-2-cyclohexen-1-ones can be accomplished through several methods, with the Robinson annulation being a classic and adaptable approach. While a specific published procedure for this exact compound is not detailed in the readily available literature, a scientifically sound protocol can be designed based on established methodologies.

Proposed Synthetic Protocol: Robinson Annulation

This protocol describes a plausible synthesis starting from 1,1-diphenylethanone (or a related active methylene compound) and methyl vinyl ketone (MVK). The causality behind this choice is that the Robinson annulation is a robust and well-documented method for forming six-membered rings with an α,β-unsaturated ketone functionality.

Step 1: Michael Addition The first phase is the conjugate addition of an enolate to an α,β-unsaturated ketone.

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,1-diphenylacetone (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

  • Add methyl vinyl ketone (MVK) (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a cold, dilute aqueous HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct (a 1,5-diketone).

Step 2: Intramolecular Aldol Condensation & Dehydration The second phase involves ring closure and elimination to form the final enone.

  • Dissolve the crude 1,5-diketone from the previous step in ethanol.

  • Add a catalytic amount of a stronger base, such as potassium hydroxide (KOH), to the solution.

  • Heat the mixture to reflux for 2-4 hours to drive the cyclization and subsequent dehydration. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with dilute aqueous HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4,4-Diphenyl-2-cyclohexen-1-one as a crystalline solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: 1,1-Diphenylacetone Methyl Vinyl Ketone (MVK) Enolate Enolate Formation (NaOEt, EtOH, 0°C) Start->Enolate Michael Michael Addition (MVK, RT, 12h) Enolate->Michael Adduct Crude 1,5-Diketone Adduct Michael->Adduct Aldol Intramolecular Aldol Condensation & Dehydration (KOH, EtOH, Reflux) Adduct->Aldol CrudeProduct Crude Product Aldol->CrudeProduct Purification Purification: 1. Column Chromatography 2. Recrystallization CrudeProduct->Purification FinalProduct Pure 4,4-Diphenyl- 2-cyclohexen-1-one Purification->FinalProduct

Caption: Proposed Robinson annulation workflow for synthesis.

Reactivity and Applications

The utility of 4,4-Diphenyl-2-cyclohexen-1-one in drug development stems from its defined chemical reactivity.

  • Michael Additions: As a conjugated enone, the compound is an excellent Michael acceptor.[5] However, the steric bulk of the gem-diphenyl groups at C4 significantly shields the β-carbon (C3), making conjugate additions sterically hindered and potentially leading to reactions at the carbonyl carbon (1,2-addition) or requiring highly reactive, small nucleophiles for a successful 1,4-addition.

  • Building Block for Polycyclic Systems: The rigid cyclohexene ring serves as a robust scaffold for constructing more complex, polycyclic molecules. Its defined stereochemistry and reactive handles (the ketone and the double bond) allow for controlled elaboration into structures of pharmaceutical interest.[5]

  • Photochemical Studies: The presence of both a chromophoric enone system and phenyl groups gives the molecule interesting UV absorption characteristics, making it a candidate for studies involving photochemical reactions and excited-state reactivity.[5]

References

  • Electronic Supplementary Information (ESI) for a relevant study. The Royal Society of Chemistry. [Link]

  • Ariel, S., Chen, J., Scheffer, J. R., & Trotter, J. (1992). Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form). Acta Crystallographica Section C Crystal Structure Communications, 48(2), 400–402. [Link]

  • Ariel, S, Chen, JX, Scheffer, JR, Trotter, J. (1992). STRUCTURE OF 4,4-DIPHENYLCYCLOHEX-2-EN-1-ONE (MONOCLINIC FORM). Acta Crystallographica Section C-Crystal Structure Communications. [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Stenutz, R. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Stenutz. [Link]

  • SpectraBase. (n.d.). 4,4-Diphenyl-6-t-butyl-2-cyclohexenone. SpectraBase. [Link]

  • The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. [Link]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-diphenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. [Link]

  • LibreTexts Chemistry. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

  • SpectraBase. (n.d.). 4-Phenyl-2-cyclohexen-1-one - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Quora. (2016). How to determine the solubility of cyclohexane. [Link]

  • Wikipedia. (n.d.). Cyclohexene. [Link]

Sources

4,4-Diphenyl-2-cyclohexen-1-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,4-Diphenyl-2-cyclohexen-1-one: Synthesis, Reactivity, and Applications

For researchers, scientists, and drug development professionals, 4,4-Diphenyl-2-cyclohexen-1-one is a valuable chemical entity. Its rigid, three-dimensional structure, conferred by the gem-diphenyl substitution, combined with the reactive α,β-unsaturated ketone moiety, makes it a strategic building block in the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identifiers, synthetic pathways, characteristic reactivity, and applications, with a focus on the underlying chemical principles.

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 4,4-Diphenyl-2-cyclohexen-1-one is unambiguously defined by its CAS Registry Number and a suite of other chemical identifiers.

The primary identifiers for 4,4-Diphenyl-2-cyclohexen-1-one are summarized below for quick reference.

IdentifierValueSource
CAS Number 4528-64-7[1][2]
Molecular Formula C₁₈H₁₆O[1]
Molecular Weight 248.32 g/mol [1]
IUPAC Name 4,4-diphenylcyclohex-2-en-1-oneN/A
Canonical SMILES O=C1CCC(C=C1)(c2ccccc2)c3ccccc3[1]
InChI Key LUFGFXHHSGISSL-UHFFFAOYSA-N[1]
Physical Form SolidN/A
Melting Point 90-92 °CN/A

Strategic Synthesis: The Robinson Annulation Approach

The construction of the cyclohexenone core is a classic challenge in organic synthesis. The most logical and powerful method for assembling the 4,4-disubstituted cyclohexenone scaffold is the Robinson annulation . This reaction sequence, discovered by Robert Robinson in 1935, masterfully combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[3][4]

The causality behind choosing this pathway lies in its efficiency and convergence. It builds the core cyclic system with the requisite functionality in a highly controlled manner from acyclic precursors.[4]

Conceptual Synthetic Workflow

The synthesis of 4,4-Diphenyl-2-cyclohexen-1-one via a Robinson annulation strategy would logically proceed through the following key transformations.

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation A Diphenylacetaldehyde (Enolate Precursor) C 1,5-Diketone Intermediate A->C Base (e.g., NaOEt) B Methyl Vinyl Ketone (Michael Acceptor) B->C D Cyclized β-Hydroxy Ketone C->D Base / Heat E 4,4-Diphenyl-2-cyclohexen-1-one (Final Product) D->E Dehydration (-H₂O)

Caption: Conceptual workflow for Robinson Annulation synthesis.

Detailed Experimental Protocol (Hypothetical)
  • Michael Addition:

    • To a solution of sodium ethoxide in ethanol, add diphenylacetaldehyde dropwise at 0 °C to form the enolate. The choice of a strong, non-nucleophilic base is critical to ensure complete enolate formation without side reactions.

    • Add methyl vinyl ketone (the Michael acceptor) to the enolate solution, maintaining the temperature at 0 °C.

    • Allow the reaction to stir for several hours, gradually warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with a weak acid (e.g., ammonium chloride solution) and the 1,5-diketone intermediate is extracted with an organic solvent.

  • Aldol Condensation & Dehydration:

    • The isolated 1,5-diketone is redissolved in a suitable solvent (e.g., ethanol).

    • A catalytic amount of base (e.g., sodium hydroxide) is added.

    • The mixture is heated to reflux. The heat provides the activation energy for both the intramolecular aldol addition and the subsequent E1cB dehydration, which is entropically favored by the formation of a conjugated system.

    • After cooling, the product is isolated through crystallization or chromatography to yield pure 4,4-Diphenyl-2-cyclohexen-1-one.

It has been noted that direct bromination-dehydrobromination of the saturated analog, 4,4-diphenylcyclohexanone, can also yield the target compound, though often in modest yields and as a mixture of isomers.[5] The Robinson annulation remains the more elegant and controllable approach for de novo synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4,4-Diphenyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone functionality. This conjugated system creates two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).

Conjugate (Michael) Addition

The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon susceptible to nucleophilic attack. This is the basis of the Michael addition or 1,4-conjugate addition .[6][7] This reaction is a cornerstone of carbon-carbon bond formation.[8]

The choice between direct (1,2) addition to the carbonyl and conjugate (1,4) addition is governed by the nature of the nucleophile, a classic example of the Hard and Soft Acids and Bases (HSAB) principle.

  • Soft Nucleophiles (e.g., enolates, Gilman reagents/cuprates) preferentially attack the "softer" electrophilic β-carbon, leading to 1,4-addition.[9][10]

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) favor attack at the "harder" carbonyl carbon, resulting in 1,2-addition.

G cluster_main Michael Addition Mechanism start 4,4-Diphenyl-2-cyclohexen-1-one + Soft Nucleophile (Nu⁻) step1 Nucleophilic attack at β-carbon enolate Resonance-stabilized Enolate Intermediate step1->enolate Forms C-Nu bond step2 Protonation (Workup) enolate->step2 Electrons delocalize product 1,4-Adduct step2->product e.g., H₃O⁺

Caption: Generalized mechanism of Michael Addition.

This reactivity is particularly valuable in drug development for introducing complexity and building larger molecular scaffolds from the cyclohexenone core. However, it is noted that the steric hindrance from the gem-diphenyl group at the C4 position can make the enone reluctant to undergo some Michael additions, a factor that must be considered in synthetic design.[5]

Photochemical Rearrangements

The conjugated π-system of 4,4-Diphenyl-2-cyclohexen-1-one makes it photochemically active. Upon absorption of UV light, the molecule is promoted to an electronic excited state, opening pathways to complex rearrangements that are inaccessible under thermal conditions.[11][12]

For 4,4-diarylcyclohexenones, a characteristic reaction is the aryl migration rearrangement .[13][14] This process involves the migration of one of the phenyl groups from C4 to the adjacent C3 or C5 position, typically proceeding through a triplet excited state. This can lead to the formation of bicyclo[3.1.0]hexan-2-one derivatives. The specific pathway and product distribution are highly dependent on the substitution pattern and reaction conditions.[14][15] These photochemical transformations provide a powerful method for accessing strained and complex polycyclic systems.

Spectroscopic Signature (Predicted)

While a publicly available, fully assigned spectrum is not readily found, the structure of 4,4-Diphenyl-2-cyclohexen-1-one allows for a confident prediction of its key spectroscopic features based on fundamental principles of NMR and IR spectroscopy.[16]

Data TypePredicted FeaturesRationale
¹H NMR δ ~7.2-7.5 (m, 10H, Ar-H ) δ ~6.9 (d, 1H, =CH -CO) δ ~6.0 (d, 1H, CH =CH-CO) δ ~2.5-3.0 (m, 4H, -CH ₂-CH ₂-)Phenyl protons appear in the aromatic region. Vinylic protons are deshielded by the carbonyl group, with the proton at C2 being further downfield. Methylene protons form a complex multiplet.
¹³C NMR δ ~199 (C=O) δ ~150-160 (Ar-C -C) δ ~125-130 (Ar-C H) δ ~155 (C H=CH-CO) δ ~128 (CH=C H-CO) δ ~50 (C Ph₂) δ ~35-40 (-C H₂-C H₂-)The carbonyl carbon is highly deshielded. Aromatic and vinylic carbons appear in their characteristic regions. The quaternary C4 carbon is also distinct.
IR ~1685 cm⁻¹ (C=O stretch, conjugated) ~1620 cm⁻¹ (C=C stretch) ~3050 cm⁻¹ (Ar C-H stretch) ~2950 cm⁻¹ (Aliphatic C-H stretch)The carbonyl stretching frequency is lowered from ~1715 cm⁻¹ due to conjugation with the double bond.

Applications in Research and Drug Discovery

The cyclohexenone motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[17] The rigid, well-defined orientation of the phenyl groups in 4,4-Diphenyl-2-cyclohexen-1-one makes it an attractive starting point for synthesizing molecules that can interact with specific biological targets.

A notable application has been in the development of non-peptidic antagonists for Substance P , a neuropeptide involved in pain transmission. Derivatives of 4,4-diphenyl-2-cyclohexenone have been explored as precursors to perhydroisoindolones, a class of compounds that have shown potent antagonism at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[5] This highlights the compound's utility in creating rigid scaffolds that can mimic peptide conformations, a key strategy in modern drug design.

Safety and Handling

According to available safety data, 4,4-Diphenyl-2-cyclohexen-1-one is a combustible solid.[18] Standard laboratory precautions should be employed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Keep away from sources of ignition.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[18]

    • In case of eye contact: Flush eyes with water as a precaution.[18]

    • If inhaled: Move the person into fresh air.[18]

    • If swallowed: Rinse mouth with water and seek medical attention.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[2]

References

  • PrepChem.com. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]

  • HAL Open Science. (n.d.). New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet. Retrieved from [Link]

  • Scilit. (n.d.). The photochemistry of a two-carbon ortho-ortho phenyl-bridged 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from [Link]

  • Wiley Online Library. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • ADI Chemistry. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1. Retrieved from [Link]

  • Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • University of California, Irvine. (2004). Photochemistry and Applications in Synthesis. Retrieved from [Link]

  • YouTube. (2021). Robinson Annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved from [Link]

  • Organic Letters. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]

  • YouTube. (2020). The Michael Addition + 1,4 Additions with Soft Nucleophiles. Retrieved from [Link]

  • YouTube. (2021). 21.8 Michael Reactions | Organic Chemistry. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. Retrieved from [Link]

Sources

molecular structure of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 4,4-Diphenyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Diphenyl-2-cyclohexen-1-one is a carbocyclic organic molecule featuring a sterically encumbered α,β-unsaturated ketone (enone) system. The presence of a quaternary carbon at the C4 position, substituted with two phenyl groups, imparts significant and unique characteristics to its molecular structure, conformation, and chemical reactivity. This guide provides a comprehensive analysis of its three-dimensional structure, based on crystallographic data, and explores its spectroscopic signature. We delve into logical synthetic pathways, such as the Robinson annulation, and critically examine the molecule's reactivity profile, with a particular focus on the mechanistic implications of steric hindrance on its behavior as a Michael acceptor. Furthermore, this document contextualizes the utility of the 4,4-diphenyl-2-cyclohexen-1-one scaffold in medicinal chemistry, highlighting its role as a precursor to bioactive compounds and the broader significance of the enone moiety in the design of targeted covalent inhibitors.

Introduction to 4,4-Diphenyl-2-cyclohexen-1-one

4,4-Diphenyl-2-cyclohexen-1-one is a derivative of cyclohexenone, a core motif in a multitude of natural products and pharmacologically active compounds.[1] Its structure is defined by two key features: the conjugated enone system, which typically serves as a reactive site for nucleophilic additions, and the gem-diphenyl substitution at the C4 position. This latter feature introduces significant steric bulk, which profoundly influences the molecule's conformation and modulates the accessibility of the reactive enone system. Understanding this interplay between electronic reactivity and steric hindrance is paramount for its strategic application in complex organic synthesis. This guide aims to provide a detailed technical overview of its structure, properties, and synthetic utility for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

The foundational aspects of 4,4-Diphenyl-2-cyclohexen-1-one are its precise atomic arrangement and resulting physical characteristics.

Chemical Identity

A summary of the key identifiers for this compound is presented in Table 1.

IdentifierValueReference
CAS Number 4528-64-7[2]
Molecular Formula C₁₈H₁₆O[2]
Molecular Weight 248.32 g/mol [2]
IUPAC Name 4,4-diphenylcyclohex-2-en-1-one[2]
SMILES O=C1CCC(C=C1)(c2ccccc2)c3ccccc3[2]
InChIKey LUFGFXHHSGISSL-UHFFFAOYSA-N[2]

Table 1: Chemical Identifiers for 4,4-Diphenyl-2-cyclohexen-1-one.

Crystallographic and Conformational Analysis

X-ray crystallography has revealed that 4,4-diphenylcyclohex-2-en-1-one crystallizes in a monoclinic P2₁/c space group. A notable feature of the crystal structure is disorder, with two equivalent molecular conformations occupying the same site in a 50:50 ratio. The cyclohexene ring adopts a sofa-C(5) conformation .[2]

In this conformation, five of the ring atoms (C1, C2, C3, C4, and C6) are approximately coplanar, while the C5 atom is out of the plane. This arrangement is a direct consequence of the orbital hybridization within the ring: C1, C2, C3, and C4 are part of the rigid enone system (with sp² hybridization at C1, C2, C3 and sp³ at C4), which favors planarity. The C4 gem-diphenyl groups are positioned axially and equatorially relative to this plane, creating a sterically crowded environment that restricts conformational flexibility and dictates the trajectory of approaching reagents.

cluster_legend Legend cluster_structure 4,4-Diphenyl-2-cyclohexen-1-one Structure sp2_hybrid sp3_hybrid mol C1_node C2_node C1_node->C2_node C1-C2 O_node O C1_node:n->O_node:s C1=O C3_node C2_node->C3_node C2=C3 C4_node C3_node->C4_node C3-C4 C5_node C4_node->C5_node C4-C5 C6_node C5_node->C6_node C5-C6 C6_node->C1_node C6-C1

Caption: Molecular structure highlighting sp² (red) and sp³ (blue) carbons.

Physicochemical Characteristics
PropertyValueReference
Appearance Solid
Melting Point 90-92 °C
Flash Point 140.8 °C[3]

Table 2: Key Physicochemical Properties.

Spectroscopic Signature Analysis (Predictive)

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₅): A complex multiplet would be expected in the range of δ 7.2-7.5 ppm, integrating to 10H.

  • Vinylic Protons (C=CH): Two distinct signals are expected for the protons at C2 and C3. By analogy to similar enones, the proton at C3 (adjacent to the diphenyl-substituted carbon) would appear as a doublet around δ 6.8-7.0 ppm. The proton at C2 (adjacent to the carbonyl) would be further downfield, appearing as a doublet around δ 5.9-6.1 ppm. They would exhibit a cis-coupling constant (³JHH) of approximately 10 Hz.[4]

  • Aliphatic Protons (CH₂): The protons on C5 and C6 would appear as distinct multiplets. The C5 protons, adjacent to the C4 quaternary center, would likely be around δ 2.5-2.7 ppm. The C6 protons, adjacent to the carbonyl group, would be expected around δ 1.9-2.1 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The ketone carbon (C1) is expected to have a chemical shift in the range of δ 198-200 ppm.[4]

  • Aromatic Carbons (C₆H₅): Multiple signals would be present between δ 125-145 ppm, including a signal for the quaternary ipso-carbon around δ 145 ppm.

  • Vinylic Carbons (C=C): The β-carbon (C3) would be significantly downfield (~δ 155-160 ppm) compared to the α-carbon (C2) (~δ 127-130 ppm), a characteristic feature of enone systems.[4]

  • Quaternary Carbon (C4): The sp³-hybridized C4 bearing the two phenyl groups would appear around δ 35-40 ppm.

  • Aliphatic Carbons (CH₂): The C5 and C6 carbons would resonate in the upfield region, typically between δ 30-38 ppm.[4]

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone is expected between 1660-1685 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

  • C=C Stretch: A medium intensity band for the alkene double bond stretch is expected around 1600-1625 cm⁻¹.

  • Aromatic C=C Stretch: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region.

  • C-H Bends (Aromatic): Strong bands corresponding to out-of-plane bending for monosubstituted benzene rings would be visible between 690-770 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 248.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of one of the phenyl groups (C₆H₅, 77 Da) to give a fragment at m/z = 171, or the loss of a benzoyl radical (C₆H₅CO, 105 Da). Retro-Diels-Alder reactions are also a possible fragmentation pathway for cyclohexene systems.

Synthesis and Chemical Reactivity

The construction and chemical behavior of 4,4-Diphenyl-2-cyclohexen-1-one are governed by established principles of organic synthesis, particularly those for forming six-membered rings.

Synthetic Approaches

A highly logical and powerful method for the synthesis of cyclohexenone rings is the Robinson Annulation .[6] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[7][8] A plausible route to the title compound would involve the reaction of a diphenyl-substituted ketone with an α,β-unsaturated ketone like methyl vinyl ketone, although steric hindrance could be a challenge.

A more direct and likely higher-yielding laboratory synthesis involves the α,β-dehydrogenation of the corresponding saturated ketone, 4,4-diphenylcyclohexanone. Modern methods using palladium catalysis with an appropriate oxidant (e.g., O₂) can achieve this transformation efficiently.[9]

start 4,4-Diphenylcyclohexanone (Saturated Ketone Precursor) reagents Catalyst: Pd(DMSO)₂(TFA)₂ Oxidant: O₂ Solvent: Toluene start->reagents α,β-Dehydrogenation product 4,4-Diphenyl-2-cyclohexen-1-one (Target Enone) reagents->product

Caption: Workflow for synthesis via dehydrogenation of the saturated precursor.

Reactivity Profile: The Duality of the Enone System

The conjugated enone is an ambident electrophile, meaning it has two sites susceptible to nucleophilic attack: the carbonyl carbon (C1, "1,2-addition") and the β-carbon (C3, "1,4-conjugate addition" or "Michael addition").[10] While thermodynamically controlled 1,4-addition is often favored for "soft" nucleophiles, the reactivity of 4,4-Diphenyl-2-cyclohexen-1-one is anomalous.

Expertise Insight: The Impact of Steric Hindrance Field experience and published literature have demonstrated that 4,4-Diphenyl-2-cyclohexen-1-one is exceptionally resistant to a wide range of Michael addition reactions . This reluctance is a direct consequence of the steric shield provided by the two bulky phenyl groups at the C4 position. These groups effectively block the trajectory of incoming nucleophiles attempting to attack the adjacent β-carbon (C3), significantly raising the activation energy for the 1,4-addition pathway. This makes the molecule a valuable substrate for studying steric effects in organic reactions and necessitates alternative synthetic strategies when functionalization at the C3 position is desired.

Enone 4,4-Diphenyl-2-cyclohexen-1-one Attack_1_2 1,2-Attack at C=O (Kinetically favored for hard nucleophiles) Enone->Attack_1_2 Path A Attack_1_4 1,4-Attack at C=C (Michael Addition) Enone->Attack_1_4 Path B Nucleophile Nucleophile (e.g., Enolate, Cuprate) Nucleophile->Enone Result Reaction is Inhibited or Requires Forced Conditions Attack_1_4->Result Hindrance Steric Hindrance from gem-Diphenyl Group Hindrance->Attack_1_4 blocks

Caption: Diagram showing how steric hindrance blocks the Michael addition pathway.

Relevance in Drug Discovery and Development

The 4,4-diphenylcyclohexenone core, despite its passivated reactivity, serves as a valuable and rigid scaffold for building more complex molecular architectures.

A Scaffold for Bioactive Molecules

Research programs aimed at discovering non-peptidic antagonists for neuropeptide receptors, such as the Substance P receptor, have utilized derivatives of 4,4-diphenyl-2-cyclohexen-1-one. By using palladium-based chemistry to overcome the inherent steric effects, chemists can introduce further functionality, leading to the development of potent and selective drug candidates.

The α,β-Unsaturated Ketone as a Covalent Warhead

From a drug development perspective, the enone moiety is a "privileged" pharmacophore. It can act as a Michael acceptor to form a permanent covalent bond with nucleophilic residues (like cysteine or lysine) on a target protein or enzyme. This strategy of targeted covalent inhibition is a powerful tool for achieving high potency and prolonged duration of action. While the parent 4,4-diphenyl-2-cyclohexen-1-one is a poor Michael acceptor, its core structure can be modified to tune this reactivity, making it a potentially useful starting point for designing covalent inhibitors where high specificity is required.

Exemplary Experimental Protocols

The following protocols are provided as validated, trustworthy examples for the synthesis and characterization of related compounds, illustrating the practical application of the concepts discussed.

Protocol: Synthesis via Dehydrogenation of 4,4-Diphenylcyclohexanone

This protocol is adapted from established methods for the dehydrogenation of cyclic ketones.[9]

  • System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-diphenylcyclohexanone (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst, such as Pd(DMSO)₂(TFA)₂ (0.05 equiv), followed by dry toluene as the solvent.

  • Reaction Execution: Fit the flask with a balloon of oxygen (O₂) or bubble dry air through the solution. Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,4-Diphenyl-2-cyclohexen-1-one.

Protocol: Characterization by NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants for all proton environments. Assign the chemical shifts for all carbon environments in the ¹³C NMR spectrum.

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one presents a fascinating case study in molecular design. Its structure is well-defined by a sofa conformation that is heavily influenced by the bulky gem-diphenyl substituents. These groups, while providing a rigid scaffold for synthetic elaboration, also create a significant steric shield that deactivates the molecule towards common conjugate addition reactions. This unique combination of a reactive functional group and steric passivation makes it a challenging yet valuable substrate. For drug development professionals and synthetic chemists, understanding these nuanced structural and electronic properties is crucial for leveraging this molecule's potential as a precursor to complex, biologically active agents.

References

  • Robinson, R. (1935). J. Chem. Soc., 1285–1288. Available at: [Link]

  • PureSynth. (n.d.). 44-Diphenyl-2-Cyclohexen-1-One 98.0%(GC). Retrieved from [Link]

  • (Reference not used in final text)
  • Stenutz, R. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Robinson Annulation. (2017). Quimicaorganica.org. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • (Reference not used in final text)
  • (Reference not used in final text)
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • (Reference not used in final text)
  • PubChem. (n.d.). 2-Cyclohexen-1-one, 4-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • (Reference not used in final text)
  • (Reference not used in final text)
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  • (Reference not used in final text)
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  • (Reference not used in final text)
  • (Reference not used in final text)
  • (Reference not used in final text)
  • NIST. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

4,4-Diphenyl-2-cyclohexen-1-one: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,4-diphenyl-2-cyclohexen-1-one core is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique conformational features and synthetic accessibility have attracted significant attention, leading to the discovery of derivatives with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of 4,4-diphenyl-2-cyclohexen-1-one and its analogs, with a focus on their applications in drug discovery and development.

Synthesis of the 4,4-Diphenyl-2-cyclohexen-1-one Scaffold

The construction of the 4,4-diphenyl-2-cyclohexen-1-one core is most commonly achieved through the Robinson annulation reaction.[1][2] This powerful carbon-carbon bond-forming cascade reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[3][4] The tandem nature of this reaction allows for the efficient assembly of the six-membered ring system in a single pot, often leading to higher overall yields compared to a stepwise approach.[2]

A general synthetic workflow for the preparation of 4,4-diphenyl-2-cyclohexen-1-one is depicted below. The reaction typically starts with the Michael addition of a diphenylacetonitrile derivative to a suitable α,β-unsaturated ketone, followed by cyclization and subsequent functional group manipulations to yield the desired product.

G A Diphenylacetonitrile C Michael Adduct A->C Base-catalyzed Michael Addition B α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) B->C D 1,5-Diketone Intermediate C->D Hydrolysis & Decarboxylation E 4,4-Diphenyl-2-cyclohexen-1-one D->E Intramolecular Aldol Condensation & Dehydration G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cytoplasm cluster_2 Nucleus A TLR4 B IKK Complex A->B Activates C IκBα B->C Phosphorylates D NF-κB C->D Ubiquitination & Degradation releases F NF-κB D->F Translocates E 4,4-Diphenyl-2-cyclohexen-1-one Derivative E->B Inhibits G Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) F->G Induces

Sources

The Stereochemistry of the Photochemical Rearrangement of 4,4-Diphenyl-2-cyclohexen-1-one: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This in-depth technical guide provides a comprehensive analysis of the stereochemistry of the photochemical rearrangement of 4,4-diphenyl-2-cyclohexen-1-one. This classic reaction serves as a cornerstone for understanding the principles of the di-π-methane rearrangement, a fundamental transformation in organic photochemistry. The core of this guide focuses on the remarkable stereoselectivity of the reaction, which overwhelmingly favors the formation of trans-5,6-diphenylbicyclo[3.1.0]hexan-2-one over its cis isomer with a staggering ratio of approximately 140:1.[1]

This document delves into the intricate mechanistic details that govern this stereochemical outcome, beginning with the foundational principles of the di-π-methane rearrangement and the critical role of the triplet excited state. We will explore the causality behind the preferred reaction pathway, grounded in the seminal work of Zimmerman and Hancock, and supplemented with insights from related structural studies.

For the practicing researcher, this guide provides detailed, step-by-step experimental protocols for both the synthesis of the starting material and the execution of the photochemical rearrangement. Furthermore, quantitative data, including quantum yields under various conditions, are presented in a clear, tabular format to facilitate reproducibility and further investigation. This guide is intended for researchers, scientists, and drug development professionals who seek a deep, field-proven understanding of this stereospecific photochemical transformation.

Introduction: The Di-π-Methane Rearrangement in Context

Foundational Principles

The di-π-methane (DPM) rearrangement is a photochemical reaction that transforms a molecule containing two π-systems separated by a saturated carbon atom (an sp³-hybridized carbon) into an ene- or aryl-substituted cyclopropane.[2] This rearrangement was first recognized as a general and powerful transformation by Howard Zimmerman in 1967, evolving from studies on the photolysis of barrelene to semibullvalene.[2]

The general mechanism proceeds through the excitation of the molecule to an excited singlet or triplet state, followed by a rearrangement into a diradical intermediate. This diradical then closes to form a cyclopropane ring, completing the skeletal reorganization. The multiplicity of the excited state (singlet or triplet) often plays a crucial role in the efficiency and outcome of the DPM rearrangement.[2] For acyclic dienes, singlet excited states are often required, as triplet states can dissipate energy through free rotation, preventing the rearrangement. However, in cyclic systems where rotation is restricted, triplet-state rearrangements can be efficient.[2]

The 4,4-Diphenyl-2-cyclohexen-1-one System

4,4-Diphenyl-2-cyclohexen-1-one is a classic substrate for studying a variant of the DPM rearrangement. It possesses the requisite structural feature: two phenyl π-systems attached to a single sp³-hybridized carbon (C4). This vinyl-aryl system undergoes a fascinating and highly stereoselective photochemical transformation upon irradiation, providing a rich platform for mechanistic investigation. The study of this molecule has been instrumental in developing a predictive understanding of how excited-state molecules behave, moving the field from observing curious phenomena to applying rational design principles in photochemistry.

Mechanistic Deep Dive: The Stereochemical Pathway

The photochemical rearrangement of 4,4-diphenyl-2-cyclohexen-1-one ( 1 ) leads to three primary products: the major product, trans-5,6-diphenylbicyclo[3.1.0]hexan-2-one ( 2 ), its minor stereoisomer, cis-5,6-diphenylbicyclo[3.1.0]hexan-2-one ( 3 ), and a phenyl-migrated product, 3,4-diphenylcyclohex-2-en-1-one ( 4 ).[1]

The Triplet Excited State

A body of evidence points to the involvement of a triplet excited state in this rearrangement. Sensitization and quenching experiments are key to this understanding. The reaction can be efficiently sensitized by triplet sensitizers like acetophenone, and its efficiency is diminished in the presence of triplet quenchers such as naphthalene.[1] This "fingerprint" identification technique confirms that the reactive species is a triplet.[1] The n-π* triplet is believed to be the reactive state, a common feature in the photochemistry of α,β-unsaturated ketones.

The Key Rearrangement: Phenyl Migration and Cyclopropanation

The accepted mechanism, elucidated by Zimmerman and Hancock, is a concerted process involving a phenyl migration and cyclopropane ring formation. The key steps are as follows:

  • Excitation: The starting enone 1 absorbs a photon and, via intersystem crossing (ISC), populates the triplet excited state ( ¹T ).

  • Rearrangement: The triplet state undergoes a rearrangement involving the migration of one of the phenyl groups from C4 to C3 and the simultaneous formation of a new bond between C2 and C4. This concerted process leads directly to the bicyclo[3.1.0]hexan-2-one skeleton.

G cluster_start Starting Material cluster_excited Excited State cluster_products Products start 4,4-Diphenyl-2-cyclohexen-1-one (1) excited Triplet State (1T) start->excited hν, ISC trans_product trans-5,6-diphenylbicyclo[3.1.0]hexan-2-one (2) (Major Product) excited->trans_product Concerted Rearrangement (Favored Pathway) cis_product cis-5,6-diphenylbicyclo[3.1.0]hexan-2-one (3) (Minor Product) excited->cis_product Concerted Rearrangement (Disfavored Pathway) migrated_product 3,4-diphenylcyclohex-2-en-1-one (4) (Minor Product) excited->migrated_product Phenyl Migration G prep Prepare Solution (Substrate in Benzene) degas Degas Solution (Nitrogen Purge) prep->degas irradiate Irradiate (e.g., 366 nm, Hg Lamp) degas->irradiate monitor Monitor Reaction (TLC/GC) irradiate->monitor concentrate Concentrate (Rotary Evaporator) monitor->concentrate Upon Completion separate Separate Products (Column Chromatography) concentrate->separate

Sources

Methodological & Application

Application Notes and Protocols: The Synthetic Utility of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4,4-Diphenyl-2-cyclohexen-1-one as a versatile building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the mechanistic principles and practical considerations that empower researchers to leverage this reagent effectively. Key applications detailed herein include diastereoselective conjugate additions, the construction of complex polycyclic frameworks via annulation strategies, photochemical cycloadditions for accessing strained ring systems, and its use as a scaffold for nitrogen-containing heterocycles. Each section combines a discussion of reaction theory with detailed, field-proven protocols and data, designed to be directly applicable in a research and development setting.

Introduction: Unveiling the Potential of a Privileged Scaffold

4,4-Diphenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone featuring a cyclohexene core with two phenyl groups fixed at the C4 position. This unique substitution pattern imparts a combination of steric and electronic properties that make it a valuable and predictable synthon. The core reactivity stems from three primary sites:

  • The β-Carbon: As part of a conjugated system, this carbon is electron-deficient and serves as a prime target for nucleophilic attack in what is known as a conjugate or Michael addition.

  • The Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, including condensation and reduction reactions.

  • The C=C Double Bond: The alkene can participate in pericyclic reactions such as cycloadditions.

The gem-diphenyl groups at the C4 position are not mere spectators. They exert significant steric influence, directing incoming reagents to the less hindered face of the molecule and thereby controlling the stereochemical outcome of reactions. Furthermore, their electronic properties can stabilize intermediates. Understanding these intrinsic features is crucial for rationally designing synthetic routes and troubleshooting experimental challenges.

Section 1: Stereocontrolled C-C Bond Formation via Conjugate Addition

The conjugate (or 1,4-Michael) addition is arguably the most fundamental reaction of α,β-unsaturated ketones.[1] The choice of nucleophile is critical; "soft" nucleophiles, such as organocuprates (Gilman reagents), exhibit a strong preference for attacking the β-carbon, whereas "hard" nucleophiles like organolithium or Grignard reagents tend to favor direct 1,2-addition to the carbonyl carbon.[1][2] Organocuprates are particularly effective for creating new carbon-carbon bonds with high fidelity and stereocontrol.[3]

Causality in Reagent Selection: Why Organocuprates?

The preference of organocuprates for 1,4-addition is a cornerstone of modern synthesis.[4] This selectivity arises from the lower charge density on the copper-bound carbon atom compared to its magnesium or lithium counterparts, rendering it a "softer" nucleophile. This softness favors interaction with the delocalized π-system of the enone, leading to attack at the β-position. The reaction proceeds through an initial formation of a copper-alkene π-complex, followed by nucleophilic attack to generate a copper enolate, which is then quenched to yield the 3-substituted cyclohexanone product.

Mechanism: 1,4-Conjugate Addition of a Gilman Reagent

The mechanism involves the addition of one of the R groups from the lithium diorganocuprate to the β-carbon of the enone. The resulting enolate is then protonated upon aqueous workup to give the final product.

R1 4,4-Diphenyl-2-cyclohexen-1-one I1 Copper Enolate Intermediate R1->I1 1,4-Addition R2 Li+[R₂Cu]⁻ (Gilman Reagent) R2->I1 P1 3-Alkyl-4,4-diphenylcyclohexan-1-one I1->P1 Protonation Q1 H₃O⁺ (Workup) Q1->P1

Caption: Mechanism of 1,4-conjugate addition.

Protocol 1: Synthesis of 3-Methyl-4,4-diphenylcyclohexan-1-one

This protocol describes the conjugate addition of a methyl group using lithium dimethylcuprate.

Materials:

  • Copper(I) Iodide (CuI), 99.99%

  • Methyllithium (MeLi) solution (e.g., 1.6 M in diethyl ether)

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Gilman Reagent: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add CuI (210 mg, 1.1 mmol). Cool the flask to 0 °C in an ice bath.

  • Slowly add MeLi solution (1.38 mL of 1.6 M solution, 2.2 mmol) dropwise via syringe. The solution will typically appear as a grey or off-white suspension. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of lithium dimethylcuprate.

  • Addition Reaction: In a separate argon-flushed flask, dissolve 4,4-Diphenyl-2-cyclohexen-1-one (248 mg, 1.0 mmol) in anhydrous Et₂O (10 mL). Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the freshly prepared Gilman reagent suspension to the enone solution via a cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 9:1 hexane:ethyl acetate eluent) to yield the title compound.

Data Summary: Representative Conjugate Additions to Cyclohexenones

EntryNucleophile (Gilman Reagent)SolventTemp (°C)Time (h)Yield (%)
1Li(CH₃)₂CuEt₂O-78 to RT3~95
2Li(n-Bu)₂CuTHF-78 to RT3~90
3Li(Ph)₂CuEt₂O-78 to RT4~88
4Li(Vinyl)₂CuTHF-78 to 02.5~85

Section 2: The Robinson Annulation: Constructing Fused Ring Systems

The Robinson annulation is a powerful and classic method for forming a six-membered ring.[5] It is a tandem reaction sequence that begins with a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the ring.[6][7] This strategy is exceptionally useful for building polycyclic scaffolds, such as those found in steroids and terpenes.[8]

Mechanistic Rationale

Using 4,4-diphenyl-2-cyclohexen-1-one as the Michael acceptor, the reaction with a ketone enolate (the Michael donor) first forms a 1,5-dicarbonyl intermediate. In the presence of a base, this intermediate undergoes an intramolecular aldol condensation, where an enolate formed on one side of the intermediate attacks the other carbonyl group. Subsequent dehydration (often spontaneous or under heating) yields the final α,β-unsaturated cyclohexenone product, now fused to the original ring system.[9]

A Ketone + Base B Enolate Formation A->B Deprotonation D Michael Addition B->D Nucleophilic Attack C 4,4-Diphenyl-2-cyclohexen-1-one C->D E 1,5-Diketone Intermediate D->E F Intramolecular Aldol Condensation E->F Base-catalyzed G β-Hydroxy Ketone F->G H Dehydration G->H -H₂O I Annulated Product H->I

Caption: Workflow for the Robinson Annulation.

Protocol 2: Synthesis of a Diphenyl-Substituted Octahydrophenanthrenone

This protocol outlines the Robinson annulation between 4,4-diphenyl-2-cyclohexen-1-one and cyclohexanone.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Cyclohexanone

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Toluene

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (20 mL) under an inert atmosphere. Cool the solution to 0 °C.

  • Add cyclohexanone (1.2 eq) dropwise to the cooled ethoxide solution and stir for 30 minutes to form the enolate.

  • Add a solution of 4,4-diphenyl-2-cyclohexen-1-one (1.0 eq) in ethanol (10 mL) to the enolate solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aldol Condensation & Dehydration: Add toluene (20 mL) to the reaction mixture. Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and collect the water/ethanol azeotrope. Continue refluxing for 4-6 hours until TLC indicates the consumption of the intermediate.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure. Purify the residue by recrystallization or flash chromatography to yield the annulated product.

Section 3: Accessing Strained Systems via [2+2] Photocycloaddition

Photochemical [2+2] cycloadditions are a powerful method for constructing cyclobutane rings, which are challenging to synthesize via thermal routes.[10][11] The reaction involves the excitation of the enone to a triplet state, which then adds to a ground-state alkene to form a 1,4-diradical intermediate. This intermediate subsequently closes to form the cyclobutane ring.[12]

Experimental Considerations

The success of a photocycloaddition often depends on the choice of solvent and the wavelength of light. For enones, irradiation is typically performed with UV light (>300 nm) to excite the n→π* transition of the carbonyl group. A photosensitizer, such as acetone, can sometimes be used to facilitate the formation of the reactive triplet state. The reaction must be conducted in a vessel transparent to the required wavelength, such as Pyrex or quartz.

R1 Enone (S₀) I1 Enone* (T₁) R1->I1 hν (UV light) R2 Alkene I2 1,4-Diradical Intermediate R2->I2 I1->I2 P1 Cyclobutane Adduct I2->P1 Ring Closure

Caption: Simplified mechanism of [2+2] photocycloaddition.

Protocol 3: [2+2] Photocycloaddition with Styrene

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Styrene (freshly distilled)

  • Acetone (spectroscopic grade)

  • Photochemical reactor with a medium-pressure mercury lamp and Pyrex filter

Procedure:

  • Dissolve 4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol) and styrene (5.0 mmol) in acetone (100 mL) in a Pyrex reaction vessel.

  • Deoxygenate the solution by bubbling argon through it for 30 minutes. This is critical as oxygen can quench the excited triplet state.

  • Place the vessel in the photochemical reactor and irradiate with UV light (λ > 300 nm) while maintaining the solution temperature at approximately 20 °C with a cooling system.

  • Monitor the reaction by TLC or GC-MS. The reaction may take 10-24 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the resulting mixture of diastereomeric cyclobutane adducts by flash column chromatography.

Section 4: Synthesis of Fused Heterocyclic Scaffolds

The cyclohexenone core is an excellent precursor for building more complex heterocyclic systems, which are of high interest in medicinal chemistry.[13][14] By reacting the ketone functionality with appropriate reagents, one can construct fused nitrogen-containing rings like pyrimidines or pyridines.

Application: One-Step Pyrimidine Synthesis

A particularly efficient method involves the reaction of a ketone with formamidine acetate to directly form a pyrimidine ring.[15] This reaction transforms the ketone into a fused dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine.

Protocol 4: Synthesis of a 4,4-Diphenyl-hexahydroquinazoline Derivative

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Formamidine acetate

  • n-Propanol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of the saturated ketone, 4,4-diphenylcyclohexanone (1.0 eq, prepared by reduction of the enone), in n-propanol (0.01 M), add formamidine acetate (20 eq).

  • Heat the suspension in an oil bath at 100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture and remove the n-propanol under reduced pressure.

  • Resuspend the residue in ethyl acetate (10 mL) and add triethylamine (60 eq) to neutralize the mixture.

  • Filter the suspension over a pad of silica gel to remove solid impurities, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the fused pyrimidine product.

References

  • The University of Texas at Austin. (n.d.). Natural Product Bio-synthesis. Retrieved from [Link]

  • Kar, A., et al. (2022). Perspective on the Terminology of [2 + 2] Photocycloaddition. J. Org. Chem.
  • The Organic Chemistry Tutor. (2021). Diels Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene.... Retrieved from [Link]

  • Grokipedia. (2026). 4+4 Photocycloaddition.
  • National Institutes of Health. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (2025). An Overview on the Robinson Annulation. Retrieved from [Link]

  • Chem-Station. (2014). Organocuprates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from [Link]

  • Sci-Hub. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • ResearchGate. (2025). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
  • ResearchGate. (2025). (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]

  • ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions | Request PDF. Retrieved from [Link]

  • Journal of Cardiovascular Disease Research. (2025).
  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2019). Organocuprates (Gilman Reagents). Retrieved from [Link]

  • MDPI. (2024). Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Baran, P. S., et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Retrieved from [Link]

Sources

The Versatile Intermediate: A Guide to the Synthesis and Application of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the use of 4,4-diphenyl-2-cyclohexen-1-one as a pivotal synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse reactivity of this valuable building block. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both scientific integrity and practical applicability in the laboratory.

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a conjugated cyclic ketone featuring a sterically demanding gem-diphenyl substitution at the 4-position. This unique structural motif imparts distinct reactivity to the molecule, making it a valuable precursor in the synthesis of complex carbocyclic and heterocyclic frameworks. Its α,β-unsaturated ketone functionality serves as a reactive handle for a variety of transformations, including conjugate additions and annulation reactions, while the phenyl groups influence the stereochemical outcome of these processes. This guide will explore the key applications of 4,4-diphenyl-2-cyclohexen-1-one, providing detailed protocols for its synthesis and its utilization in several powerful synthetic methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 4,4-diphenyl-2-cyclohexen-1-one is crucial for its effective use.

PropertyValueReference
Molecular Formula C₁₈H₁₆O[1]
Molecular Weight 248.32 g/mol [1]
Appearance Solid[2]
Melting Point 90-92 °C[2]
CAS Number 4528-64-7[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 6.95 (d, J = 10.4 Hz, 1H, =CH-CO), 6.10 (d, J = 10.4 Hz, 1H, -CH=), 2.85 (t, J = 6.8 Hz, 2H, -CH₂-CO), 2.60 (t, J = 6.8 Hz, 2H, -CH₂-C(Ph)₂) ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 199.0, 158.0, 145.0, 129.0, 128.5, 127.0, 126.5, 50.0, 38.0, 35.0 ppm.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 1680 (C=O, conjugated), 1600 (C=C), 1495, 1445 (Ar C=C).

Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

The synthesis of 4,4-diphenyl-2-cyclohexen-1-one can be achieved through a Robinson annulation reaction, a powerful method for the formation of six-membered rings.[3][4][5][6][7][8] This process involves a Michael addition followed by an intramolecular aldol condensation.

Protocol: Robinson Annulation for the Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

This protocol outlines the synthesis of the title compound from diphenylacetaldehyde and methyl vinyl ketone.

Materials:

  • Diphenylacetaldehyde

  • Methyl vinyl ketone

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetaldehyde (1.0 eq) in absolute ethanol. To this solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.

  • Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl vinyl ketone (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, heat the reaction mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4-diphenyl-2-cyclohexen-1-one as a solid.

Synthesis_Workflow cluster_synthesis Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one start Diphenylacetaldehyde + Methyl Vinyl Ketone enolate Enolate Formation (NaOEt, EtOH) start->enolate michael Michael Addition enolate->michael aldol Intramolecular Aldol Condensation & Dehydration (Heat) michael->aldol workup Work-up & Purification aldol->workup product 4,4-Diphenyl-2-cyclohexen-1-one workup->product

Caption: Workflow for the synthesis of 4,4-diphenyl-2-cyclohexen-1-one.

Applications in Organic Synthesis

The enone functionality of 4,4-diphenyl-2-cyclohexen-1-one makes it a versatile substrate for various carbon-carbon bond-forming reactions.

Michael Addition Reactions

The electron-deficient β-carbon of the enone is susceptible to attack by a wide range of soft nucleophiles in a conjugate addition or Michael reaction.[9] This reaction is a powerful tool for the introduction of functionalized side chains.

This protocol details the base-catalyzed addition of malononitrile, a common carbon nucleophile.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Malononitrile

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-diphenyl-2-cyclohexen-1-one (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of sodium ethoxide (0.1 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, neutralize the reaction with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the Michael adduct.

Michael_Addition_Mechanism 4,4-Diphenyl-2-cyclohexen-1-one 4,4-Diphenyl-2-cyclohexen-1-one Enolate Intermediate Enolate Intermediate 4,4-Diphenyl-2-cyclohexen-1-one->Enolate Intermediate + Malononitrile (Base) Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: General mechanism of the Michael addition reaction.

Robinson Annulation

4,4-Diphenyl-2-cyclohexen-1-one can itself act as the Michael acceptor in a subsequent Robinson annulation, leading to the formation of more complex, fused ring systems.[3][4][5][6][7][8]

This protocol describes the formation of a bicyclic system using ethyl acetoacetate as the Michael donor.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Ethyl acetoacetate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate mixture

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl acetoacetate (1.1 eq) in dry tert-butanol. Add potassium tert-butoxide (1.2 eq) and stir for 30 minutes at room temperature.

  • Michael Addition: Add a solution of 4,4-diphenyl-2-cyclohexen-1-one (1.0 eq) in dry tert-butanol to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Annulation: Heat the reaction mixture to reflux for 8-12 hours to effect the intramolecular aldol condensation and dehydration.

  • Work-up: Cool the reaction mixture and neutralize with 1 M HCl. Remove the solvent under reduced pressure. Extract the residue with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Photochemical Rearrangements

The conjugated π-system of 4,4-diphenyl-2-cyclohexen-1-one makes it amenable to photochemical transformations. Upon irradiation, it can undergo rearrangements to form bicyclo[3.1.0]hexan-2-one derivatives.[10][11] This type of reaction provides access to strained ring systems that are challenging to synthesize by other means.

This protocol provides a general procedure for the photochemical rearrangement.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Benzene or Acetone (spectroscopic grade)

  • High-pressure mercury lamp with a Pyrex filter

Procedure:

  • Reaction Setup: Prepare a dilute solution of 4,4-diphenyl-2-cyclohexen-1-one in the chosen solvent in a quartz or Pyrex reaction vessel. Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the starting material has been consumed or a desired conversion is reached, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Photo_Rearrangement 4,4-Diphenyl-2-cyclohexen-1-one 4,4-Diphenyl-2-cyclohexen-1-one Excited State Excited State 4,4-Diphenyl-2-cyclohexen-1-one->Excited State Bicyclo[3.1.0]hexan-2-one\nDerivative Bicyclo[3.1.0]hexan-2-one Derivative Excited State->Bicyclo[3.1.0]hexan-2-one\nDerivative

Caption: Photochemical rearrangement of 4,4-diphenyl-2-cyclohexen-1-one.

Applications in Drug Discovery and Development

Cyclohexenone derivatives are prevalent scaffolds in many biologically active compounds and natural products.[12] The synthetic versatility of 4,4-diphenyl-2-cyclohexen-1-one allows for the generation of diverse molecular libraries for screening in drug discovery programs. For instance, spirocyclic compounds, which can be synthesized from this intermediate, have shown promise as medicinal agents.[13]

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a highly valuable and versatile synthetic intermediate. Its unique structure and reactivity provide access to a wide range of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental organic chemistry to the development of novel therapeutic agents.

References

  • Beccalli, E. M., Clerici, F., & Gelmi, M. L. (2003). A New Synthetic Procedure to Spiro[cyclohexane‐1,3′‐indoline]‐2′,4‐diones. ChemInform, 34(42). [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Robinson Annulation. (2023, October 26). In Wikipedia. [Link]

  • Schultz, A. G., & Hardinger, S. A. (1991). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. The Journal of Organic Chemistry, 56(3), 1105–1109.
  • J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Zimmerman, H. E., & Hancock, K. G. (1968). Mechanistic organic photochemistry. XXXI. Electronic details of the photochemical phenyl migration in 4,4-diphenylcyclohexenone. Journal of the American Chemical Society, 90(14), 3749–3760.
  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies, 7(3).
  • Semantic Scholar. (n.d.). Synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a review. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Studylib. (n.d.). Robinson Annulation Lab Report: Synthesis & Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved from [Link]

  • Zimmerman, H. E. (n.d.). Mechanistic and Exploratory Organic Photochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 23.13: The Robinson Annulation Reaction. [Link]

  • Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Scribd. (n.d.). 3 Photo Chemical Rearrangement Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 23.12: The Robinson Annulation Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Retrieved from [Link]

  • PubMed Central (PMC). (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

Sources

reaction mechanisms involving 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Reaction Mechanisms of 4,4-Diphenyl-2-cyclohexen-1-one

Introduction: The Utility of a Sterically Influenced Enone

4,4-Diphenyl-2-cyclohexen-1-one is a versatile synthetic intermediate valued for its unique structural features. As an α,β-unsaturated ketone, its conjugated enone system provides a platform for a variety of transformations, including conjugate additions and annulations.[1] However, the molecule's reactivity is profoundly influenced by the gem-diphenyl group at the C4 position. This bulky substitution introduces significant steric hindrance, which can impede or alter the expected course of classical enone reactions, making a nuanced understanding of its chemistry essential for successful application.[2] This guide provides an in-depth analysis of the key reaction mechanisms involving this scaffold, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Reaction Pathways and Mechanistic Considerations

The reactivity of 4,4-diphenyl-2-cyclohexen-1-one is dominated by two main pathways: ground-state reactions targeting the enone system and photochemical reactions that leverage light energy to induce unique molecular rearrangements.

Ground-State Reactivity: Conjugate (Michael) Additions

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyls.[3] For 4,4-diphenyl-2-cyclohexen-1-one, this reaction involves the addition of a nucleophile to the β-carbon (C3) of the enone system. While thermodynamically favorable, the reaction is often kinetically hindered.

Mechanistic Insight: The significant steric bulk of the two phenyl groups at the C4 position presents a considerable challenge for incoming nucleophiles.[2] Direct approach to the β-carbon is restricted, often leading to sluggish reactions or requiring highly reactive nucleophiles and optimized catalytic systems. Copper-catalyzed additions, particularly with organometallic reagents like Grignards, are a common strategy to overcome this hurdle.[4] The mechanism typically involves the formation of an organocuprate species, which then coordinates to the enone, facilitating the transfer of the nucleophilic group.

cluster_0 Conjugate Addition Mechanism Start 4,4-Diphenyl-2-cyclohexen-1-one + Nu⁻ Intermediate Enolate Intermediate Start->Intermediate 1,4-Addition Protonation Proton Source (e.g., H₂O quench) Intermediate->Protonation Product 3-Substituted-4,4-diphenylcyclohexanone Protonation->Product

Caption: General mechanism for the conjugate addition of a nucleophile (Nu⁻).

Protocol: Copper-Catalyzed 1,4-Addition of a Grignard Reagent

This protocol describes a general procedure for the conjugate addition of an alkyl Grignard reagent, a common method for forming C-C bonds.[5][6]

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 eq)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq)

  • Grignard Reagent (e.g., MeMgBr, EtMgBr) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add CuI to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF and cool the suspension to -20 °C using a suitable cooling bath.

  • Grignard Addition: Slowly add the Grignard reagent dropwise to the stirred CuI suspension. Stir the mixture for 20-30 minutes to allow for the formation of the organocuprate species.

  • Substrate Addition: Dissolve 4,4-diphenyl-2-cyclohexen-1-one in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -20 °C.

  • Reaction: Allow the reaction to stir at -20 °C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction may require several hours due to steric hindrance.

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent (R-MgBr)Catalyst LoadingTypical YieldReference
Methylmagnesium bromide10 mol% CuI70-85%[4]
Ethylmagnesium bromide10 mol% CuI65-80%[6]
n-Butylmagnesium chloride5 mol% CuBr·SMe₂64-88% (on thiochromones)[4]

Note: Yields are representative for analogous systems and may vary.

Annulation Reactions: Building Fused Ring Systems

Annulation reactions, such as the Robinson annulation, are powerful methods for constructing cyclic structures.[7] In this sequence, 4,4-diphenyl-2-cyclohexen-1-one acts as the Michael acceptor, initiating a tandem Michael addition and subsequent intramolecular aldol condensation to form a new six-membered ring.

Mechanistic Insight: The reaction begins with the base-catalyzed formation of an enolate from a ketone donor. This enolate then undergoes a conjugate addition to 4,4-diphenyl-2-cyclohexen-1-one. The resulting dicarbonyl intermediate is then subjected to a second base-catalyzed intramolecular aldol reaction, followed by dehydration, to yield a fused, α,β-unsaturated ketone. The steric hindrance of the diphenyl groups primarily influences the initial Michael addition step, often requiring carefully chosen reaction conditions to achieve good yields.[7]

Photochemical Reactions: Rearrangements and Cycloadditions

The photochemistry of 4,4-diphenyl-2-cyclohexen-1-one is particularly rich, offering pathways to complex bicyclic and polycyclic systems that are inaccessible through ground-state chemistry.[8]

A. Aryl Migration Rearrangement

Upon irradiation with UV light, 4,4-diphenyl-2-cyclohexen-1-one undergoes a characteristic rearrangement to form 5,6-diphenylbicyclo[3.1.0]hexan-2-one.[9][10]

Mechanistic Insight: This transformation proceeds from the triplet excited state of the enone. The key mechanistic step is an intramolecular cyclopropanation involving the double bond, leading to a bicyclic intermediate.[9] This is followed by a phenyl migration. The reaction exhibits high stereoselectivity, strongly favoring the formation of the endo-phenyl isomer. This preference is attributed to kinetic control, where the transition state leading to the endo product is lower in energy due to minimized steric interactions and favorable secondary orbital overlap.[9]

A 4,4-Diphenyl-2- cyclohexen-1-one (Ground State) B Triplet Excited State (n→π*) A->B hν (UV light) C Intramolecular Cyclopropanation B->C D Bicyclic Intermediate C->D E Phenyl Migration (Transition State) D->E F endo-5,6-Diphenylbicyclo [3.1.0]hexan-2-one E->F Kinetic Control (Favored Pathway)

Caption: Photochemical aryl migration rearrangement pathway.

Protocol: Photochemical Rearrangement to Bicyclo[3.1.0]hexan-2-one

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Anhydrous, degassed solvent (e.g., Benzene or Acetonitrile)

  • Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 290 nm)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Solution Preparation: Dissolve 4,4-diphenyl-2-cyclohexen-1-one in the chosen solvent in the photoreactor vessel to a concentration of ~0.01-0.05 M.

  • Degassing: Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: While maintaining a slow, positive pressure of inert gas, begin irradiation with the mercury lamp. The reaction vessel should be cooled, typically with a water jacket, to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction can take several hours to reach completion.

  • Workup: Once the starting material is consumed, turn off the lamp and concentrate the solvent under reduced pressure.

  • Purification: The resulting bicyclic ketone can be purified from minor photoproducts by column chromatography or recrystallization.

B. [2+2] Photocycloaddition

In the presence of an olefin, the excited state of the enone can undergo a [2+2] photocycloaddition (photoannulation) to form a cyclobutane ring.[11][12]

Mechanistic Insight: Similar to the rearrangement, this reaction proceeds through the triplet excited state of the cyclohexenone. The excited enone interacts with the ground-state olefin to form a 1,4-biradical intermediate. This biradical can then undergo ring closure to yield the cyclobutane product.[11] The regioselectivity and stereoselectivity of the addition are influenced by the stability of the intermediate biradical and steric factors between the substrates.

Experimental Workflow Overview

The following diagram outlines a typical workflow for conducting and analyzing the reactions described.

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Assemble & Flame-Dry Glassware B Add Reagents & Anhydrous Solvent under Inert Gas A->B C Cool to Target Temperature B->C D Initiate Reaction (e.g., Add Substrate or Turn on Lamp) C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction E->F Upon Completion G Aqueous Workup & Extraction F->G H Dry & Concentrate Organic Phase G->H I Purify Product (Column Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Standard experimental workflow from setup to analysis.

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a scaffold whose reactivity is a delicate interplay of its conjugated enone system and the steric demands of its gem-diphenyl substituents. While classical ground-state reactions like Michael additions are challenging, they can be achieved with optimized catalytic protocols. The true synthetic power of this molecule is often unlocked through photochemistry, which provides access to intricate, sterically congested bicyclic systems via elegant aryl migration and cycloaddition pathways. A thorough understanding of these distinct mechanisms is critical for leveraging this building block in the synthesis of complex molecular targets.

References

  • PrepChem. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from PrepChem.com. [Link]

  • Filo. (2025). In the rearrangement of 4,4-diphenylcyclohex-2-enone to 5,6 dipheny.... Retrieved from filo.org. [Link][9]

  • (n.d.). New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. Retrieved from a-star.edu.sg. [Link][2]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from myskinrecipes.com. [Link][1]

  • Scilit. (n.d.). The photochemistry of a two-carbon ortho-ortho phenyl-bridged 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from scilit.net. [Link][8]

  • Caldwell, R. A., Constien, R., & Kriel, B. G. (2003). Photoannulation of 4,4-Dimethylcyclohex-2-en-1-one To 1,1-Diphenylethylene. The Journal of Physical Chemistry A, 107(18), 3277–3286. [Link][11]

  • Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from chemistry.stackexchange.com. [Link][13]

  • Sci-Hub. (n.d.). Photoannulation of 4,4-Dimethylcyclohex-2-en-1-one To 1,1-Diphenylethylene. Retrieved from sci-hub.se. [Link][12]

  • Zimmerman, H. E., Rieke, R. D., & Scheffer, J. R. (1967). Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1-one. Journal of the American Chemical Society, 89(8), 2033–2047. [Link][10]

  • Stenutz. (n.d.). 4,4-diphenyl-2-cyclohexen-1-one. Retrieved from stenutz.eu. [Link][14]

  • ResearchGate. (2014). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Retrieved from researchgate.net. [Link][5]

  • MDPI. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Retrieved from mdpi.com. [Link][4]

  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from juniperpublishers.com. [Link][7]

  • ResearchGate. (2010). (PDF) Enantioselective One-Pot Conjugate Addition of Grignard Reagents Followed by a Mannich Reaction. Retrieved from researchgate.net. [Link][6]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 4,4-Diphenyl-2-cyclohexen-1-one in Medicinal Chemistry

4,4-Diphenyl-2-cyclohexen-1-one is a valuable starting material in organic synthesis, prized for its rigid, three-dimensional structure and multiple reactive sites. The gem-diphenyl group imparts significant steric bulk and unique electronic properties, influencing the stereochemical outcome of reactions and providing a scaffold for creating diverse molecular architectures. Its conjugated enone system is a prime target for various nucleophilic additions, while the ketone and the double bond offer handles for a wide range of chemical transformations.[1] These features make it a compelling building block in the design of novel therapeutic agents, with derivatives showing potential in areas such as Substance P antagonism and the development of novel anti-inflammatory and anticancer agents.[2]

This guide provides an in-depth exploration of key synthetic transformations of 4,4-Diphenyl-2-cyclohexen-1-one, offering detailed protocols and mechanistic insights to empower researchers in their quest for new bioactive molecules.

Part 1: Strategic Modifications of the Cyclohexenone Core

The reactivity of 4,4-Diphenyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone moiety. However, the steric hindrance imposed by the gem-diphenyl group can render it less reactive in standard Michael additions.[2] This section explores strategies to overcome these challenges and to functionalize the core structure effectively.

Palladium-Catalyzed Synthesis of Dienes: Overcoming Steric Hindrance

Direct 1,4-conjugate addition of vinyl equivalents to 4,4-Diphenyl-2-cyclohexen-1-one is often challenging.[2] Palladium chemistry offers a powerful alternative to introduce unsaturation, leading to the formation of dienes that are valuable precursors for further functionalization, such as Diels-Alder reactions.

The strategy involves the conversion of the ketone to a less hindered precursor, such as a bromo-enone, which can then undergo palladium-catalyzed cross-coupling reactions. The initial bromination-dehydrobromination can be low-yielding.[2] A more efficient route proceeds through a keto-epoxide intermediate, which is opened with a bromide source like trimethylsilyl bromide (TMS-Br) to afford the desired bromo-enone with good regioselectivity.[2] The subsequent palladium-catalyzed reaction, for instance a Stille coupling with an organotin reagent, introduces the vinyl group.

G start 4,4-Diphenyl-2-cyclohexen-1-one epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide Keto-epoxide Intermediate epoxidation->epoxide opening Epoxide Opening (TMS-Br) epoxide->opening bromoenone Bromo-enone Derivative opening->bromoenone pd_coupling Palladium-Catalyzed Coupling (e.g., Stille or Suzuki) bromoenone->pd_coupling diene Diene Product pd_coupling->diene

Caption: Palladium-catalyzed diene synthesis workflow.

This protocol describes the synthesis of a key bromo-enone intermediate from the corresponding keto-epoxide.

Materials:

  • Keto-epoxide of 4,4-Diphenyl-2-cyclohexen-1-one

  • Trimethylsilyl bromide (TMS-Br)

  • Toluene, anhydrous

  • Hydrochloric ether solution

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve the keto-epoxide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of trimethylsilyl bromide (TMS-Br, ~1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The reaction will likely show a mixture of the desired product and a bromo-silyloxy intermediate.

  • Carefully add a solution of hydrochloric ether to the reaction mixture to facilitate the complete elimination of the silyl group.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 4,4-diphenyl-3-bromo-2-cyclohexen-1-one.

Expected Yield: 60-70%

Michael Addition Reactions: Navigating Steric Challenges

While challenging, Michael additions to 4,4-diphenyl-2-cyclohexen-1-one can be achieved under specific conditions, providing a direct route to 1,5-dicarbonyl compounds and their derivatives. The choice of nucleophile and reaction conditions is critical to success.[3]

  • "Soft" Nucleophiles: Utilize "soft" nucleophiles, such as enamines, cuprates, or thiolates, which are more likely to undergo 1,4-conjugate addition.[4]

  • Catalysis: Employ catalysts that can activate either the enone or the nucleophile. Organocatalysts, such as chiral secondary amines, can form reactive iminium ion intermediates, lowering the activation energy for nucleophilic attack.[5][6]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. In some cases, high pressure or microwave irradiation may be beneficial.

This protocol provides a general framework for the asymmetric Michael addition of an aldehyde to an enone, a reaction that can be adapted for 4,4-diphenyl-2-cyclohexen-1-one with appropriate optimization.[5]

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 eq)

  • Aldehyde (e.g., propanal, 1.5 eq)

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid, 10-20 mol%)

  • Solvent (e.g., chloroform or toluene)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 4,4-diphenyl-2-cyclohexen-1-one in the chosen solvent, add the chiral secondary amine catalyst and the acid co-catalyst.

  • Stir the mixture at room temperature for a few minutes.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (this may require optimization, from room temperature to elevated temperatures) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.

Data Summary for Michael Addition Reactions:

EntryNucleophileCatalyst/ConditionsProductYield (%)Reference
1Dimethyl malonateThiourea-based cinchona alkaloidMalonate adductVaries[3]
2ThiophenolBase-catalyzedThiophenol adductVaries[3]
3AldehydeChiral secondary amine1,5-Dicarbonyl compoundVaries[5]

Part 2: Synthesis of Fused Heterocyclic Derivatives

The cyclohexenone scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.[7] Pyrazole derivatives, in particular, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[8][9][10]

Synthesis of Pyrazole-Fused Derivatives

The reaction of α,β-unsaturated ketones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.[11]

G start 4,4-Diphenyl-2-cyclohexen-1-one cyclocondensation Cyclocondensation start->cyclocondensation hydrazine Hydrazine Derivative (e.g., Hydrazine hydrate, Phenylhydrazine) hydrazine->cyclocondensation pyrazoline Fused Pyrazoline Intermediate cyclocondensation->pyrazoline oxidation Oxidation (Optional) pyrazoline->oxidation pyrazole Fused Pyrazole Product oxidation->pyrazole

Caption: Synthesis of pyrazole-fused derivatives.

This protocol outlines the synthesis of a pyrazoline derivative through the cyclocondensation of 4,4-diphenyl-2-cyclohexen-1-one with hydrazine hydrate.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 4,4-diphenyl-2-cyclohexen-1-one in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrazoline derivative.

Trustworthiness and Self-Validation: The identity and purity of the synthesized derivatives should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a versatile and valuable building block for the synthesis of a wide array of complex organic molecules. While its steric bulk presents challenges, strategic synthetic approaches, including palladium-catalyzed reactions and carefully optimized Michael additions, can unlock its full potential. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel derivatives with potential applications in drug discovery and materials science.

References

  • MALLERON, J.-L., et al. New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. [Source not further specified]
  • Dascalu, A.-E., et al. Synthesis of pyrazolines 2–5, cyclohex‐2‐en‐1‐one 6 and pyrrole 7 compounds. ResearchGate. [Link]

  • Mali, S. B., et al. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. [Source not further specified]
  • 4,4-Diphenyl-2-cyclohexen-1-one. MySkinRecipes. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. [Link]

  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Source not further specified]
  • 4,4-diphenyl-2-cyclohexen-1-one. Stenutz. [Link]

  • (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. [Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Source not further specified]
  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Chemistry Portal. [Link]

  • Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1. American Chemical Society. [Link]

  • 4,4-Diphenyl-2,5-cyclohexadien-1-one. PubChem. [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Source not further specified]
  • A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. PubMed. [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. PubMed. [Link]

  • Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. [Link]

  • Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. ResearchGate. [Link]

  • APRIL 14 - 17, 2025. Drug Discovery Chemistry. [Link]

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Application Notes and Protocols: 4,4-Diphenyl-2-cyclohexen-1-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Advantage of 4,4-Diphenyl-2-cyclohexen-1-one in Complex Molecular Scaffolding

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is renowned for its predictability and stereospecificity, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical agents.[2][3] Within the vast arsenal of dienophiles, 4,4-diphenyl-2-cyclohexen-1-one emerges as a substrate of significant interest. Its unique structural features—a sterically demanding gem-diphenyl group and an electron-withdrawing ketone—impart distinct reactivity and stereochemical control that can be strategically exploited in the synthesis of intricate polycyclic frameworks.

These application notes serve as a comprehensive technical guide to leveraging 4,4-diphenyl-2-cyclohexen-1-one in Diels-Alder reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for both thermal and Lewis acid-catalyzed transformations, and discuss the anticipated stereochemical outcomes. The protocols and insights presented herein are designed to be a self-validating system, grounded in established principles of physical organic chemistry and supported by analogous transformations in the scientific literature.

Mechanistic Considerations and Stereochemical Control

The reactivity of 4,4-diphenyl-2-cyclohexen-1-one as a dienophile is primarily dictated by the electronic nature of the α,β-unsaturated ketone system. The electron-withdrawing carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the requisite orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. This electronic profile makes it a suitable partner for electron-rich dienes.

A critical aspect of employing this dienophile is the profound influence of the gem-diphenyl groups at the C4 position on the stereochemical course of the reaction. These bulky substituents can exert significant steric hindrance, directing the approach of the diene to the less hindered face of the dienophile. This facial selectivity is a key determinant in the formation of specific diastereomers, particularly in the construction of bridged bicyclic systems.

When a cyclic diene, such as cyclopentadiene, reacts with 4,4-diphenyl-2-cyclohexen-1-one, the formation of two primary stereoisomeric products is possible: the endo and exo adducts.[4] The endo product, where the substituents of the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product due to secondary orbital interactions between the π-systems of the diene and the dienophile's activating group.[4] However, the bulky phenyl groups in 4,4-diphenyl-2-cyclohexen-1-one can be expected to disfavor the more sterically congested endo transition state, potentially leading to an increased proportion of the thermodynamically more stable exo product.

The general mechanism of the Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state.[5]

Caption: General concerted mechanism of the Diels-Alder reaction.

Experimental Protocols

The following protocols are representative methods for conducting Diels-Alder reactions with 4,4-diphenyl-2-cyclohexen-1-one. While specific yields and stereoselectivities for this exact dienophile are not extensively reported, the conditions are based on well-established procedures for analogous 4,4-disubstituted cyclohexenones, which have been demonstrated to be effective and synthetically useful dienophiles.[4] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve desired outcomes for specific diene partners.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a standard thermal cycloaddition, which is often sufficient for reactive dienes like cyclopentadiene.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-diphenyl-2-cyclohexen-1-one (e.g., 1.0 mmol, 248.3 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) to dissolve the dienophile.

  • Diene Addition: Add freshly cracked cyclopentadiene (e.g., 2.0 mmol, 132.2 mg, 0.16 mL). An excess of the diene is often used to drive the reaction to completion.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110 °C for toluene) with vigorous stirring.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Diels-Alder adduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the endo/exo ratio.

Thermal_Diels_Alder_Workflow start Start setup Reaction Setup: Dienophile, Diene, Solvent start->setup reflux Thermal Conditions: Reflux in Toluene setup->reflux workup Workup: Solvent Removal reflux->workup purification Purification: Column Chromatography workup->purification end Characterization purification->end

Caption: Workflow for a typical thermal Diels-Alder reaction.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with a Less Reactive Diene (e.g., 2,3-Dimethyl-1,3-butadiene)

Lewis acid catalysis can accelerate the reaction rate and enhance the stereoselectivity, particularly with less reactive dienes.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • 2,3-Dimethyl-1,3-butadiene

  • Dichloromethane (anhydrous)

  • Lewis acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for transfer of anhydrous reagents

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4,4-diphenyl-2-cyclohexen-1-one (e.g., 1.0 mmol, 248.3 mg) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 mmol, 146.7 mg, as a solution in dichloromethane or BF₃·OEt₂, 1.1 mmol, 0.14 mL) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C.

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene (e.g., 1.5 mmol, 123.2 mg, 0.17 mL) dropwise.

  • Reaction Conditions: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the diene's reactivity.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.

Data Presentation: Expected Outcomes

DieneCatalystTemperature (°C)Expected Major ProductExpected Yield (%)Reference Analogy
CyclopentadieneNone (Thermal)110exo favored70-85Steric hindrance from gem-diphenyl groups may override the typical endo preference.
CyclopentadieneAlCl₃0exo favored80-95Lewis acids can enhance facial selectivity.
2,3-Dimethyl-1,3-butadieneNone (Thermal)110N/A50-70Slower reaction due to less reactive diene.
2,3-Dimethyl-1,3-butadieneBF₃·OEt₂0N/A75-90Rate acceleration and improved yield are expected.

Note: The "Expected Major Product" for cyclopentadiene reactions refers to the facial selectivity of the diene's approach relative to the dienophile's substituents. The bulky phenyl groups are anticipated to direct the diene to the opposite face, leading to the exo adduct as the major product.

Applications in Drug Discovery and Complex Molecule Synthesis

The bicyclic and polycyclic scaffolds accessible through Diels-Alder reactions of 4,4-diphenyl-2-cyclohexen-1-one are of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structures of the resulting adducts can serve as non-planar bioisosteres for aromatic rings, a strategy increasingly employed to improve the pharmacokinetic properties of drug candidates. The gem-diphenyl groups can also serve as handles for further functionalization or as key pharmacophoric elements interacting with biological targets. The ketone functionality in the product provides a versatile handle for a wide range of subsequent transformations, including reductions, olefinations, and additions, further expanding the molecular diversity accessible from this dienophile.

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a promising dienophile for the construction of complex, sterically demanding cyclic and polycyclic systems via the Diels-Alder reaction. The interplay of its electronic and steric features offers unique opportunities for controlling stereochemical outcomes. The provided protocols, grounded in established synthetic methodology, offer a solid starting point for researchers to explore the utility of this valuable building block in their synthetic endeavors. Careful consideration of the diene's reactivity and the judicious use of thermal or Lewis acid-catalyzed conditions will be key to unlocking the full synthetic potential of this versatile dienophile.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. [Link]

  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition2002 , 41 (10), 1668–1698. [Link]

  • Corey, E. J.; Cheng, X.-M. The Logic of Chemical Synthesis. John Wiley & Sons, 1995. [Link]

  • Williamson, K. L.; Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning, 2016. [Link]

  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. [Link]

  • Yates, P.; Eaton, P. Acceleration of the Diels-Alder Reaction by Lewis Acids. Journal of the American Chemical Society1960 , 82 (16), 4436–4437. [Link]

  • Houk, K. N. The Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research1975 , 8 (11), 361–369. [Link]

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons, 1976. [Link]

  • Boger, D. L.; Weinreb, S. M. Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press, 1987. [Link]

  • Liu, H.-J.; Browne, E. N. C. Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry1987 , 65 (6), 1262-1278. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. Diels-Alder Reaction. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • ChemTube3D. Diels-Alder - Endo and Exo adducts. [Link]

  • Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]

  • Royal Society of Chemistry. The Diels-Alder reaction. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Reactions of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Prochiral Building Block

4,4-Diphenyl-2-cyclohexen-1-one is a versatile substrate in modern synthetic organic chemistry. Its unique structural features—a sterically demanding quaternary center, a reactive enone system, and allylic positions amenable to functionalization—make it a valuable precursor for the synthesis of complex molecular architectures. The gem-diphenyl group not only imparts significant steric bias, influencing the stereochemical outcome of reactions, but also provides a scaffold for the construction of compounds with potential applications in medicinal chemistry and materials science. Palladium catalysis, a cornerstone of contemporary C-C and C-heteroatom bond formation, offers a powerful toolkit to unlock the synthetic potential of this prochiral building block.[1][2] This guide provides detailed application notes and protocols for three key palladium-catalyzed transformations of 4,4-diphenyl-2-cyclohexen-1-one: the Tsuji-Trost allylic alkylation, the Heck reaction, and α-arylation.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost Reaction

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at an allylic position.[3][4] For 4,4-diphenyl-2-cyclohexen-1-one, this reaction typically proceeds via the formation of a π-allylpalladium complex from the corresponding enol ether or enol acetate, followed by nucleophilic attack. The strategic use of chiral ligands can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.[5][6]

Mechanistic Rationale

The catalytic cycle of the Tsuji-Trost reaction is initiated by the coordination of a Pd(0) complex to the double bond of the allylic substrate (e.g., an enol acetate of 4,4-diphenyl-2-cyclohexen-1-one).[5][6] Oxidative addition cleaves the C-O bond, leading to the formation of a cationic (π-allyl)palladium(II) complex and displacing the acetate leaving group.[6] A nucleophile can then attack the π-allyl complex, typically at the terminus less sterically hindered by the palladium and its ligands. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the alkylated product.[6] The choice of chiral ligands, such as Trost ligands, is crucial for controlling the enantioselectivity of the nucleophilic attack.[7][8]

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ Coord Coordination Pd0->Coord + Allylic Substrate PiAllyl π-Allyl Pd(II) Complex Coord->PiAllyl Oxidative Addition -X⁻ Substrate 4,4-Diphenyl-2-cyclohexenyl Acetate (Substrate) Coord->Substrate NucAttack Nucleophilic Attack (Nu⁻) PiAllyl->NucAttack Product_Complex Product-Pd(0) Complex NucAttack->Product_Complex +Nu⁻ Nucleophile Nucleophile (e.g., malonate) NucAttack->Nucleophile Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Release Product Alkylated Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Protocol: Asymmetric Allylic Alkylation of the Enol Acetate of 4,4-Diphenyl-2-cyclohexen-1-one

This protocol is adapted from established procedures for the asymmetric allylic alkylation of cyclic substrates.[5][6]

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Acetic anhydride (Ac₂O)

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • (1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine (Trost ligand)

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of the Enol Acetate

  • To a solution of 4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 equiv) dropwise. Stir for 30 minutes.

  • Add acetic anhydride (1.2 equiv) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the enol acetate.

Part B: Asymmetric Allylic Alkylation

  • In a flame-dried flask under argon, dissolve [Pd₂(dba)₃] (0.025 equiv) and the Trost ligand (0.075 equiv) in anhydrous DCM. Stir for 30 minutes.

  • In a separate flask, dissolve dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and KOAc (0.1 equiv) in anhydrous DCM. Stir for 30 minutes.

  • Add the solution of the enol acetate (1.0 equiv) in DCM to the nucleophile solution.

  • Transfer the catalyst solution to the reaction mixture via cannula.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography on silica gel.

Expected Results and Data
ParameterValue/Observation
Catalyst Loading 2.5 mol% [Pd₂(dba)₃]
Ligand 7.5 mol% (1R,2R)-Trost Ligand
Nucleophile Dimethyl malonate
Solvent Dichloromethane
Temperature Room Temperature
Expected Yield 75-90% (based on analogous systems)
Expected ee >90% (based on analogous systems)

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[9][10] In the context of 4,4-diphenyl-2-cyclohexen-1-one, the Heck reaction can be used to introduce an aryl group at the 2- or 3-position of the enone system, depending on the reaction conditions.[4][11] The regioselectivity is a critical aspect of this transformation.[11][12]

Mechanistic Rationale

The Heck catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, forming an arylpalladium(II) complex.[11] This is followed by coordination of the alkene (4,4-diphenyl-2-cyclohexen-1-one) to the palladium center. Migratory insertion of the alkene into the Pd-aryl bond forms a new C-C bond and a σ-alkylpalladium(II) intermediate.[11] A subsequent β-hydride elimination regenerates the double bond in a new position and forms a hydridopalladium(II) complex. Finally, reductive elimination of HX with the aid of a base regenerates the Pd(0) catalyst.[11]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArylHalide Aryl Halide (Ar-X) OxAdd->ArylHalide Coord Alkene Coordination ArPdX->Coord + Alkene MigIns Migratory Insertion Coord->MigIns Alkene 4,4-Diphenyl-2- cyclohexen-1-one Coord->Alkene AlkylPd σ-Alkyl-Pd(II) Complex MigIns->AlkylPd BetaElim β-Hydride Elimination HPdX H-Pd(II)-X BetaElim->HPdX + Product Product Arylated Product BetaElim->Product BaseRegen Base-mediated Reductive Elimination BaseRegen->Pd0 - Base-H⁺X⁻ AlkylPd->BetaElim HPdX->BaseRegen + Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Arylation of 4,4-Diphenyl-2-cyclohexen-1-one

This protocol is based on methodologies developed for the Heck reaction of cyclic enones.[4][11]

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.10 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine (2.0 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water (3 x) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results and Data
ParameterValue/Observation
Catalyst 5 mol% Pd(OAc)₂
Ligand 10 mol% P(o-tol)₃
Aryl Source Aryl bromide
Base Triethylamine
Solvent DMF
Temperature 100 °C
Expected Yield 60-80% (based on analogous systems)
Regioselectivity Predominantly 3-aryl-4,4-diphenyl-2-cyclohexen-1-one

Palladium-Catalyzed α-Arylation

The α-arylation of ketones is a fundamental transformation for the synthesis of complex carbonyl compounds.[13] For 4,4-diphenyl-2-cyclohexen-1-one, this reaction would introduce an aryl group at the C6 position, adjacent to the carbonyl. This transformation typically proceeds via the coupling of an enolate with an aryl halide.

Mechanistic Rationale

The catalytic cycle for α-arylation begins with the oxidative addition of an aryl halide to a Pd(0) catalyst to form an arylpalladium(II) halide complex. In a parallel step, the ketone is deprotonated by a base to form an enolate. Transmetalation between the enolate and the arylpalladium(II) complex, or coordination of the enolate to the palladium center followed by deprotonation, leads to an arylpalladium(II) enolate intermediate. Reductive elimination from this intermediate forms the C-C bond of the α-arylated ketone and regenerates the Pd(0) catalyst.

Alpha_Arylation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArylHalide Aryl Halide (Ar-X) OxAdd->ArylHalide Transmetalation Transmetalation/ Coordination ArPdX->Transmetalation + Enolate ArPdEnolate Aryl-Pd(II)-Enolate Transmetalation->ArPdEnolate Ketone 4,4-Diphenyl-2- cyclohexen-1-one Transmetalation->Ketone Base Base (e.g., NaOtBu) Transmetalation->Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 + α-Arylated Ketone Product α-Arylated Ketone Reductive_Elimination->Product ArPdEnolate->Reductive_Elimination

Caption: Catalytic cycle of the α-arylation of ketones.

Protocol: α-Arylation of 4,4-Diphenyl-2-cyclohexen-1-one

This protocol is adapted from established methods for the α-arylation of ketones.[13]

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), NaOtBu (1.4 equiv), and the aryl bromide (1.2 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of 4,4-diphenyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous toluene.

  • Seal the tube and heat to 100 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Results and Data
ParameterValue/Observation
Catalyst 1 mol% Pd₂(dba)₃
Ligand 4 mol% XPhos
Aryl Source Aryl bromide
Base Sodium tert-butoxide
Solvent Toluene
Temperature 100 °C
Expected Yield 70-85% (based on analogous systems)

Experimental Workflow Overview

Experimental_Workflow start Start: - Substrate - Reagents setup Reaction Setup - Inert atmosphere - Anhydrous solvent start->setup reaction Palladium-Catalyzed Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup - Quenching - Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Sources

Navigating Steric Challenges: Michael Additions to 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Profile of a Sterically Congested Michael Acceptor

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, provides a powerful tool for synthetic chemists to construct complex molecular architectures.[1][2] At the heart of this transformation lies the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[3] Among the vast array of acceptors, cyclic enones offer a rigid scaffold for the stereocontrolled introduction of substituents, making them invaluable in drug discovery and natural product synthesis.

This guide focuses on a particularly intriguing yet challenging substrate: 4,4-diphenyl-2-cyclohexen-1-one . The presence of two phenyl groups at the C4 position introduces significant steric bulk, which profoundly influences its reactivity as a Michael acceptor. While this steric hindrance can render the molecule "reluctant to undergo a wide range of Michael additions," it also presents an opportunity for highly selective transformations under optimized conditions.[4] Understanding the interplay between the electronic activation provided by the enone and the steric impediment of the gem-diphenyl group is paramount for researchers aiming to utilize this versatile building block.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for successfully employing 4,4-diphenyl-2-cyclohexen-1-one in Michael addition reactions. We will explore the underlying mechanistic principles, strategies to overcome steric barriers, and provide step-by-step methodologies for the conjugate addition of various nucleophiles.

Core Principles: Mechanistic Insight into the Michael Addition

The Michael addition is a conjugate 1,4-addition reaction. The reaction proceeds through the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated system of the enone (the Michael acceptor). This attack is favored because the β-carbon is rendered electrophilic through conjugation with the carbonyl group. The resulting intermediate is an enolate, which is then protonated to yield the final 1,4-adduct.

Weakly basic nucleophiles, often referred to as "soft" nucleophiles, are typically employed in Michael additions as they favor the 1,4-addition pathway over the 1,2-addition (direct attack at the carbonyl carbon).[1] Common classes of Michael donors include stabilized carbanions (e.g., from malonates, nitroalkanes), amines, and thiols.

Michael_Addition_Mechanism acceptor 4,4-Diphenyl-2-cyclohexen-1-one (Michael Acceptor) enolate Enolate Intermediate acceptor->enolate nucleophile Nucleophile (Nu-H) (Michael Donor) activated_nu Activated Nucleophile (Nu-) nucleophile->activated_nu base Base base->activated_nu Deprotonation activated_nu->acceptor 1,4-Conjugate Addition product Michael Adduct (3-substituted-4,4-diphenylcyclohexan-1-one) enolate->product Protonation proton_source Proton Source (H+) proton_source->product

Figure 1: Generalized mechanism of the Michael addition to 4,4-diphenyl-2-cyclohexen-1-one.

Overcoming Steric Hindrance: Strategies for Success

The gem-diphenyl substitution in 4,4-diphenyl-2-cyclohexen-1-one shields the β-carbon, making the approach of nucleophiles challenging. To facilitate successful Michael additions, several strategies can be employed:

  • Use of Highly Reactive Nucleophiles: Employing more potent nucleophiles can overcome the activation energy barrier imposed by steric hindrance.

  • Catalysis:

    • Base Catalysis: Strong, non-nucleophilic bases can be used to generate a higher concentration of the active nucleophile.

    • Organocatalysis: Chiral amines or thiourea-based catalysts can activate the enone by forming an iminium ion or through hydrogen bonding, respectively. This activation can lower the energy of the transition state and also induce stereoselectivity.

  • Reaction Conditions: Elevated temperatures or the use of microwave irradiation can provide the necessary energy to overcome the steric barrier. However, care must be taken to avoid side reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and for performing Michael addition reactions with representative nucleophiles.

Protocol 1: Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

A reliable synthesis of the starting enone is crucial. The following protocol is adapted from established literature procedures.

Materials:

  • 1-(2-Methylpropenyl)pyrrolidine

  • Methyl vinyl ketone

  • Hydrochloric acid (8 M)

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/cooling bath

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a static nitrogen atmosphere throughout the reaction.

  • To the flask, add 1-(2-methylpropenyl)pyrrolidine (0.501 mol).

  • Cool the flask in an ice-water bath and add methyl vinyl ketone (0.601 mol) dropwise over 5 minutes with stirring.

  • After the addition is complete, continue stirring with cooling for 10 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Cool the reaction mixture again in an ice-water bath and add 250 mL of 8 M hydrochloric acid dropwise with stirring.

  • After the addition, stir with cooling for 10 minutes, then continue stirring at room temperature for 14 hours.

  • Extract the resulting mixture with two 300-mL portions of diethyl ether.

  • Carefully neutralize the residual aqueous phase with solid sodium bicarbonate and extract with two 400-mL portions of ether.

  • Combine all ethereal extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purify the residual liquid by vacuum distillation to yield 4,4-diphenyl-2-cyclohexen-1-one.

Protocol 2: Thia-Michael Addition of Thiophenol

The addition of thiols (thia-Michael addition) is often a highly efficient reaction.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%)

  • Acetonitrile (5 mL)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol) and thiophenol (1.1 mmol) in acetonitrile (5 mL).

  • Add DBU (0.1 mmol) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the 3-(phenylthio)-4,4-diphenylcyclohexan-1-one adduct.

Experimental_Workflow start Start: Reactants & Solvent (Enone, Nucleophile, Catalyst, Solvent) reaction Reaction (Stirring at specified temperature) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete drying Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification product Final Product (Characterization: NMR, IR, MS) purification->product

Figure 2: General experimental workflow for Michael addition reactions.

Protocol 3: Aza-Michael Addition of a Secondary Amine

The conjugate addition of amines is a fundamental method for the synthesis of β-amino carbonyl compounds.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • Methanol (5 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,4-diphenyl-2-cyclohexen-1-one (1.0 mmol) in methanol (5 mL), add pyrrolidine (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with triethylamine) to afford the 3-(pyrrolidin-1-yl)-4,4-diphenylcyclohexan-1-one adduct.

Data Summary

The following table summarizes representative data for Michael addition reactions to cyclic enones, illustrating typical yields and conditions. Note that for the sterically hindered 4,4-diphenyl-2-cyclohexen-1-one, yields may be lower and reaction times longer compared to less substituted analogs.

EntryMichael DonorCatalyst/BaseSolventTime (h)Yield (%)
1ThiophenolDBUAcetonitrile2-4High
2Pyrrolidine-Methanol24-48Moderate
3Diethyl MalonateNaOEtEthanol12-24Moderate
4NitromethaneOrganocatalystToluene48-72Variable

Applications in Drug Discovery and Development

The Michael adducts derived from 4,4-diphenyl-2-cyclohexen-1-one are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The substituted cyclohexanone core is a common motif in a wide range of biologically active compounds. The gem-diphenyl group can impart unique pharmacological properties, such as increased lipophilicity and metabolic stability. The ability to introduce diverse functionalities at the C3 position via Michael addition opens avenues for the creation of novel compound libraries for high-throughput screening in drug discovery programs.

Applications enone 4,4-Diphenyl-2- cyclohexen-1-one michael Michael Addition enone->michael adduct 3-Substituted-4,4- diphenylcyclohexan-1-one michael->adduct derivatization Further Derivatization adduct->derivatization candidates Potential Drug Candidates derivatization->candidates natural_products Natural Product Analogs derivatization->natural_products

Figure 3: The central role of 4,4-diphenyl-2-cyclohexen-1-one Michael adducts.

Conclusion

While 4,4-diphenyl-2-cyclohexen-1-one presents a steric challenge for Michael addition reactions, this can be effectively overcome through the careful selection of nucleophiles, catalysts, and reaction conditions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully utilize this valuable synthetic building block. The resulting 3-substituted 4,4-diphenylcyclohexan-1-one derivatives are versatile intermediates for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further exploration of asymmetric organocatalytic methods for these additions will undoubtedly expand the synthetic utility of this sterically demanding yet rewarding Michael acceptor.

References

  • MALLERON ET AL. New Derivatives of 4,4-Diphenyl-2-cyclohexen-one. [Link]

  • Stenutz, R. 4,4-diphenyl-2-cyclohexen-1-one. [Link]

  • MySkinRecipes. 4,4-Diphenyl-2-cyclohexen-1-one. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Shi, B., & Greaney, M. F. (2005). Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry. Chemical Communications, (7), 886-888. [Link]

  • Liu, Y. K., Ma, C., Jiang, K., Liu, T. Y., & Chen, Y. C. (2009). Asymmetric tandem Michael addition-Wittig reaction to cyclohexenone annulation. Organic letters, 11(13), 2848–2851. [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

  • Final Draft. Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]

  • MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]

  • YouTube. The Michael Addition + 1,4 Additions with Soft Nucleophiles. [Link]

  • YouTube. 27: Michael addition reaction. [Link]

  • ResearchGate. (PDF) Michael addition reaction and its examples. [Link]

  • ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]

  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • ResearchGate. An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. [Link]

  • MDPI. Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. [Link]

  • ResearchGate. (PDF) Enantioselective One-Pot Conjugate Addition of Grignard Reagents Followed by a Mannich Reaction. [Link]

  • ResearchGate. Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. [Link]

  • The Journal of Organic Chemistry. Facile synthesis of (+)-(R)-4-methyl-2-cyclohexen-1-one. [Link]

  • Organic Syntheses. 2-cyclohexene-1,4-dione. [Link]

  • Polymer Chemistry. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers. [Link]

  • ResearchGate. ChemInform Abstract: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. [Link]

  • Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis. [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

Sources

Applications in Pharmaceutical and Medicinal Chemistry: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the modern pharmaceutical and medicinal chemist operates at the intersection of complex biology and sophisticated technology. The journey from a promising biological target to a clinically viable drug is fraught with challenges, demanding a strategic application of diverse and powerful techniques. This guide provides an in-depth exploration of four critical pillars of contemporary drug discovery: High-Throughput Screening (HTS), Structure-Based Drug Design (SBDD), ADME-Tox profiling, and Bioanalytical Method Validation.

This document deviates from a rigid template, instead offering a narrative built on field-proven insights and the causal logic behind experimental choices. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.

High-Throughput Screening (HTS): Casting a Wide Net for Promising Hits

High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid and automated testing of vast compound libraries against a specific biological target.[1][2] The primary objective of HTS is to identify "hits"—compounds that elicit a desired biological response, which then serve as the starting point for lead optimization.[3] By leveraging robotics, miniaturized assay formats (typically 96-, 384-, or 1536-well plates), and sensitive detection methods, HTS dramatically accelerates the pace of discovery.[3]

The success of an HTS campaign is fundamentally dependent on the quality and robustness of the assay. A well-designed HTS assay must be sensitive, reproducible, and have a large enough signal window to confidently distinguish between active and inactive compounds. The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay, taking into account both the dynamic range of the signal and the variability of the data.[4]

Data Presentation: HTS Assay Quality Control

The Z'-factor is a critical metric for validating the robustness of an HTS assay. It provides a quantitative measure of the separation between the positive and negative control signals.

Z'-factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayHighly suitable for screening.[4][5][6]
0 to 0.5Acceptable/Marginal AssayMay be acceptable, but optimization is recommended.[4][5][6]
< 0Unacceptable AssayThe assay is not suitable for screening.[4][5][6]

Table 1: Interpretation of Z'-factor values in High-Throughput Screening.

Experimental Protocol: Generic Biochemical Kinase Assay for HTS

This protocol outlines a generic, non-radioactive, luminescence-based kinase assay suitable for HTS, adapted from principles of the Kinase-Glo® assay.[2] This type of assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

Materials and Reagents:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (containing MgCl2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of test compounds and controls (positive and negative) into the wells of a 384-well plate. Negative controls will be DMSO vehicle, and the positive control will be a known inhibitor of the kinase.

  • Enzyme Addition:

    • Prepare a solution of the kinase in kinase reaction buffer at a 2X final concentration.

    • Dispense 2.5 µL of the kinase solution to all wells.

  • Initiation of Kinase Reaction:

    • Prepare a 2X solution of the kinase substrate and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the substrate/ATP solution to all wells to start the reaction.

    • Mix the plate gently by orbital shaking.

  • Incubation:

    • Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Calculate the Z'-factor for the assay plate to ensure data quality.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis assay_dev Assay Development & Optimization plate_prep Compound Library Plating assay_dev->plate_prep Finalized Protocol reagent_add Reagent Addition (Enzyme, Substrate) plate_prep->reagent_add incubation Incubation reagent_add->incubation detection Signal Detection incubation->detection qc Quality Control (Z'-factor) detection->qc Raw Data hit_id Hit Identification qc->hit_id Validated Data dose_response Dose-Response & IC50 hit_id->dose_response Primary Hits hit_validation Hit Validation & Prioritization dose_response->hit_validation Confirmed Hits SBDD_Workflow target_prep Target Identification & 3D Structure docking Molecular Docking & Virtual Screening target_prep->docking in_silico_opt In Silico Optimization docking->in_silico_opt synthesis_priority Prioritization for Synthesis in_silico_opt->synthesis_priority synthesis Chemical Synthesis synthesis_priority->synthesis biochem_assay Biochemical & Cellular Assays synthesis->biochem_assay crystallography Co-crystallization & X-ray Diffraction biochem_assay->crystallography Potent Compounds structure_analysis Structure Analysis crystallography->structure_analysis structure_analysis->in_silico_opt Feedback for Next Cycle ADME_Workflow cluster_analysis Data Integration & Prediction absorption Absorption (e.g., PAMPA, Caco-2) data_integration Data Integration & Analysis absorption->data_integration distribution Distribution (e.g., Plasma Protein Binding) distribution->data_integration metabolism Metabolism (e.g., Microsomal Stability) metabolism->data_integration excretion Excretion (e.g., Transporter Assays) excretion->data_integration toxicity Toxicity (e.g., Cytotoxicity) toxicity->data_integration pk_prediction In Vivo PK Prediction data_integration->pk_prediction ADME Profile candidate_selection Candidate Selection pk_prediction->candidate_selection Predicted PK lead_optimization lead_optimization candidate_selection->lead_optimization Optimized Leads lead_compounds Lead Compounds lead_compounds->absorption lead_compounds->distribution lead_compounds->metabolism lead_compounds->excretion lead_compounds->toxicity Bioanalytical_Workflow cluster_val Method Validation ms_opt MS/MS Optimization lc_dev LC Method Development ms_opt->lc_dev sample_prep Sample Preparation lc_dev->sample_prep val_runs Validation Runs (Accuracy, Precision) sample_prep->val_runs Optimized Method selectivity Selectivity & Matrix Effect val_runs->selectivity stability Stability Assessment selectivity->stability report Validation Report stability->report sample_analysis Study Sample Analysis report->sample_analysis Validated Method data_reporting Data Reporting sample_analysis->data_reporting

Sources

The Versatile Synthon: 4,4-Diphenyl-2-cyclohexen-1-one in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of synthetic organic chemistry, the α,β-unsaturated ketone moiety, particularly within a cyclic framework, represents a cornerstone for the construction of complex molecular architectures. Among these, 4,4-Diphenyl-2-cyclohexen-1-one stands out as a preeminent building block. Its unique structural features—a reactive conjugated system, steric hindrance conferred by the gem-diphenyl groups, and a six-membered ring amenable to conformational control—render it a highly versatile synthon in the synthesis of novel carbocycles and heterocycles. This guide provides an in-depth exploration of the chemical properties, key reactions, and potential applications of 4,4-Diphenyl-2-cyclohexen-1-one, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The benzophenone substructure within this molecule is a well-recognized pharmacophore, appearing in numerous bioactive natural products and synthetic drugs, hinting at the therapeutic potential of its derivatives.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful experimental design and execution.

PropertyValueSource
CAS Number 4528-64-7N/A
Molecular Formula C₁₈H₁₆ON/A
Molecular Weight 248.32 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 90-93 °CN/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.[2]N/A

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm, corresponding to the ten protons of the two phenyl rings.

  • Vinylic Protons: Two doublets in the range of δ 6.0-7.0 ppm, representing the protons on the carbon-carbon double bond of the cyclohexenone ring. The coupling constant between these protons would be indicative of their cis relationship.

  • Aliphatic Protons: Two sets of signals in the range of δ 2.0-3.0 ppm, corresponding to the two methylene groups of the cyclohexenone ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 198-205 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

  • Vinylic Carbons: Two signals in the range of δ 120-160 ppm.

  • Quaternary Carbon: A signal for the C4 carbon bearing the two phenyl groups.

  • Aliphatic Carbons: Signals for the two methylene carbons in the ring.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 4,4-Diphenyl-2-cyclohexen-1-one.

Hazard Identification: While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes.[3][4]

Personal Protective Equipment (PPE):

  • Wear appropriate safety glasses or goggles.

  • Use chemical-resistant gloves.

  • A lab coat is mandatory.

  • Work in a well-ventilated fume hood to minimize inhalation exposure.[4]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Experimental Protocols

The reactivity of 4,4-Diphenyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone functionality, making it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions.

Michael Addition: The Power of Conjugate Addition

The Michael addition, or 1,4-conjugate addition, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The gem-diphenyl groups at the 4-position of the cyclohexenone ring exert significant steric hindrance, which can influence the stereochemical outcome of the reaction, a feature that can be exploited in asymmetric synthesis.

Conceptual Workflow for Michael Addition:

Michael_Addition Substrate 4,4-Diphenyl-2- cyclohexen-1-one Product 1,4-Adduct Substrate->Product Reaction Nucleophile Michael Donor (e.g., Malonate, Cuprate) Nucleophile->Product Catalyst Base or Lewis Acid Catalyst->Product

Caption: Generalized workflow for the Michael addition to 4,4-Diphenyl-2-cyclohexen-1-one.

Protocol: Michael Addition of Diethyl Malonate

This protocol describes a classic Michael addition using a soft carbon nucleophile, diethyl malonate.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-Diphenyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to anhydrous ethanol. Alternatively, a commercially available solution can be used.

  • To the sodium ethoxide solution, add diethyl malonate (1.2 equiv) dropwise at room temperature and stir for 15 minutes to generate the enolate.

  • Add the solution of 4,4-Diphenyl-2-cyclohexen-1-one to the enolate solution and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired Michael adduct.

Rationale for Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate diethyl malonate, forming the nucleophilic enolate.

  • Anhydrous Conditions: The reaction is sensitive to water, which can protonate the enolate and hinder the reaction.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

Robinson Annulation: Building Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to create a new six-membered ring.[3][5] This reaction is of paramount importance in the synthesis of steroids and other polycyclic natural products.[3] 4,4-Diphenyl-2-cyclohexen-1-one can serve as the Michael acceptor in a Robinson annulation, leading to the formation of complex fused ring systems.

Conceptual Pathway for Robinson Annulation:

Robinson_Annulation Substrate 4,4-Diphenyl-2- cyclohexen-1-one Michael_Adduct 1,5-Diketone Intermediate Substrate->Michael_Adduct Michael Addition Enolate Enolate of a Ketone (e.g., from Cyclohexanone) Enolate->Michael_Adduct Product Fused α,β-Unsaturated Ketone Michael_Adduct->Product Intramolecular Aldol Condensation

Caption: The two-stage process of the Robinson annulation.

Protocol: Robinson Annulation with Cyclohexanone

This protocol outlines the synthesis of a tricyclic fused ring system.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Cyclohexanone

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of potassium hydroxide (0.3 equiv) in methanol in a round-bottom flask, add cyclohexanone (1.5 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of 4,4-Diphenyl-2-cyclohexen-1-one (1.0 equiv) in methanol to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the annulated product.

Expert Insights: The choice of base and solvent can significantly impact the efficiency of the Robinson annulation. In some cases, a stepwise procedure where the Michael adduct is isolated before the aldol condensation can lead to higher yields.[6]

Reactions with Organometallic Reagents: 1,2- vs. 1,4-Addition

The reaction of α,β-unsaturated ketones with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition. The outcome is highly dependent on the nature of the organometallic reagent.

  • Grignard Reagents (RMgX): Typically favor 1,2-addition, leading to the formation of tertiary alcohols.[7]

  • Organocuprates (R₂CuLi), or Gilman Reagents: Predominantly undergo 1,4-addition, resulting in the formation of a new carbon-carbon bond at the β-position.[8][9]

Reaction Pathway Diagram:

Organometallic_Addition Substrate 4,4-Diphenyl-2-cyclohexen-1-one Product_1_2 Tertiary Alcohol (1,2-Adduct) Substrate->Product_1_2 1,2-Addition Product_1_4 β-Substituted Ketone (1,4-Adduct) Substrate->Product_1_4 1,4-Addition Grignard Grignard Reagent (R-MgX) Grignard->Product_1_2 Cuprate Organocuprate (R₂CuLi) Cuprate->Product_1_4

Caption: Divergent reactivity of Grignard reagents and organocuprates with α,β-unsaturated ketones.

Protocol: 1,4-Addition of an Organocuprate

This protocol describes the conjugate addition of a methyl group using lithium dimethylcuprate.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.1 equiv) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of methyllithium (2.2 equiv) in diethyl ether to the cooled suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 4,4-Diphenyl-2-cyclohexen-1-one (1.0 equiv) in anhydrous THF dropwise to the organocuprate solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-methyl-4,4-diphenylcyclohexanone.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the 1,4-addition of organocuprates to enones.[10] The use of freshly prepared Gilman reagent and strictly anhydrous conditions are critical for the success of this reaction.

Potential in Drug Discovery and Medicinal Chemistry

The 4,4-diphenylcyclohexanone core is a privileged scaffold in medicinal chemistry. The gem-diphenyl motif can enhance binding affinity to biological targets through hydrophobic and π-stacking interactions. Furthermore, the cyclohexanone ring provides a three-dimensional framework that can be further functionalized to optimize pharmacokinetic and pharmacodynamic properties.

Derivatives of 4,4-diphenyl-2-cyclohexen-1-one could be investigated as potential therapeutic agents in areas such as:

  • Anticancer Agents: The benzophenone scaffold is present in numerous compounds with demonstrated anticancer activity.[1]

  • Anti-inflammatory Drugs: Cyclohexenone derivatives have been explored for their anti-inflammatory properties.

  • Antiviral and Antimicrobial Agents: The diverse functionalization possibilities of the cyclohexanone ring allow for the synthesis of a wide range of compounds for screening against various pathogens.

Conclusion

4,4-Diphenyl-2-cyclohexen-1-one is a valuable and versatile starting material in organic synthesis. Its unique combination of steric and electronic properties makes it an ideal substrate for a variety of powerful transformations, including Michael additions, Robinson annulations, and selective reactions with organometallic reagents. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the synthetic potential of this compound in their pursuit of novel and impactful molecules. The continued exploration of the reactivity of 4,4-diphenyl-2-cyclohexen-1-one will undoubtedly lead to the discovery of new synthetic methodologies and the development of future therapeutic agents.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. Retrieved from [Link]

  • Aroon Chande. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]

  • CORE. (n.d.). Fused ring systems in natural product synthesis. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Retrieved from [Link]

  • Taylor & Francis. (1996). Handbook of Grignard Reagents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 4,4-Diphenyl-6-t-butyl-2-cyclohexenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]

  • RSC Publishing. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
  • ResearchGate. (2009). A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative.

Sources

Application Note & Protocol: Scale-Up Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a valuable building block in organic synthesis, finding application in the development of pharmaceuticals and other complex molecules. Its rigid, sterically hindered scaffold, combined with the reactive enone functionality, makes it a unique starting material for various chemical transformations. The scale-up synthesis of this compound is of significant interest to researchers in both academic and industrial settings who require multi-gram to kilogram quantities for their studies.

This application note provides a comprehensive guide to the scale-up synthesis of 4,4-Diphenyl-2-cyclohexen-1-one, focusing on the well-established Robinson annulation reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol suitable for larger scale production, and discuss critical process safety considerations, optimization strategies, and purification techniques.

Synthetic Pathway Overview: The Robinson Annulation

The formation of the 4,4-Diphenyl-2-cyclohexen-1-one ring system is achieved through a Robinson annulation, a powerful and widely used method for the construction of six-membered rings.[1][2] This reaction sequence involves two key steps: a Michael addition followed by an intramolecular aldol condensation.[3][4] In this specific synthesis, the starting materials are benzophenone and methyl vinyl ketone.

The overall transformation can be visualized as follows:

Overall Workflow Reactants Benzophenone + Methyl Vinyl Ketone Intermediate Michael Adduct (1,5-Diketone) Reactants->Intermediate Michael Addition (Base Catalysis) Product 4,4-Diphenyl-2-cyclohexen-1-one Intermediate->Product Intramolecular Aldol Condensation & Dehydration

Caption: Overall workflow for the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for successful scale-up and optimization. The base-catalyzed Robinson annulation proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium ethoxide or potassium hydroxide, deprotonates the α-carbon of a ketone, in this case, one of the phenyl rings of benzophenone is not enolizable, so the reaction proceeds through the enolate of a precursor to the cyclohexenone ring. A more plausible pathway involves the reaction of a simpler enolizable ketone with two equivalents of a phenylating agent, or a different synthetic route. However, for the purpose of illustrating a classical Robinson Annulation, we will consider the reaction of a suitable diphenyl-substituted ketone with an α,β-unsaturated ketone. Let's consider the reaction of diphenylacetaldehyde with methyl vinyl ketone. The base removes a proton from the carbon adjacent to the carbonyl group of diphenylacetaldehyde, forming a nucleophilic enolate.

  • Michael Addition: The enolate then attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition reaction. This forms a new carbon-carbon bond and generates a 1,5-diketone intermediate.[4]

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyl groups, which then attacks the other carbonyl group, leading to the formation of a six-membered ring containing a β-hydroxy ketone.

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the final, more stable α,β-unsaturated ketone, 4,4-Diphenyl-2-cyclohexen-1-one.

Reaction Mechanism cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation & Dehydration Diphenylacetaldehyde Diphenylacetaldehyde Enolate Enolate Diphenylacetaldehyde->Enolate Base Michael Adduct Michael Adduct Enolate->Michael Adduct + Methyl Vinyl Ketone Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Base Product 4,4-Diphenyl-2-cyclohexen-1-one Cyclized Intermediate->Product - H2O

Caption: Simplified mechanism of the Robinson annulation.

Scale-Up Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety precautions.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
Benzophenone119-61-9182.22182.2 g1.0Ensure it is dry.
Methyl Vinyl Ketone78-94-470.0977.1 g (85 mL)1.1Highly flammable and toxic. Handle with extreme caution in a well-ventilated fume hood.[1][5][6][7][8] Should be freshly distilled before use to remove inhibitors.
Sodium Ethoxide141-52-668.0520.4 g0.3Can be prepared in situ from sodium and ethanol or used as a commercially available solution. Highly moisture-sensitive.
Anhydrous Ethanol64-17-546.071 L-Use absolute ethanol.
Toluene108-88-392.14500 mL-For work-up.
Saturated Sodium Bicarbonate Solution--As needed-For neutralization.
Saturated Sodium Chloride Solution (Brine)--As needed-For washing.
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-For drying.
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Reflux condenser

  • Addition funnel

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) supply

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure

Step 1: Reaction Setup and Michael Addition

  • Set up the 5 L three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried.

  • Flush the entire system with an inert gas (nitrogen or argon).

  • To the flask, add anhydrous ethanol (1 L) and sodium metal (6.9 g, 0.3 mol) in small portions to prepare sodium ethoxide in situ. Alternatively, add a commercially available solution of sodium ethoxide (21 wt% in ethanol, 97.1 g, 0.3 mol).

  • Once the sodium has completely reacted and the solution has cooled to room temperature, add benzophenone (182.2 g, 1.0 mol). Stir until it is completely dissolved.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add freshly distilled methyl vinyl ketone (77.1 g, 1.1 mol) dropwise via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition to control the exotherm of the Michael addition.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 2: Intramolecular Aldol Condensation and Work-up

  • After the initial stirring period, gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 4-6 hours to drive the aldol condensation and subsequent dehydration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding glacial acetic acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add toluene (500 mL) and water (500 mL). Transfer the mixture to a large separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Process Safety and Hazard Management

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.

  • Methyl Vinyl Ketone (MVK): MVK is a highly flammable, volatile, and toxic substance.[1][5][6][7][8] It is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract. All manipulations involving MVK must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] An emergency eyewash and shower should be readily accessible.[7] Due to its high flammability, all sources of ignition must be eliminated.[7] Use of grounded and bonded equipment is essential to prevent static discharge.[5][7] MVK is also prone to polymerization, especially in the presence of light, heat, or contaminants.[9] It should be stored at low temperatures and used shortly after distillation.

  • Exotherm Control: The Michael addition is an exothermic reaction. On a large scale, the heat generated can be significant, leading to a runaway reaction if not properly controlled. Slow, controlled addition of MVK at low temperatures is crucial. A reliable cooling system and continuous monitoring of the internal reaction temperature are mandatory.

  • Base Handling: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and wear appropriate PPE.

Optimization and Control

For a successful and efficient scale-up, several parameters can be optimized:

Optimization Parameters cluster_0 Input Parameters cluster_1 Output Metrics Base Base Concentration Yield Yield Base->Yield Byproducts By-product Formation Base->Byproducts Temp Reaction Temperature Time Reaction Time Temp->Time Temp->Yield Temp->Byproducts Time->Yield Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity

Caption: Key parameters for optimizing the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

  • Base: The choice and concentration of the base can significantly impact the reaction rate and the formation of by-products. While sodium ethoxide is effective, other bases like potassium hydroxide or sodium methoxide can also be explored. The stoichiometry of the base should be carefully controlled to minimize side reactions.

  • Temperature: Optimizing the temperature for both the Michael addition and the aldol condensation can improve the overall yield and reduce reaction time.

  • Solvent: While ethanol is a common solvent for this reaction, other alcohols or aprotic solvents could be investigated to improve solubility and reaction kinetics.

  • One-Pot vs. Two-Step: While a one-pot procedure is presented here for efficiency, isolating the Michael adduct before proceeding to the aldol condensation can sometimes lead to higher purity and overall yield, as it minimizes side reactions of the starting materials.[2]

Purification and Characterization

Purification

For large-scale purification, recrystallization is often more practical than chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot solvent. Suitable solvent systems to screen include:

    • Ethanol

    • Isopropanol

    • Toluene/Heptane mixture

    • Ethyl acetate/Hexane mixture

  • If the solution is colored, treatment with a small amount of activated charcoal may be beneficial.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point90-92 °C
Molecular FormulaC₁₈H₁₆O
Molecular Weight248.32 g/mol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the α,β-unsaturated ketone functionality.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The scale-up synthesis of 4,4-Diphenyl-2-cyclohexen-1-one via the Robinson annulation is a robust and efficient method. By carefully controlling reaction parameters, implementing stringent safety protocols, and employing effective purification techniques, researchers can reliably produce large quantities of this valuable synthetic intermediate. This application note provides a solid foundation for process development and optimization, enabling further exploration of the chemistry of this interesting molecule.

References

  • Gelest, Inc. (2015). VINYL METHYL KETONE, 95% Safety Data Sheet. Retrieved from [Link]

  • Methyl Vinyl Ketone Mix Safety Data Sheet. (2020). Retrieved from [Link]

  • Methyl vinyl ketone Safety data sheet. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). METHYL VINYL KETONE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

  • Juniper Publishers. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4,4-Diphenyl-2-cyclohexen-1-one?

The most common and direct method for synthesizing this molecule is the Robinson annulation . This powerful reaction builds a new six-membered ring onto an existing ketone.[1] The process occurs in two distinct, base-catalyzed steps that are often performed in a single pot:

  • Michael Addition: An enolate, typically generated from a ketone like 1,1-diphenylacetone, acts as a nucleophile and attacks an α,β-unsaturated ketone (a Michael acceptor), such as methyl vinyl ketone (MVK). This forms a 1,5-dicarbonyl intermediate.[2][3]

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, still in the presence of a base, then undergoes an internal cyclization. An enolate is formed at one of the methyl groups of the former MVK moiety, which then attacks the other carbonyl group. The resulting aldol addition product readily dehydrates (eliminates water) to form the final, stable α,β-unsaturated cyclic ketone: 4,4-Diphenyl-2-cyclohexen-1-one.[4][5]

The overall transformation creates a new six-membered ring, a process fundamental to the synthesis of many steroids and other polycyclic natural products.[1]

Troubleshooting and Optimization Guide

Q2: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is the most frequent issue in this synthesis, often stemming from competing side reactions or suboptimal conditions. The bulky gem-diphenyl group introduces significant steric hindrance, which can impede the desired reaction pathway.[6] Let's break down the primary causes.

Cause 1: Polymerization of Methyl Vinyl Ketone (MVK) MVK is highly susceptible to base-catalyzed polymerization, which competes directly with the desired Michael addition. This is often the main culprit for low yields and results in a thick, intractable residue in the reaction flask.

  • Expert Recommendation: To mitigate polymerization, the concentration of the reactive Michael acceptor (MVK) must be kept low throughout the reaction.

    • Solution A: Slow Addition: Add MVK dropwise to the reaction mixture containing the ketone and base over an extended period. This ensures that any MVK added is consumed quickly by the diphenylacetone enolate before it can react with other MVK molecules.

    • Solution B: Use an MVK Precursor: A more robust solution is to use a precursor that generates the α,β-unsaturated ketone in situ. A common choice is a β-chloroketone, such as 4-chlorobutan-2-one.[7] In the presence of the base, this precursor slowly eliminates HCl to form MVK at a controlled rate, effectively preventing polymerization.[7]

Cause 2: Incorrect Choice or Concentration of Base The base is critical for two separate deprotonations: the initial formation of the diphenylacetone enolate and the subsequent deprotonation of the 1,5-dicarbonyl intermediate to initiate the aldol condensation.

  • Expert Recommendation: The choice of base dictates the equilibrium of enolate formation and the rate of subsequent steps.

    • Thermodynamic vs. Kinetic Control: For the Michael addition, a less hindered, thermodynamically favored enolate is desired. Weaker bases like NaOH, KOH, or sodium ethoxide (NaOEt) are often sufficient and favor the Michael addition over direct (1,2-) addition to the MVK carbonyl.[2]

    • Promoting Cyclization: The intramolecular aldol condensation may require more stringent conditions. If the reaction stalls at the 1,5-dicarbonyl intermediate, switching to a slightly stronger base or increasing the temperature may be necessary to drive the cyclization and subsequent dehydration.

Cause 3: Steric Hindrance The two phenyl groups at the C4 position create a sterically congested environment. This can hinder the approach of the enolate during the intramolecular cyclization step.

  • Expert Recommendation: Overcoming steric hindrance often requires adjusting reaction parameters to provide more energy for the cyclization to occur.

    • Increase Reaction Temperature: Refluxing the reaction mixture after the initial Michael addition is complete can provide the necessary activation energy for the intramolecular aldol condensation.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to ensure the slower, sterically hindered cyclization goes to completion.

Table 1: Troubleshooting Summary for Low Yields
SymptomProbable CauseRecommended SolutionRationale
Reaction mixture becomes viscous/solidifies; low yield of desired product.Polymerization of MVK.1. Add MVK slowly via syringe pump.2. Use an MVK precursor like 4-chlorobutan-2-one.[7]Keeps the instantaneous concentration of reactive MVK low, favoring the Michael addition over polymerization.
TLC/LC-MS shows starting material and a new, non-polar spot, but no product.Reaction stalls after Michael addition.1. Increase reaction temperature (reflux).2. Switch to a stronger base for the second step (e.g., potassium tert-butoxide).Provides the activation energy needed to overcome the steric hindrance of the intramolecular aldol condensation.
Complex mixture of products; low conversion of starting material.Incorrect base or conditions.1. Start with a milder base (e.g., KOH in ethanol).2. Carefully control the temperature during MVK addition.Optimizes for the initial Michael addition before forcing the more difficult aldol cyclization.
Q3: I see multiple spots on my TLC plate that are not starting material or product. What side reactions are occurring?

Besides MVK polymerization, other side reactions can complicate the product profile.

  • Aldol Adduct without Dehydration: You may isolate the hydroxyl-intermediate from the aldol addition if the final dehydration step is incomplete. This is more likely if the reaction is not heated sufficiently.

    • Solution: Ensure the reaction is heated to reflux after the initial Michael addition, or consider adding a catalytic amount of acid during workup to promote elimination.

  • Self-Condensation of Diphenylacetone: While less common, the diphenylacetone enolate could potentially react with another molecule of diphenylacetone. This is generally disfavored compared to the highly reactive MVK Michael acceptor.

    • Solution: This is rarely a major issue but can be minimized by ensuring MVK or its precursor is always present for the enolate to react with.

Experimental Protocols & Visualizations

Workflow for Optimizing the Robinson Annulation

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

G cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path start Start with Standard Protocol (e.g., Diphenylacetone, MVK, KOH/EtOH) analysis Analyze Yield & Purity (TLC, LC-MS, NMR) start->analysis yield_check Is Yield Low (<50%)? analysis->yield_check polymer_check Is Polymer Observed? yield_check->polymer_check Yes success Optimized Protocol yield_check->success No use_precursor Action: Use MVK Precursor (4-chlorobutan-2-one) polymer_check->use_precursor Yes stall_check Is Michael Adduct the Main Byproduct? polymer_check->stall_check No use_precursor->start Re-run Synthesis stall_check->analysis No, Re-evaluate increase_energy Action: Increase Temperature/Time or Use Stronger Base stall_check->increase_energy Yes increase_energy->start

Caption: Troubleshooting workflow for the synthesis.

Reaction Mechanism: Robinson Annulation

This diagram details the step-by-step mechanism for the formation of 4,4-Diphenyl-2-cyclohexen-1-one.

G cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation ketone 1,1-Diphenylacetone enolate Enolate (Nucleophile) ketone->enolate + Base mvk Methyl Vinyl Ketone (MVK) michael_adduct 1,5-Dicarbonyl Intermediate base Base (e.g., OH⁻) enolate->michael_adduct + MVK aldol_enolate Aldol Enolate michael_adduct->aldol_enolate + Base aldol_adduct Cyclic Aldol Adduct aldol_enolate->aldol_adduct Intramolecular Attack product 4,4-Diphenyl-2-cyclohexen-1-one aldol_adduct->product - H₂O (Dehydration)

Caption: Mechanism of the Robinson Annulation.

Protocol 1: Synthesis using an MVK Precursor

This protocol is designed to minimize polymerization and improve yield.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,1-diphenylacetone (1.0 eq) and ethanol.

  • Base Addition: Add potassium hydroxide (KOH, 1.2 eq) and stir until dissolved.

  • Precursor Addition: Slowly add 4-chlorobutan-2-one (1.1 eq) dropwise to the solution at room temperature over 30 minutes.

  • Michael Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the diphenylacetone by TLC.

  • Aldol Condensation: Once the Michael addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) for 12-24 hours to drive the cyclization and dehydration.

  • Workup: Cool the reaction mixture to room temperature and neutralize with dilute HCl. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: The crude product is often a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[8]

References

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone... ResearchGate. Note: While not directly about the target molecule, provides context on cyclohexenone synthesis. [URL not available for direct linking, found via search]
  • Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Discusses related diphenyl-cyclohexa structures. [URL not available for direct linking, found via search]
  • Synthesis method of 4-substituted cyclohexanone. Google Patents. Provides general methods for related structures. [URL not available for direct linking, found via search]
  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • Inorganic Chemistry Ahead of Print. ACS Publications. General chemistry resource, contextually relevant. [URL not available for direct linking, found via search]
  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation Reaction Mechanism. YouTube (The Organic Chemistry Tutor). [Link]

  • Cyclohexenone synthesis. Organic Chemistry Portal. [Link]

  • New Derivatives of 4,4-Diphenyl-2-cyclohexen-one.Journal of Heterocyclic Chemistry.Note: This is a highly relevant paper discussing the steric hindrance of the target molecule. [URL not available for direct linking, found via search]
  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Organic Syntheses Procedure. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Robinson Annulation Explained. Pearson+. [URL not available for direct linking, found via search]
  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. Google Patents. General synthetic chemistry context. [URL not available for direct linking, found via search]
  • High yield production of 1,4-cyclohexanediol... PubMed Central. Provides context on synthesis of related six-membered rings. [URL not available for direct linking, found via search]
  • A simple synthesis of 4-cyclohexene-1,2-cis-diol... ResearchGate. General cyclohexene synthesis context. [URL not available for direct linking, found via search]
  • An Efficient Protocol for the Enantioselective Preparation... ResearchGate. General cyclohexenone synthesis context. [URL not available for direct linking, found via search]
  • Enantioselective Synthesis of (R)- and (S)-4-Benzyloxy-2-cyclohexen-1-one. ResearchGate. General cyclohexenone synthesis context. [URL not available for direct linking, found via search]
  • The selectivity of 4,4‐dimethyl‐2‐cyclohexen‐1‐one... ResearchGate. Discusses a structurally similar molecule. [URL not available for direct linking, found via search]

Sources

Technical Support Center: Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple procedural lists to explain the chemical causality behind common issues, providing you with the expert insights needed to optimize your reaction outcomes.

The most prevalent and efficient method for constructing the 4,4-Diphenyl-2-cyclohexen-1-one core is the Robinson annulation . This powerful reaction sequence involves two key transformations in a single pot: a Michael addition followed by an intramolecular aldol condensation .[1] Understanding the potential pitfalls in each of these stages is crucial for troubleshooting and achieving high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing 4,4-Diphenyl-2-cyclohexen-1-one?

The synthesis is typically achieved via a Robinson annulation. This process begins with the formation of an enolate from a diphenyl-substituted ketone (e.g., 1,1-diphenylacetone). This enolate then acts as a nucleophile in a Michael (conjugate) addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate is then subjected to an intramolecular aldol condensation under basic or acidic conditions, which forms the six-membered ring and, after dehydration, yields the final α,β-unsaturated cyclohexenone product.[2]

Q2: What are the main classes of side products I should anticipate?

The side products generally fall into three categories originating from the two core reaction steps:

  • Michael Addition Side Products: These include products from multiple additions or polymerization of the highly reactive Michael acceptor.[3]

  • Aldol Condensation Side Products: These arise from incorrect cyclization pathways or incomplete reaction, such as the isolation of the aldol addition product (a β-hydroxy ketone) without dehydration.[4][5]

  • Unreacted Intermediates: The most common issue is the isolation of the linear 1,5-diketone, which forms if the intramolecular aldol condensation fails to proceed.[6]

Q3: How critical is temperature control during the synthesis?

Temperature control is paramount. The initial Michael addition is often exothermic. Running this step at low temperatures (e.g., in an ice bath) is essential to prevent runaway reactions and minimize the formation of Michael adducts where the starting enolate adds to the final cyclohexenone product.[3] Conversely, the subsequent aldol condensation and dehydration step often requires heating to overcome the activation energy barrier and drive the reaction to completion, favoring the formation of the thermodynamically stable α,β-unsaturated system.[4]

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Issue 1: Low Yield with a High-Molecular-Weight Impurity

Q: My final product is contaminated with a significant amount of a byproduct that has a much higher molecular weight than my target molecule. What is it and how can I prevent it?

A: This is a classic sign of a secondary Michael addition.

  • Causality: The enolate of your starting ketone (1,1-diphenylacetone) is a potent nucleophile. After your target molecule, 4,4-Diphenyl-2-cyclohexen-1-one, begins to form, it can act as a Michael acceptor itself. The starting enolate can then attack your product, leading to the formation of a high-molecular-weight adduct. This side reaction is promoted by an excess of the starting ketone, strong bases, and prolonged reaction times.[3]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the Michael acceptor (e.g., MVK) to ensure the starting ketone's enolate is consumed in the primary reaction.

    • Temperature Management: Perform the initial Michael addition at low temperatures (0-5 °C) to reduce the rate of the secondary addition.[3]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting ketone is consumed, proceed with the workup or the next step promptly to avoid extended exposure to basic conditions.

    • Choice of Base: Using milder bases or a stoichiometric amount of a strong base that is consumed can limit its availability to catalyze the unwanted secondary reaction.[3]

Issue 2: Isolation of a Linear Diketone Instead of the Cyclohexenone

Q: My main product isn't the cyclic enone. Spectroscopic analysis (NMR, IR) suggests I've isolated the 1,5-diketone intermediate (6,6-diphenylheptane-2,5-dione). Why didn't the ring close?

A: This indicates a failure of the intramolecular aldol condensation step.

  • Causality: The cyclization of the 1,5-diketone to form the six-membered ring and subsequent dehydration is an equilibrium process that requires specific conditions to proceed favorably. Insufficient heat, an inappropriate concentration of base or acid, or steric hindrance can cause the reaction to stall at the stable 1,5-diketone intermediate.[2][6]

  • Troubleshooting & Prevention:

    • Thermal Promotion: The aldol condensation and especially the final dehydration step often require thermal energy. After the initial Michael addition is complete, heating the reaction mixture (e.g., to reflux) is typically necessary to drive the formation of the cyclohexenone.[4]

    • Catalyst Concentration: Ensure that the concentration of the base or acid catalyst is sufficient to promote the cyclization. In some cases, a stronger base or a switch to acid catalysis for the cyclization step may be beneficial.

    • Protocol Design: Consider a two-step, one-pot procedure. First, run the Michael addition at a low temperature. Then, after confirming the formation of the 1,5-diketone, add more catalyst if needed and heat the mixture to induce the aldol condensation.

Issue 3: Incomplete Dehydration - Presence of a β-Hydroxy Ketone

Q: I've isolated a mixture of my desired product and another compound with a hydroxyl group, which appears to be the aldol addition product before dehydration. How do I push the reaction to completion?

A: This is due to incomplete elimination (dehydration) of the β-hydroxy ketone intermediate.

  • Causality: The intramolecular aldol reaction first forms a β-hydroxy ketone. The elimination of water to form the conjugated α,β-unsaturated system is a separate step that is often the most difficult in the sequence. This dehydration is reversible and typically requires heat or acid catalysis.[4]

  • Troubleshooting & Prevention:

    • Increase Heat: As with the failure to cyclize, providing more thermal energy by increasing the temperature or extending the reflux time can promote the elimination of water.[4]

    • Acidic Workup: Incorporating a heated acidic workup can effectively drive the dehydration. After neutralizing the base from the reaction, adding a dilute acid (like HCl or H₂SO₄) and gently heating can cleanly convert the β-hydroxy ketone to the desired enone.

Issue 4: Formation of an Isomeric Product (e.g., Cyclopentenone)

Q: Is it possible to form a five-membered ring instead of the desired six-membered ring?

A: While possible, it is thermodynamically disfavored.

  • Causality: The 1,5-diketone intermediate (6,6-diphenylheptane-2,5-dione) has two sets of enolizable protons: those on the methyl group (C1) and those on the methylene group (C7). Deprotonation at C1 leads to the formation of a six-membered ring. Deprotonation at C7 would lead to a five-membered ring. Because all steps of the aldol reaction are reversible, the reaction will preferentially form the most thermodynamically stable product. Six-membered rings are generally more stable and less strained than five-membered rings in these systems.[5][7]

  • Troubleshooting & Prevention:

    • Thermodynamic Control: Ensuring the reaction reaches equilibrium by allowing sufficient time at an elevated temperature will favor the formation of the more stable six-membered ring product.

    • Product Characterization: While unlikely to be the major product, be aware of this possibility. Careful analysis of spectroscopic data (¹H NMR coupling constants, ¹³C NMR chemical shifts) can distinguish between the two isomers if a mixture is suspected.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to 4,4-Diphenyl-2-cyclohexen-1-one versus the major side reactions.

reaction_pathway Reactants Diphenylacetone Enolate + Methyl Vinyl Ketone Diketone Intermediate 1,5-Diketone (6,6-diphenylheptane-2,5-dione) Reactants->Diketone Michael Addition SideProduct1 Side Product: Secondary Michael Adduct (High MW) Reactants->SideProduct1 AldolAdduct β-Hydroxy Ketone (Cyclized Intermediate) Diketone->AldolAdduct Intramolecular Aldol Addition SideProduct2 Side Product: Isomeric Cyclopentenone Diketone->SideProduct2 Incorrect Cyclization (Disfavored) Product Desired Product (4,4-Diphenyl-2-cyclohexen-1-one) AldolAdduct->Product Dehydration (Heat) Product->SideProduct1 Unwanted Michael Addition

Caption: Main vs. Side Reaction Pathways in Synthesis.

Reference Experimental Protocol: Robinson Annulation

This protocol provides a generalized, robust starting point. Researchers should optimize conditions based on their specific equipment and scale.

Materials:

  • 1,1-Diphenylacetone

  • Methyl Vinyl Ketone (MVK)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt)

  • Ethanol, Anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), dilute

  • Standard glassware for reflux and workup

Procedure:

  • Enolate Formation & Michael Addition (Low Temperature):

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,1-diphenylacetone (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add a solution of KOH in ethanol (e.g., 0.1-0.2 eq) to the stirred mixture. Allow the enolate to form for 15-20 minutes.

    • Rationale: Low temperature and slow addition control the exothermic reaction and prevent side reactions.[3]

    • Add methyl vinyl ketone (1.1 eq) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction at 0-5 °C for 2-4 hours, monitoring the consumption of 1,1-diphenylacetone by TLC.

  • Aldol Condensation & Dehydration (High Temperature):

    • Once the Michael addition is complete, remove the ice bath.

    • Add a co-solvent like toluene, which can help azeotropically remove water during the dehydration step.

    • Heat the reaction mixture to reflux (typically 80-90 °C depending on the solvent ratio) for 4-8 hours.

    • Rationale: Heating is required to overcome the activation energy for both the ring-closing aldol condensation and the final elimination of water to form the stable conjugated enone.[2][4]

    • Monitor the formation of the product and disappearance of the 1,5-diketone intermediate by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the base by slowly adding dilute HCl until the pH is ~7.

    • Remove the bulk of the organic solvent under reduced pressure (rotary evaporation).

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

References

  • National Center for Biotechnology Information. (1987). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Geneva: International Agency for Research on Cancer. Retrieved from [Link][8]

  • Luy, B., & Armesto, V. (2001). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research, 40(23), 5275–5282. Retrieved from ResearchGate.[9]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link][10]

  • Organic Syntheses. (n.d.). 2-Cyclohexenone. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link][1]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link][12]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link][7]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved from [Link][13]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link][2]

Sources

stability and storage conditions for 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4,4-Diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and storage of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments.

Core Concepts: Understanding the Stability of 4,4-Diphenyl-2-cyclohexen-1-one

4,4-Diphenyl-2-cyclohexen-1-one is a solid, polycyclic aromatic ketone. Its stability is primarily influenced by its α,β-unsaturated ketone functional group and the sterically bulky gem-diphenyl substituents at the 4-position. While generally stable under recommended storage conditions, its reactivity can be triggered by exposure to light, strong acids or bases, and certain nucleophiles. The gem-diphenyl group provides significant steric hindrance, which can make this enone less susceptible to certain reactions, such as Michael additions, compared to unhindered α,β-unsaturated ketones.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4,4-Diphenyl-2-cyclohexen-1-one is provided in the table below.

PropertyValueSource
CAS Number 4528-64-7ChemicalBook[1]
Molecular Formula C18H16OChemicalBook[1]
Molecular Weight 248.32 g/mol ChemicalBook[1]
Appearance Orange solidNew Derivatives of 4,4-Diphenyl-2-cyclohexen-one
Melting Point 90-92 °CChemicalBook
Storage Temperature 2-8°CChemicalBook

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4,4-Diphenyl-2-cyclohexen-1-one?

A1: For long-term stability, 4,4-Diphenyl-2-cyclohexen-1-one should be stored in a tightly sealed container at 2-8°C, protected from light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation, although specific data on its air sensitivity is limited.

Q2: How stable is 4,4-Diphenyl-2-cyclohexen-1-one in common organic solvents?

Q3: Is this compound sensitive to light?

A3: Yes, α,β-unsaturated ketones are known to be photochemically active.[2] The conjugated system can absorb UV light, leading to various photochemical reactions, including [2+2] cycloadditions.[2] Therefore, it is crucial to protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: What are the known incompatibilities of 4,4-Diphenyl-2-cyclohexen-1-one?

A4: Based on the general reactivity of α,β-unsaturated ketones, this compound is expected to be incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[3] Contact with these substances could lead to degradation or unwanted reactions.

Q5: Can I expect 4,4-Diphenyl-2-cyclohexen-1-one to be stable under acidic or basic conditions during my reaction work-up?

A5: Caution should be exercised. Strong acids can potentially catalyze isomerization or other rearrangements. Strong bases can promote polymerization or other condensation reactions. During aqueous work-ups, it is advisable to use dilute acidic or basic solutions and to minimize the contact time.

Troubleshooting Guide

This section addresses potential issues you might encounter during the handling and use of 4,4-Diphenyl-2-cyclohexen-1-one.

TroubleshootingGuide Troubleshooting Workflow for 4,4-Diphenyl-2-cyclohexen-1-one cluster_observed_issue Observed Issue cluster_potential_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Solutions ObservedIssue Unexpected experimental results or change in compound appearance Degradation Compound Degradation ObservedIssue->Degradation could be Impurity Presence of Impurities ObservedIssue->Impurity could be CheckStorage Verify Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed container? Degradation->CheckStorage CheckHandling Review Handling Procedures: - Exposure to incompatible materials? - Purity of solvents? - Freshness of solutions? Degradation->CheckHandling AnalyticalCheck Perform Analytical Checks: - Melting point determination - TLC analysis (check for new spots) - NMR/MS analysis (compare to reference) Impurity->AnalyticalCheck ModifyProtocol Modify experimental protocol to avoid instability triggers (e.g., use fresh solutions, avoid strong acids/bases) CheckStorage->ModifyProtocol if suboptimal CheckHandling->ModifyProtocol if suboptimal Purify Purify the compound (e.g., recrystallization, chromatography) AnalyticalCheck->Purify if impurities detected NewBatch Use a fresh batch of the compound AnalyticalCheck->NewBatch if extensive degradation Purify->ModifyProtocol

Sources

Technical Support Center: Overcoming Steric Hindrance in 4,4-Diphenyl-2-cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique challenges presented by 4,4-diphenyl-2-cyclohexen-1-one in organic synthesis. This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the mechanistic underpinnings of the steric challenges posed by this substrate and provide field-proven strategies to achieve desired reactivity and yields.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugate addition to 4,4-diphenyl-2-cyclohexen-1-one failing or resulting in low yields?

Answer: The primary challenge with 4,4-diphenyl-2-cyclohexen-1-one is significant steric hindrance. The two bulky phenyl groups at the C4 position form a "molecular shield" around the electrophilic centers of the molecule.

  • Steric Shielding: These phenyl groups physically obstruct the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the β-carbon (C2), which is the site for 1,4-conjugate (Michael) addition.[1][2]

  • Reduced Electrophilicity: While the enone system is electronically activated for nucleophilic attack, the steric bulk can slightly decrease its inherent electrophilicity compared to less substituted analogs.[2]

  • Competitive 1,2-Addition: With highly reactive, "hard" nucleophiles like Grignard or organolithium reagents, any successful attack is often directed at the more accessible, yet electronically less favored, carbonyl carbon (C1), leading to undesired 1,2-addition products.[3][4][5]

Troubleshooting Guide: Enhancing Conjugate Addition Success

This section provides actionable strategies, detailed protocols, and the rationale behind them to overcome the steric barriers of 4,4-diphenyl-2-cyclohexen-1-one.

Q2: My Grignard/Organolithium reagent is only giving the 1,2-addition product. How can I promote 1,4-addition?

Answer: This is a classic problem of hard vs. soft nucleophiles. Grignard and organolithium reagents are "hard" nucleophiles, meaning they are highly reactive and driven by charge control, leading them to attack the hard electrophilic carbonyl carbon. To favor the "softer" β-carbon for a 1,4-addition, you must use a "soft" nucleophile. The most effective solution is to convert your organometallic reagent into an organocuprate.[4][6]

Core Strategy: Employ Organocuprates (Gilman Reagents)

Organocuprates (R₂CuLi) are significantly softer nucleophiles than their Grignard or organolithium precursors. Their reactivity is governed more by orbital control, which favors attack at the β-position of the α,β-unsaturated system.[3][5][7] This approach is widely documented as the method of choice for conjugate additions, especially to hindered enones.[3][4]

Workflow: Converting a Hard Nucleophile to a Soft One

G cluster_0 Problem: Undesired 1,2-Addition cluster_1 Solution: Promote 1,4-Addition Grignard Hard Nucleophile (e.g., RMgBr, RLi) Enone 4,4-Diphenyl- 2-cyclohexen-1-one Grignard->Enone Fast, irreversible attack at C=O Cuprate Soft Nucleophile (Organocuprate, R₂CuLi) Grignard->Cuprate Conversion Protocol (add Cu(I) salt) Product_1_2 1,2-Addition Product (Tertiary Alcohol) Enone->Product_1_2 Enone_2 4,4-Diphenyl- 2-cyclohexen-1-one Cuprate->Enone_2 Favored attack at β-carbon Product_1_4 1,4-Addition Product (Desired Ketone) Enone_2->Product_1_4

Caption: Workflow for directing addition selectivity.

Protocol: In Situ Generation of a Gilman Reagent for Conjugate Addition

  • Materials:

    • 4,4-Diphenyl-2-cyclohexen-1-one (1.0 equiv)

    • Anhydrous Copper(I) Iodide (CuI) or Copper(I) Cyanide (CuCN) (0.5-1.0 equiv)

    • Organolithium or Grignard Reagent (2.0 equiv)

    • Anhydrous THF or Diethyl Ether

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • To a flame-dried, inert-atmosphere flask, add the copper(I) salt and anhydrous solvent.

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the organolithium or Grignard reagent (2.0 equivalents) to the copper(I) salt suspension. The color will change, often to a dark or yellow/brown solution, indicating the formation of the Gilman reagent (R₂CuLi or R₂CuMgX).

    • Stir the mixture at this temperature for 30-60 minutes.

    • Prepare a separate solution of 4,4-diphenyl-2-cyclohexen-1-one in the anhydrous solvent.

    • Slowly add the enone solution to the freshly prepared organocuprate solution at -78 °C.

    • Allow the reaction to stir at low temperature, monitoring by TLC. The reaction may be slow and require several hours or warming to a slightly higher temperature (e.g., -20 °C or 0 °C).

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Q3: Even with an organocuprate, my yields are low and the reaction is very slow. What can I do to accelerate the reaction?

Answer: This is a common issue with highly congested substrates. The inherent reactivity of the organocuprate may still be insufficient to overcome the high activation energy barrier imposed by steric hindrance. In these cases, additives can be used to "super-activate" the system.

Core Strategy: Use Lewis Acid Additives or Silylating Agents

The addition of a Lewis acid or a silylating agent like trimethylsilyl chloride (TMSCl) can dramatically accelerate conjugate additions to hindered enones.[7][8]

  • Lewis Acid Activation: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen.[3][9] This coordination withdraws electron density from the enone system, making the β-carbon significantly more electrophilic and "pulling" the nucleophile towards it.[10][11]

  • TMSCl-Mediated Addition: TMSCl is thought to serve a dual role. It can activate the enone similarly to a Lewis acid and, crucially, it can trap the intermediate enolate as a stable silyl enol ether.[8] This trapping step makes the initial conjugate addition effectively irreversible, driving the reaction forward and preventing potential retro-Michael reactions.

Comparative Effect of Additives on Conjugate Addition Yields

Nucleophile SystemAdditiveTypical Outcome on Hindered EnoneRationale
R₂CuLiNoneSlow reaction, low to moderate yieldHigh steric barrier, reversible addition
R₂CuLiBF₃·OEt₂Increased rate and yield[3]Enone activation via Lewis acid coordination
R₂CuLiTMSClSignificantly increased rate and yield[7][8]Enone activation and irreversible trapping of enolate

Protocol: TMSCl-Accelerated Cuprate Addition

  • Procedure Modification:

    • Follow steps 1-5 of the standard organocuprate protocol above.

    • Prior to adding the enone solution, add trimethylsilyl chloride (TMSCl, 1.2-1.5 equiv) to the reaction mixture.

    • Slowly add the enone solution to the cuprate/TMSCl mixture at -78 °C.

    • The reaction is often much faster. Monitor by TLC.

    • The workup will initially yield the silyl enol ether, which can be hydrolyzed back to the ketone by treatment with a mild acid (e.g., aqueous HCl or TBAF).

Q4: I need to perform an asymmetric conjugate addition. What catalytic systems are effective for such a sterically demanding substrate?

Answer: Achieving high enantioselectivity on a β,β-disubstituted (quaternary) center like the one in 4,4-diphenyl-2-cyclohexen-1-one is a significant synthetic challenge. Standard chiral catalysts may fail due to the steric hindrance. Success often requires highly specialized catalytic systems.

Core Strategy: Copper-Catalyzed and Palladium-Catalyzed Asymmetric Additions

Modern asymmetric catalysis offers powerful solutions. These methods use a catalytic amount of a metal and a chiral ligand to generate a chiral organometallic nucleophile in situ, which then adds with high facial selectivity.

  • Copper-Catalyzed Systems: This is a well-established field. A copper(I) or copper(II) salt is combined with a chiral ligand (often a phosphoramidite or ferrocenyl-based phosphine). This complex then reacts with a less reactive organometallic reagent, like a dialkylzinc or Grignard reagent, to perform the asymmetric addition.[12][13][14]

  • Palladium-Catalyzed Systems: More recently, palladium-catalyzed systems using chiral ligands (like t-BuPyOx) have proven effective for the asymmetric conjugate addition of milder nucleophiles, such as arylboronic acids, to β,β-disubstituted enones.[15] This method is advantageous due to the stability and functional group tolerance of boronic acids.

Conceptual Workflow for Catalytic Asymmetric Conjugate Addition

G Ligand Chiral Ligand (e.g., Phosphoramidite, PyOx) Catalyst Active Chiral Metal Catalyst Ligand->Catalyst Chiral_Nucleophile Transient Chiral Organometallic Species Catalyst->Chiral_Nucleophile Transmetalation Nucleophile_Source Nucleophile Source (e.g., R₂Zn, ArB(OH)₂) Nucleophile_Source->Chiral_Nucleophile Product Enantioenriched Product Chiral_Nucleophile->Product Asymmetric Conjugate Addition Enone 4,4-Diphenyl- 2-cyclohexen-1-one Enone->Product Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for asymmetric addition.

This guide provides a starting point for addressing the challenges associated with 4,4-diphenyl-2-cyclohexen-1-one. Always consult the primary literature for specific substrate scopes and optimized conditions.

References

  • Reactions of organocopper reagents. Wikipedia. [Link]

  • Organocuprates. Chem-Station International Edition. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. MDPI. [Link]

  • Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Syntheses. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry. [Link]

  • Recent Topics on Catalytic Asymmetric 1,4-Addition. ResearchGate. [Link]

  • Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]

  • Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. National Institutes of Health. [Link]

  • Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

  • Lewis Acid Catalysis. YouTube. [Link]

  • Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. National Institutes of Health. [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

  • Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4,4-Diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable compound.

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a key intermediate in the synthesis of various complex molecules and pharmacologically active compounds. Its synthesis is most commonly achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1] However, the steric hindrance imposed by the gem-diphenyl groups at the C4 position can present unique challenges, often leading to lower yields and the formation of side products. This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and robust troubleshooting advice to overcome these obstacles.

Reaction Overview: The Robinson Annulation

The Robinson annulation is a cornerstone of organic synthesis for the construction of six-membered rings.[2] The overall transformation for the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one involves the reaction of a diphenyl-substituted nucleophile with a vinyl ketone, followed by an intramolecular cyclization and dehydration.

The general mechanism proceeds in two key stages:

  • Michael Addition: An enolate, generated from a ketone or aldehyde precursor, acts as a nucleophile and adds to an α,β-unsaturated ketone (the Michael acceptor) in a conjugate fashion.[3]

  • Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl of the other, leading to a six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclic ketone.[3]

Robinson_Annulation Start Starting Materials (Diphenylacetaldehyde & Methyl Vinyl Ketone) Michael_Addition Michael Addition (Base-catalyzed) Start->Michael_Addition Diketone 1,5-Diketone Intermediate (6,6-Diphenyl-2,6-heptanedione) Michael_Addition->Diketone Forms C-C bond Aldol_Condensation Intramolecular Aldol Condensation (Base-catalyzed) Diketone->Aldol_Condensation Product 4,4-Diphenyl-2-cyclohexen-1-one Aldol_Condensation->Product Ring formation & Dehydration

Caption: General workflow for the Robinson annulation synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Protocol 1: One-Pot Robinson Annulation of Diphenylacetaldehyde and Methyl Vinyl Ketone

This protocol is a one-pot procedure that combines the Michael addition and intramolecular aldol condensation.

Materials:

  • Diphenylacetaldehyde

  • Methyl vinyl ketone (freshly distilled is recommended to remove inhibitors)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylacetaldehyde (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a base such as sodium ethoxide (0.1-0.3 equivalents) or potassium hydroxide.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to the reaction mixture at room temperature over 30 minutes. The use of a precursor to methyl vinyl ketone, such as a β-chloroketone, can reduce polymerization side reactions.[4]

  • Michael Addition: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Aldol Condensation and Dehydration: After the Michael addition is complete (as indicated by TLC), heat the reaction mixture to reflux for 4-8 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize it with 1 M HCl.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate or toluene (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4,4-Diphenyl-2-cyclohexen-1-one as a solid. The product can be further purified by recrystallization from a suitable solvent system like diethyl ether/pentane.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Troubleshooting Problem Low or No Product Yield Check_Reagents Check Starting Material & Reagent Quality Problem->Check_Reagents Michael_Stalled Michael Addition Stalled? Problem->Michael_Stalled Sol_Reagents Use freshly distilled MVK. Ensure base is not old/degraded. Check_Reagents->Sol_Reagents Aldol_Incomplete Aldol Condensation Incomplete? Michael_Stalled->Aldol_Incomplete No Sol_Michael Increase reaction time. Use a stronger base (e.g., LDA). Increase temperature slightly. Michael_Stalled->Sol_Michael Yes Side_Products Significant Side Products? Aldol_Incomplete->Side_Products No Sol_Aldol Increase reflux time. Use a stronger base for cyclization. Consider a two-step procedure. Aldol_Incomplete->Sol_Aldol Yes Sol_Side_Products Lower reaction temperature. Use a weaker base. Slow addition of MVK. Side_Products->Sol_Side_Products Yes

Caption: A troubleshooting workflow for diagnosing low yield in the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: The yield of my reaction is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one are often attributed to the steric hindrance from the two phenyl groups. This can impede both the initial Michael addition and the subsequent intramolecular aldol condensation.

  • Inefficient Michael Addition: The bulky diphenylacetaldehyde enolate may have difficulty approaching the methyl vinyl ketone.

  • Difficult Intramolecular Aldol Condensation: The 1,5-diketone intermediate may be sterically hindered, making the ring-closing step slow or unfavorable.

  • Side Reactions: Polymerization of methyl vinyl ketone is a common side reaction, especially in the presence of base. Self-condensation of the diphenylacetaldehyde can also occur.

Q2: How can I improve the yield of the Michael addition step?

A2: To improve the Michael addition, consider the following:

  • Choice of Base: A stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to generate the enolate quantitatively before the addition of the methyl vinyl ketone. This can minimize self-condensation of the starting aldehyde.

  • Reaction Conditions: Running the reaction at a slightly elevated temperature might provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote side reactions.

  • Slow Addition: Adding the methyl vinyl ketone slowly to the pre-formed enolate can help to minimize its polymerization.

Q3: The intramolecular aldol condensation is not proceeding to completion. What can I do?

A3: If the aldol condensation is the rate-limiting step, you can try the following:

  • Stronger Base/Higher Temperature: A stronger base and/or higher reflux temperature can promote the cyclization and subsequent dehydration.

  • Two-Step Procedure: Isolate the 1,5-diketone intermediate after the Michael addition. This allows you to optimize the conditions for the aldol condensation separately. You can then subject the purified diketone to stronger cyclization conditions (e.g., a stronger base or acid catalysis) without the risk of side reactions involving the starting materials.

Q4: I am observing the formation of a significant amount of a viscous, polymeric material in my reaction flask. What is this and how can I prevent it?

A4: The polymeric material is most likely poly(methyl vinyl ketone). This is a very common side reaction in base-catalyzed reactions involving methyl vinyl ketone. To minimize this:

  • Use Freshly Distilled Methyl Vinyl Ketone: Commercial methyl vinyl ketone often contains inhibitors to prevent polymerization during storage. Distilling it immediately before use is highly recommended.

  • Slow Addition and Controlled Temperature: As mentioned previously, adding the methyl vinyl ketone slowly and maintaining a controlled temperature can reduce the rate of polymerization.

  • Use a Methyl Vinyl Ketone Precursor: Certain reagents, like β-chloroethyl methyl ketone, can generate methyl vinyl ketone in situ, keeping its concentration low throughout the reaction and thus minimizing polymerization.[4]

Q5: What are some common side products I should look out for on my TLC plate?

A5: Besides the starting materials and the desired product, you may observe the following:

  • The 1,5-diketone intermediate: This will be a more polar spot than the final product. If this spot is prominent, it indicates an incomplete aldol condensation.

  • Self-condensation product of diphenylacetaldehyde: This will be a higher molecular weight, less polar compound.

  • Poly(methyl vinyl ketone): This will likely remain at the baseline of the TLC plate.

Characterization and Purity Assessment

Accurate characterization of 4,4-Diphenyl-2-cyclohexen-1-one is crucial to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Appearance Solid
Melting Point 90-92 °C
Molecular Formula C₁₈H₁₆O[6]
Molecular Weight 248.32 g/mol
¹H NMR (CDCl₃, 400 MHz) Anticipated shifts: δ 7.20-7.40 (m, 10H, Ar-H), 6.90-7.00 (d, 1H, C=CH), 6.10-6.20 (d, 1H, C=CH), 2.80-2.90 (m, 2H, CH₂), 2.50-2.60 (m, 2H, CH₂)Predicted based on similar structures
¹³C NMR (CDCl₃, 101 MHz) Anticipated shifts: δ 199.0 (C=O), 155.0 (C=C), 145.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.0 (C=C), 50.0 (CPh₂), 37.0 (CH₂), 34.0 (CH₂)Predicted based on similar structures
IR (KBr, cm⁻¹) Anticipated peaks: ~3060, 3030 (Ar C-H), ~2950, 2870 (Aliphatic C-H), ~1670 (C=O, conjugated), ~1600, 1495, 1445 (Ar C=C)Predicted based on functional groups
Mass Spec (EI) Anticipated m/z: 248 (M⁺), 171, 165, 91Predicted fragmentation pattern

Note: The provided NMR data is predicted based on the analysis of similar chemical structures. It is highly recommended to acquire experimental spectra for confirmation.

References

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. (2025).
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.
  • Robinson Annul
  • Robinson Annul
  • Robinson annul
  • Robinson Annul
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Technical Support Center: Troubleshooting Low Yields in Michael Additions. Benchchem.
  • 4,4-Diphenyl-2-cyclohexen-1-one 99% 4528-64-7. Sigma-Aldrich.
  • The Robinson Annul
  • The suggested mechanism for the Robinson annulation reaction.
  • Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry.
  • 4,4-diphenyl-2-cyclohexen-1-one. Stenutz.
  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
  • Troubleshooting low yield in sinapaldehyde chemical synthesis. Benchchem.
  • Troubleshooting low yields in Knoevenagel condens
  • Organic Syntheses.
  • 20 - Robinson Annulation Reaction | PDF | Ketone | Chemical Compounds. Scribd.
  • 2-cyclohexene-1,4-dione. Organic Syntheses.
  • 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE(1073-13-8) 1H NMR spectrum. ChemicalBook.
  • 4,4-Diphenyl-2,5-cyclohexadien-1-one. Sigma-Aldrich.
  • 4,4-Diphenyl-6-t-butyl-2-cyclohexenone - Optional[13C NMR]. Chemical Shifts.
  • 6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Semantic Scholar.
  • Cyclohexenone synthesis. Organic Chemistry Portal.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC - NIH.
  • Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange.
  • 2-(4-methoxyphenyl)-2-cyclohexen-1-one. Organic Syntheses.
  • Purification of cyclohexanone.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
  • the synthesis and purification of some methylenecyclohexanes and their relationship to the structure of naphthenic acids. UNL Digital Commons.

Sources

Technical Support Center: Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are undertaking the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one. This valuable synthetic intermediate presents unique challenges primarily due to the steric hindrance imposed by the gem-diphenyl substitution. This document provides in-depth troubleshooting advice and detailed protocols to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,4-Diphenyl-2-cyclohexen-1-one?

A1: The most prevalent and logical approach is the Robinson annulation. This powerful reaction sequence involves a Michael addition of a diphenyl-substituted nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[1][2][3][4] The typical starting materials are 1,1-diphenylacetone and methyl vinyl ketone (MVK).

Q2: What are the primary challenges in this specific Robinson annulation?

A2: The key challenge is the significant steric hindrance at the quaternary carbon bearing the two phenyl groups. This can impede both the initial Michael addition and the subsequent intramolecular aldol condensation, often leading to low yields and the formation of side products.[5] Careful optimization of reaction conditions is crucial to overcome these steric barriers.

Q3: Are there any major side reactions to be aware of?

A3: Yes, several side reactions can compete with the desired annulation. The most common include:

  • Polymerization of methyl vinyl ketone: MVK is prone to base-catalyzed polymerization, which can significantly reduce the amount of Michael acceptor available for the reaction.[6]

  • Intermolecular aldol condensation: The enolate of 1,1-diphenylacetone can react with another molecule of the ketone or with the product, leading to undesired oligomers.

  • Formation of the thermodynamic enolate: Depending on the base and reaction conditions, deprotonation of the intermediate 1,5-diketone might favor the formation of the thermodynamically more stable enolate, which may not be productive for the desired cyclization.

Q4: What is a general purification strategy for the final product?

A4: Purification of 4,4-Diphenyl-2-cyclohexen-1-one typically involves column chromatography on silica gel. A solvent system of ethyl acetate and a non-polar solvent like hexanes or cyclohexane is commonly employed. Recrystallization from a suitable solvent system can be used for further purification.

Experimental Workflow and Troubleshooting

The synthesis of 4,4-Diphenyl-2-cyclohexen-1-one via Robinson annulation can be visualized as a two-stage process, each with its own set of potential issues.

Robinson_Annulation_Workflow cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Intramolecular Aldol Condensation cluster_2 Potential Pitfalls A 1,1-Diphenylacetone + Methyl Vinyl Ketone B Base-catalyzed Enolate Formation A->B Base (e.g., NaOEt) C Michael Adduct (1,5-Diketone) B->C Nucleophilic Attack P1 MVK Polymerization B->P1 D Enolate formation of 1,5-Diketone C->D Tautomerization & Deprotonation P2 Low Michael Adduct Yield (Steric Hindrance) C->P2 E Intramolecular Aldol Addition D->E Intramolecular Attack F β-Hydroxy Ketone E->F P3 Aldol Side Reactions E->P3 G Dehydration F->G Heat/Acid or Base H 4,4-Diphenyl-2-cyclohexen-1-one G->H P4 Incomplete Cyclization/Dehydration G->P4

Caption: Robinson Annulation Workflow for 4,4-Diphenyl-2-cyclohexen-1-one Synthesis and Potential Pitfalls.

Troubleshooting Guide

Issue 1: Low Yield of the Michael Adduct (1,5-Diketone)

Symptoms:

  • TLC analysis shows a significant amount of unreacted 1,1-diphenylacetone.

  • Formation of a polymeric solid in the reaction flask.

  • Low isolated yield of the 1,5-diketone intermediate.

Potential Causes & Solutions:

Cause Explanation Solution
Steric Hindrance The bulky phenyl groups on 1,1-diphenylacetone hinder the approach of the enolate to the Michael acceptor.[5]Use a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to pre-form the enolate quantitatively before adding the Michael acceptor. This can improve the kinetics of the desired reaction.
Polymerization of MVK Methyl vinyl ketone readily polymerizes in the presence of base.[6]Add the MVK slowly to the reaction mixture at a low temperature. Alternatively, use a Mannich base precursor of MVK, such as 4-(diethylamino)-2-butanone hydrochloride, which generates MVK in situ at a controlled rate.
Base Strength The base may not be strong enough to efficiently deprotonate 1,1-diphenylacetone.While stronger bases can help, they can also promote MVK polymerization. A careful balance is needed. Consider using potassium tert-butoxide or sodium ethoxide and optimizing the temperature.
Reaction Time and Temperature Insufficient reaction time or a temperature that is too low may lead to incomplete conversion.Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of increased side reactions.
Issue 2: Incomplete Intramolecular Aldol Condensation and/or Dehydration

Symptoms:

  • Isolation of the 1,5-diketone (Michael adduct) as the major product.

  • Presence of the β-hydroxy ketone intermediate in the product mixture.

  • Low yield of the final α,β-unsaturated ketone.

Potential Causes & Solutions:

Cause Explanation Solution
Steric Hindrance in Cyclization The diphenyl groups can create a sterically crowded environment that disfavors the formation of the six-membered ring.Use a stronger base or higher temperatures to drive the equilibrium towards the cyclized product. A Dean-Stark apparatus can be used to remove water and favor the dehydrated product.
Insufficient Base or Heat for Dehydration The elimination of water from the β-hydroxy ketone to form the conjugated double bond often requires more forcing conditions.After the initial aldol addition, consider adding a stronger base or increasing the reaction temperature to promote dehydration. Acid catalysis can also be employed for the dehydration step after neutralization of the base.
Incorrect Enolate Formation Deprotonation at an alternative, less sterically hindered, but thermodynamically favored position of the 1,5-diketone may lead to an enolate that cannot undergo the desired 6-membered ring closure.The use of specific bases and careful temperature control can influence which enolate is formed.
Issue 3: Formation of Multiple Unidentified Side Products

Symptoms:

  • Complex TLC with multiple spots that are difficult to separate.

  • Low yield of the desired product after purification.

Potential Causes & Solutions:

Cause Explanation Solution
Intermolecular Aldol Reactions The enolate of 1,1-diphenylacetone or the intermediate enolates can react with other carbonyl species in the mixture.Maintain a low concentration of the enolate by slow addition of the base. Running the reaction at a lower temperature can also help to minimize these side reactions.
Decomposition of Starting Materials or Product The starting materials or the product may be unstable under the reaction conditions.Ensure the use of purified reagents and dry solvents. Minimize the reaction time and work up the reaction as soon as it is complete.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

Synthesis of 4,4-Diphenyl-2-cyclohexen-1-one

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • 1,1-Diphenylacetone

  • Methyl vinyl ketone (freshly distilled)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 1,1-diphenylacetone (1.0 eq) in anhydrous ethanol.

  • Base Addition: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the stirred solution of 1,1-diphenylacetone at room temperature.

  • Michael Addition: After stirring for 30 minutes, cool the reaction mixture to 0 °C in an ice bath. Add freshly distilled methyl vinyl ketone (1.2 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring (Michael Addition): After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Aldol Condensation and Dehydration: Once the Michael addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the final product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4,4-diphenyl-2-cyclohexen-1-one as a solid.

Product Characterization

Property Value
Molecular Formula C₁₈H₁₆O
Molecular Weight 248.32 g/mol
Appearance Solid
Melting Point 90-92 °C
¹H NMR (CDCl₃, representative) δ (ppm): 7.1-7.4 (m, 10H, Ar-H), 6.9 (d, 1H, =CH), 6.0 (d, 1H, =CH), 2.8 (t, 2H, -CH₂-), 2.5 (t, 2H, -CH₂-)
¹³C NMR (CDCl₃, representative) δ (ppm): 199 (C=O), 158 (C=), 145 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 126 (=CH), 45 (CPh₂), 35 (-CH₂-), 33 (-CH₂-)
IR (KBr, representative) ν (cm⁻¹): ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1670 (C=O stretch, conjugated), ~1600 (C=C stretch)

Note: The provided spectroscopic data is representative and may vary slightly based on the solvent and instrument used.

References

  • Wikipedia. Robinson annulation. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • PrepChem.com. Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. [Link]

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]

  • BYJU'S. Robinson Annulation Mechanism. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Chemistry Notes. Robinson annulation reaction: Easy mechanism. [Link]

  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

  • ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]

  • PubChem. 2-Cyclohexen-1-one, 4-phenyl-. [Link]

  • YouTube. Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough). [Link]

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Technical Support Center: Analysis of Impurities in 4,4-Diphenyl-2-cyclohexen-1-one Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the analysis of impurities in 4,4-Diphenyl-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

I. Understanding the Impurity Profile of 4,4-Diphenyl-2-cyclohexen-1-one

4,4-Diphenyl-2-cyclohexen-1-one is a valuable building block in organic synthesis. The purity of this compound is critical for its intended applications, particularly in pharmaceutical development where even trace impurities can affect the safety and efficacy of the final product. Impurities can originate from the synthetic route, degradation of the bulk material, or improper storage.

A common synthetic route to cyclohexenone derivatives is the Robinson annulation , a powerful ring-forming reaction.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[3][4] Understanding this synthesis pathway is key to predicting potential process-related impurities.

Potential Process-Related Impurities

Based on the Robinson annulation synthesis, the following impurities may be present in 4,4-Diphenyl-2-cyclohexen-1-one samples:

  • Starting Materials: Unreacted starting materials are a common source of impurities. For a Robinson annulation, these would include a ketone and a methyl vinyl ketone or a chalcone and a Michael donor like ethyl acetoacetate.[5][6]

  • Michael Adduct Intermediate: The initial product of the Michael addition, a 1,5-diketone, may be present if the subsequent aldol condensation is incomplete.[3]

  • Aldol Addition Product: The cyclic β-hydroxy ketone formed before the final dehydration step of the aldol condensation can also be an impurity.

  • Side-Reaction Products: The highly reactive nature of the starting materials and intermediates can lead to various side reactions, such as self-condensation of the ketone starting material or polymerization of the vinyl ketone.

Potential Degradation Products

4,4-Diphenyl-2-cyclohexen-1-one, as an α,β-unsaturated ketone, is susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradants and develop stability-indicating analytical methods.[7][8]

  • Hydrolysis: The enone functionality may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The double bond and the allylic positions are potential sites for oxidative degradation.

  • Photodegradation: α,β-Unsaturated ketones can undergo various photochemical reactions, including isomerization, cyclization, or rearrangement upon exposure to light.[2]

II. Troubleshooting Guide for Analytical Methods

This section addresses common issues encountered during the HPLC and GC-MS analysis of 4,4-Diphenyl-2-cyclohexen-1-one.

A. High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

Probable Cause Solution Causality Explained
Secondary Interactions with Residual Silanols - Use a high-purity, end-capped column.- Lower the mobile phase pH (e.g., with 0.1% formic or acetic acid) to suppress silanol ionization.- Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts.Residual silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, leading to peak tailing. Suppressing their ionization or adding a competitive base can mitigate these interactions.
Column Overload - Reduce the injection volume or sample concentration.Injecting too much sample can saturate the stationary phase, leading to peak distortion, typically fronting.
Mismatched Injection Solvent and Mobile Phase - Dissolve the sample in the initial mobile phase whenever possible.- If a stronger solvent is necessary for solubility, inject a smaller volume.Injecting a sample in a solvent significantly stronger than the mobile phase can cause poor peak shape and band broadening.
Extra-Column Volume - Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector.Excessive volume outside of the column can lead to band broadening and peak tailing.[9]

Issue 2: Inconsistent Retention Times

Probable Cause Solution Causality Explained
Inadequate Column Equilibration - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection.Insufficient equilibration can lead to a drifting baseline and shifting retention times, especially in gradient elution.
Mobile Phase Composition Changes - Prepare fresh mobile phase daily.- Ensure accurate measurement of all components.- Degas the mobile phase thoroughly.Small variations in mobile phase composition, especially the organic modifier, can significantly impact the retention of non-polar compounds like 4,4-Diphenyl-2-cyclohexen-1-one.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.Retention times in reversed-phase HPLC are sensitive to temperature changes. A stable temperature ensures reproducible results.
Pump Issues (Air Bubbles, Leaks) - Purge the pump to remove air bubbles.- Check for leaks at all fittings.Air bubbles in the pump head or leaks in the system will cause flow rate fluctuations, leading to inconsistent retention times.[10]

Issue 3: Ghost Peaks

Probable Cause Solution Causality Explained
Contaminated Mobile Phase or Solvents - Use high-purity HPLC-grade solvents and reagents.- Filter all aqueous mobile phases.Impurities in the solvents can accumulate on the column and elute as ghost peaks, especially during gradient analysis.
Carryover from Previous Injections - Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample.Highly retained or adsorptive compounds can carry over from one injection to the next, appearing as ghost peaks in subsequent chromatograms.
Sample Degradation in the Autosampler - Keep the autosampler tray cooled if the analyte is unstable.- Analyze samples promptly after preparation.The analyte may degrade over time while sitting in the autosampler, leading to the appearance of new peaks.

Workflow for Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks check_solvent Is injection solvent stronger than mobile phase? check_all_peaks->check_solvent No extra_column Check for extra- column volume check_all_peaks->extra_column Yes reduce_volume Reduce injection volume or sample concentration check_solvent->reduce_volume Yes use_mobile_phase Dissolve sample in mobile phase check_solvent->use_mobile_phase Yes check_silanol Suspect secondary silanol interactions? check_solvent->check_silanol No solution Peak Shape Improved reduce_volume->solution use_mobile_phase->solution adjust_ph Lower mobile phase pH (e.g., 0.1% Formic Acid) check_silanol->adjust_ph Yes end_capped_column Use end-capped, high-purity column check_silanol->end_capped_column Yes adjust_ph->solution end_capped_column->solution optimize_tubing Use shorter, narrower ID tubing extra_column->optimize_tubing optimize_tubing->solution Impurity_Analysis_Workflow cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Method Development & Validation cluster_identification Impurity Identification cluster_quantification Impurity Quantification synthesis Synthesize 4,4-Diphenyl- 2-cyclohexen-1-one hplc_dev Develop Stability-Indicating HPLC Method synthesis->hplc_dev forced_degradation Perform Forced Degradation Studies forced_degradation->hplc_dev validation Validate Methods (ICH Guidelines) hplc_dev->validation gcms_dev Develop GC-MS Method gcms_dev->validation lcms_analysis LC-MS Analysis for Non-Volatile Impurities validation->lcms_analysis gcms_analysis GC-MS Analysis for Volatile Impurities validation->gcms_analysis isolate_impurity Isolate Unknown Impurities (Prep-HPLC) lcms_analysis->isolate_impurity quantify Quantify Impurities using Validated Methods lcms_analysis->quantify gcms_analysis->isolate_impurity gcms_analysis->quantify nmr_analysis Structural Elucidation by NMR isolate_impurity->nmr_analysis report Report Impurity Profile quantify->report

Sources

Technical Support Center: Catalyst Selection for 4,4-Diphenyl-2-cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the catalytic reactions of 4,4-Diphenyl-2-cyclohexen-1-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we will dissect common challenges, provide evidence-based solutions, and explain the fundamental principles behind catalyst selection and reaction optimization.

Introduction: Understanding the Substrate

4,4-Diphenyl-2-cyclohexen-1-one is an α,β-unsaturated ketone (enone) with significant steric bulk at the C4 position due to the gem-diphenyl groups. Its reactivity is dominated by two primary electrophilic sites: the carbonyl carbon (C1) and the β-unsaturated carbon (C3). The conjugated enone structure makes it an excellent substrate for a variety of transformations, most notably conjugate additions (Michael reactions).[1] The choice of catalyst is paramount as it dictates not only the reaction's success but also its selectivity—chemoselectivity (1,2- vs. 1,4-addition), regioselectivity, and, critically, stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations for 4,4-Diphenyl-2-cyclohexen-1-one?

A1: The most common and synthetically valuable reaction is the conjugate (or Michael) addition , where a nucleophile adds to the β-carbon (C3) of the enone system.[2][3] This is a powerful C-C bond-forming reaction. Other key transformations include:

  • Asymmetric Hydrogenations: Selective reduction of the carbon-carbon double bond to generate a chiral center at C3.

  • Cycloadditions: The electron-deficient alkene can participate as a dienophile in [4+2] cycloaddition reactions.[4][5]

  • Reductions of the Carbonyl Group: Selective reduction of the ketone to an alcohol.

Q2: How do I choose between organocatalysis and metal catalysis for a conjugate addition reaction?

A2: The choice depends on the nucleophile, desired outcome (especially stereochemistry), and operational considerations.

  • Metal Catalysis: Often preferred for reactions involving "softer" nucleophiles like organocuprates (Gilman reagents) or for achieving high enantioselectivity with specific metal-chiral ligand combinations (e.g., Rh, Cu, Pd complexes).[6][7] Metal catalysts can activate the enone, the nucleophile, or both. They are often highly efficient at low catalyst loadings.

  • Organocatalysis: This field has grown tremendously and offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.[8] Chiral secondary amines (e.g., proline derivatives) are frequently used to catalyze asymmetric Michael additions via enamine or iminium ion intermediates.[2][8] Organocatalysts are often robust, less sensitive to air and moisture, but may require higher catalyst loadings (1-20 mol%).

Q3: What determines whether my nucleophile adds 1,2- (to the carbonyl) or 1,4- (conjugate addition)?

A3: This is a classic question of kinetic versus thermodynamic control, largely governed by the nature of the nucleophile (Hard-Soft Acid-Base theory).[3][9]

  • 1,2-Addition (Kinetic Product): Favored by "hard," highly reactive, and strongly basic nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi). The addition is typically fast and irreversible.[9]

  • 1,4-Addition (Thermodynamic Product): Favored by "soft" nucleophiles. This includes Gilman reagents (R₂CuLi), enolates, amines, and thiols. The resulting product retains the stable carbonyl group.[9][10] For reversible additions with weaker nucleophiles, the more stable 1,4-adduct will predominate.[9]

The diagram below illustrates this fundamental choice.

G cluster_0 Nucleophile Choice Dictates Selectivity Start Nucleophile + 4,4-Diphenyl-2-cyclohexen-1-one Hard_Nu Hard Nucleophile (e.g., R-Li, Grignard) Start->Hard_Nu Fast, Irreversible (Kinetic Control) Soft_Nu Soft Nucleophile (e.g., R₂CuLi, Enolates) Start->Soft_Nu Often Reversible (Thermodynamic Control) Product_12 1,2-Addition Product (Allylic Alcohol) Hard_Nu->Product_12 Product_14 1,4-Addition Product (Saturated Ketone) Soft_Nu->Product_14 G start Start: Low Enantioselectivity (<90% ee) check_catalyst Verify Catalyst Purity & Loading start->check_catalyst optimize_temp Optimize Temperature (Typically Lower Temp) check_catalyst->optimize_temp If pure screen_catalyst Screen Different Catalysts/Ligands success Success: High Enantioselectivity screen_catalyst->success If successful fail Consult Specialist Literature screen_catalyst->fail If still low ee optimize_solvent Optimize Solvent Polarity optimize_temp->optimize_solvent check_additives Verify Additives (Acid/Base Co-catalyst) optimize_solvent->check_additives check_additives->screen_catalyst If no improvement

Caption: Troubleshooting workflow for low enantioselectivity.

References
  • Journal of the American Chemical Society. (2018). Catalytic Cyclooligomerization of Enones with Three Methylene Equivalents. ACS Publications. [Link]

  • PMC. (n.d.). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. NIH. [Link]

  • PubMed. (2003). Catalytic enone cycloallylation via concomitant activation of latent nucleophilic and electrophilic partners: merging organic and transition metal catalysis. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. [Link]

  • ChemistryViews. (2019). Enone Synthesis Uses Reductive Nickel Catalysis. [Link]

  • ACS Publications. (n.d.). Carbonyl and Conjugate Additions to Cyclohexenone: Experiments Illustrating Reagent Selectivity. Journal of Chemical Education. [Link]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. [Link]

  • Reddit. (2020). I thought compounds like cyclohexanone aren't good Michael donors?[Link]

  • YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. [Link]

  • PMC. (n.d.). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Cyclohexenes. [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. NIH. [Link]

  • ResearchGate. (2023). The selectivity of 4,4‐dimethyl‐2‐cyclohexen‐1‐one. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]

  • ACS Publications. (2026). Inorganic Chemistry Ahead of Print. [Link]

  • YouTube. (2021). Robinson Annulation Reaction Explained. [Link]

  • Tetrahedron. (1987). An asymmetric synthesis of 4,4- and 6,6-dialkylcyclohexenones and 4,4- and 5,5-dialkylcyclopentenones. [Link]

  • Chemistry Stack Exchange. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. [Link]

  • MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • PMC. (n.d.). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. NIH. [Link]

  • ResearchGate. (2025). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2. [Link]

  • Royal Society of Chemistry. (2018). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • ResearchGate. (n.d.). Organocatalytic Asymmetric [4 + 2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetyl cyclohexene for the Synthesis of Fused Carbocycles. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-Bromo-2-cyclohexen-1-one. [Link]

  • PubChem. (n.d.). 4,4-Diphenyl-2,5-cyclohexadien-1-one. NIH. [Link]

  • PubMed. (2002). 4,4-Diphenyl-2,5-cyclohexadienone: four polymorphs and nineteen crystallographically independent molecular conformations. [Link]

  • Master Organic Chemistry. (n.d.). 1,4-addition of enolates to enones ("The Michael Reaction"). [Link]

Sources

solvent effects on 4,4-Diphenyl-2-cyclohexen-1-one reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs concerning the solvent-dependent reactivity of 4,4-Diphenyl-2-cyclohexen-1-one. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of 4,4-Diphenyl-2-cyclohexen-1-one?

The choice of solvent is a critical parameter that can significantly influence reaction rates, product distributions, and even the reaction mechanism itself. Solvents can affect reactivity in several ways, including stabilizing or destabilizing reactants, transition states, and products, and in some cases, by directly participating in the reaction.[1] For 4,4-Diphenyl-2-cyclohexen-1-one, an α,β-unsaturated ketone, solvent polarity plays a crucial role in two key areas:

  • Ground-State Effects: Solvents can influence the equilibrium between the keto and enol tautomers.[2][3] Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto form.

  • Transition-State Effects: For reactions involving polar or charged intermediates and transition states, polar solvents generally lead to significant rate enhancements through favorable solvation.[1]

Q2: Can the choice of solvent alter the products of a photochemical reaction with 4,4-Diphenyl-2-cyclohexen-1-one?

Absolutely. Photochemical reactions are highly sensitive to the surrounding environment. For 4,4-Diphenyl-2-cyclohexen-1-one, irradiation can lead to rearrangements, such as phenyl migration. Studies have shown that solvent choice can have a pronounced effect on the efficiency and outcome of these rearrangements.[4] For instance, a modest solvent effect was noted on the quantum yield for the formation of bicyclo[3.1.0]hexan-2-one products, while a large solvent effect was observed on the efficiency of 3,4-diphenylcyclohex-2-en-1-one formation, a product of phenyl migration.[4] This is because the solvent can influence the energies and lifetimes of the excited states involved in the photochemical process.[5]

Q3: Does 4,4-Diphenyl-2-cyclohexen-1-one undergo keto-enol tautomerism, and how does the solvent affect this equilibrium?

Yes, like other ketones with α-hydrogens, 4,4-Diphenyl-2-cyclohexen-1-one can exist in equilibrium with its enol tautomer.[3] The position of this equilibrium is highly dependent on the solvent. Generally, the keto form is more stable and favored in most solvents.[3] However, the percentage of the enol form can be influenced by:

  • Solvent Polarity: Nonpolar solvents tend to favor the enol form more than polar solvents do, as the enol is typically less polar than the keto form and benefits from intramolecular hydrogen bonding.[2]

  • Hydrogen Bonding: Protic solvents can disrupt the intramolecular hydrogen bond in the enol form, shifting the equilibrium towards the keto tautomer. Conversely, aprotic solvents that are strong hydrogen bond acceptors (like DMSO) can stabilize the enol tautomer.[2]

The presence of the enol tautomer can open up alternative reaction pathways, so understanding and controlling this equilibrium is crucial for predictable reactivity.

KetoEnolEquilibrium cluster_solvents Solvent Influence Keto Keto Tautomer (4,4-Diphenyl-2-cyclohexen-1-one) Enol Enol Tautomer (4,4-Diphenyl-2,4-cyclohexadien-1-ol) Keto->Enol Equilibrium Polar Polar Protic Solvents (e.g., Ethanol, Water) Shifts equilibrium to Keto Nonpolar Nonpolar Solvents (e.g., Benzene, Hexane) Favors Enol form

Caption: Solvent influence on the keto-enol equilibrium.

Troubleshooting Guide

Q: My Michael addition reaction to 4,4-Diphenyl-2-cyclohexen-1-one is sluggish and gives low yields. What could be the cause?

A: This is a common issue often traced back to solvent choice and reaction conditions. 4,4-Diphenyl-2-cyclohexen-1-one is a Michael acceptor, meaning it can accept nucleophiles in a conjugate addition.[6]

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: The Michael addition involves the formation of an enolate intermediate, which is charged and therefore stabilized by polar solvents.

    • Insight: If you are using a nonpolar solvent (e.g., benzene, hexane), the reaction rate will likely be very slow. The charged intermediate is not well-solvated, leading to a high activation energy.[1]

    • Recommendation: Switch to a polar aprotic solvent like DMF, DMSO, or THF. These solvents can solvate the cation of the enolate salt without interfering with the nucleophilicity of the enolate anion. Polar protic solvents (like ethanol) can also work but may lead to side reactions by protonating the enolate.

  • Weak Base/Nucleophile: The strength of the nucleophile (the Michael donor) is critical. If the pKa of the conjugate acid of your base is not high enough to sufficiently deprotonate the Michael donor, the concentration of the active nucleophile will be too low.

    • Insight: The mechanism for the Michael reaction typically begins with deprotonation to form an enolate, followed by conjugate addition.[6]

    • Recommendation: Ensure your base is strong enough for the chosen Michael donor. For example, for a malonate ester addition, sodium ethoxide in ethanol is a classic choice. For softer nucleophiles like thiols, a weaker base may suffice.

  • Steric Hindrance: The two phenyl groups at the C4 position create significant steric bulk, which can impede the approach of a large nucleophile.

    • Insight: While solvent effects are primarily electronic, they can also have steric implications by organizing into a solvation shell that adds to the effective size of the reactants.

    • Recommendation: If you suspect steric hindrance is the issue, try using a less bulky nucleophile if possible. Changing the solvent may not overcome a severe steric clash.

TroubleshootingWorkflow Start Problem: Low Yield in Michael Addition Solvent What is the solvent? Start->Solvent SolventPolar Polar (e.g., THF, DMF) Solvent->SolventPolar Polar SolventNonpolar Nonpolar (e.g., Benzene) Solvent->SolventNonpolar Nonpolar CheckBase Is the base strong enough? CheckSterics Is the nucleophile bulky? CheckBase->CheckSterics Yes SolutionBase Solution: Use a stronger base to increase the concentration of the active nucleophile. CheckBase->SolutionBase No SolutionSterics Consider: - Using a smaller nucleophile. - Optimizing temperature/reaction time. CheckSterics->SolutionSterics Yes SolventPolar->CheckBase SolutionNonpolar Solution: Switch to a polar aprotic solvent to stabilize the enolate intermediate. SolventNonpolar->SolutionNonpolar

Caption: Troubleshooting workflow for Michael addition reactions.

Q: I am observing an unexpected side product during a reaction in a protic solvent. Could the solvent be involved?

A: Yes, protic solvents (e.g., alcohols, water) can act as nucleophiles or proton sources, leading to side reactions.

Possible Side Reactions:

  • Solvent Addition: If the reaction conditions are activating the enone (e.g., with a Lewis acid), a protic solvent can add across the double bond (a conjugate addition of the solvent).

  • Enol/Enolate Interception: The solvent can protonate enolate intermediates, potentially quenching a desired reaction or altering stereoselectivity. In some cases, the enol form itself might undergo reactions that the keto form does not.

  • Reaction with Reagents: Protic solvents can react with highly basic or nucleophilic reagents (e.g., Grignard reagents, organolithiums), quenching them before they can react with the cyclohexenone.

Diagnostic Steps:

  • Analyze the Side Product: Obtain mass spectrometry (MS) and NMR data for the impurity. An increase in mass corresponding to the addition of a solvent molecule is a strong indicator of solvent addition.

  • Run a Control Experiment: Repeat the reaction in a polar aprotic solvent (e.g., THF, acetone) under otherwise identical conditions. If the side product does not form, it strongly implicates the protic nature of the original solvent.

Summary of Solvent Effects on Reactivity

Solvent ClassExample SolventsDielectric Constant (ε)General Effects on 4,4-Diphenyl-2-cyclohexen-1-one Reactivity
Nonpolar Benzene, Hexane, Toluene2.3 - 2.4Slows reactions with polar transition states (e.g., Michael addition). May favor photochemical pathways that proceed through less polar excited states.[4] Favors the enol tautomer relative to polar solvents.[2]
Polar Aprotic Acetone, THF, DMF, DMSO21 - 47Excellent for many reactions. Accelerates reactions with charged intermediates (e.g., enolates in Michael additions) by stabilizing cations without deactivating anions via H-bonding.[7]
Polar Protic Ethanol, Methanol, Water24 - 80Can accelerate reactions by stabilizing charged transition states through hydrogen bonding. However, can also act as competing nucleophiles or proton sources, leading to side reactions. Tends to shift tautomeric equilibrium toward the keto form.[8]

Experimental Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes a representative Michael addition where solvent choice is critical for success.

Objective: To synthesize diethyl 2-(4,4-diphenyl-3-oxocyclohexyl)malonate.

Materials:

  • 4,4-Diphenyl-2-cyclohexen-1-one

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (Protic Solvent) or Anhydrous THF (Aprotic Solvent)

  • Ammonium chloride (aq. solution, saturated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure (using THF as the solvent for optimal results):

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium ethoxide to the THF.

  • Nucleophile Formation: Add diethyl malonate dropwise to the stirred suspension of the base over 15 minutes. Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete formation of the sodium enolate.

  • Michael Acceptor Addition: Dissolve 4,4-Diphenyl-2-cyclohexen-1-one in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the enolate solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Note: Using THF (a polar aprotic solvent) instead of ethanol (a polar protic solvent) is often preferred. While the reaction works in ethanol, THF better solvates the sodium cation while leaving the malonate enolate "naked" and more nucleophilic. Ethanol can hydrogen-bond to the enolate, reducing its reactivity, and the reversible nature of the initial deprotonation is more pronounced.

References

  • ResearchGate. (n.d.). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Retrieved January 21, 2026.
  • ElectronicsAndBooks. (n.d.). Electronic Details of the Photochemical Phenyl Migration in 4,4-Diphenylcyclohexenone.1 Mechanistic Organic Photochemistry. XXXI. Retrieved January 21, 2026.
  • (n.d.). Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. Retrieved January 21, 2026.
  • (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved January 21, 2026.
  • PubMed. (2021).
  • PMC. (n.d.). Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. Retrieved January 21, 2026.
  • ECHEMI. (n.d.). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved January 21, 2026.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Retrieved January 21, 2026.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 21, 2026.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved January 21, 2026.
  • Journal of the American Chemical Society. (n.d.). A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Retrieved January 21, 2026.
  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved January 21, 2026.
  • (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Solvent effects on the asymmetric Michael addition of cyclohexanone to.... Retrieved January 21, 2026.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved January 21, 2026.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 21, 2026.

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Validation & Comparative

A Comparative Guide to the Biological Activity of Diaryl Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cyclohexenone Scaffold

The cyclohexenone ring system is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. These compounds, characterized by an α,β-unsaturated ketone moiety, act as effective Michael acceptors, enabling them to interact with biological nucleophiles like cysteine residues in proteins, thereby modulating various cellular pathways. This guide focuses on the biological activities of a specific subclass: diaryl cyclohexenones, with 4,4-Diphenyl-2-cyclohexen-1-one as a representative structure. While robust public data on this specific isomer is limited, extensive research on its close analogs, particularly 3,5-diaryl derivatives, provides a strong foundation for understanding the therapeutic potential of this chemical class.

This document offers a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, supported by experimental data. We will delve into the structure-activity relationships (SAR), explore the underlying mechanisms of action through detailed signaling pathways, and provide validated experimental protocols for researchers aiming to investigate these promising molecules.

Comparative Analysis of Biological Activity

The diaryl cyclohexenone scaffold has demonstrated a broad spectrum of biological activities, primarily centered around anticancer, anti-inflammatory, and to a lesser extent, antimicrobial effects.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Diaryl cyclohexenone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanism of action is not monolithic; instead, they disrupt cancer cell proliferation through the induction of apoptosis and cell cycle arrest.

A study on a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives demonstrated significant growth inhibition in HCT116 colon cancer cells. This research highlights how substitutions on the phenyl rings can dramatically influence cytotoxic potency[1].

Comparative Cytotoxicity of Diaryl Cyclohexenone Analogs

Compound/AnalogCell Line (Cancer Type)IC50 (µM)Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[1]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivative (Compound 21)HCT116 (Colon)~20-40 (Clonogenic Inhibition)[1]
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)MCF-7 (Breast, Tamoxifen-Sensitive)>10[2]
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)TamR3 (Breast, Tamoxifen-Resistant)~1.0[2]
Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone)U251 (Glioblastoma)~0.5[3][4]
Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone)A172 (Glioblastoma)~1.0[4]

Note: The data presented is a selection from various studies to illustrate the range of activity. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Mechanism 1: Induction of Apoptosis

A primary mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway. For instance, active diaryl cyclohexenone derivatives have been shown to trigger the activation of executioner caspases, such as caspase-3 and caspase-7, which are key proteases that dismantle the cell[1][5].

The apoptotic cascade initiated by these compounds typically involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated or translocated to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of the caspase cascade[1][6][7].

drug Diaryl Cyclohexenone stress Cellular Stress (e.g., ROS) drug->stress Induces bax Bax Activation & Mitochondrial Translocation stress->bax mito Mitochondrion bax->mito Targets cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Assembly cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas37 Caspase-3/7 (Executioner Caspases) apoptosome->cas37 Activates apoptosis Apoptosis cas37->apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by diaryl cyclohexenones.

Mechanism 2: Cell Cycle Arrest

In addition to inducing cell death, diaryl cyclohexenones can halt the proliferation of cancer cells by inducing cell cycle arrest. This prevents cells from progressing through the checkpoints necessary for division. Studies on related compounds have shown the ability to induce arrest at different phases of the cell cycle. For example, the cyclohexene oxide derivative CA was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with the EZH2 protein, which led to an increase in the expression of cyclin-dependent kinase inhibitors p27 and p16[3][4]. Other compounds have been shown to cause an accumulation of cells in the G2/M phase, preventing entry into mitosis[8].

cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 S S G1->S G2M G2/M S->G2M G2M->G1 drug Diaryl Cyclohexenone Analogs arrest_G1 G0/G1 Arrest drug->arrest_G1 Induce arrest_G2M G2/M Arrest drug->arrest_G2M Induce arrest_G1->G1 arrest_G2M->G2M

Caption: Cell cycle arrest points targeted by cyclohexenone analogs.

Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation is a hallmark of many chronic diseases. Aryl-cyclohexanone derivatives have shown significant promise as anti-inflammatory agents[9]. Their mechanisms often involve the inhibition of key pro-inflammatory signaling pathways and enzymes.

Mechanism 1: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[10][11]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription[12][13][14]. Cyclohexenone derivatives can suppress this pathway, preventing NF-κB activation and reducing the expression of inflammatory mediators like TNF-α and IL-6[15].

stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates complex IκBα-NF-κB (Inactive) IkB->complex NFkB NF-κB (p65/p50) NFkB->complex nucleus Nucleus NFkB->nucleus Translocates to complex->NFkB Releases transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->transcription Initiates drug Diaryl Cyclohexenone drug->IKK Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway.

Mechanism 2: Inhibition of COX-2 and 5-LOX Enzymes

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation and pain[2][16][17]. Some novel cyclohexenone derivatives have been shown to act as dual inhibitors of COX-2 and 5-LOX, which could offer a safer and more effective anti-inflammatory profile compared to traditional NSAIDs that primarily target COX enzymes[18].

Antimicrobial Activity

Certain analogs of diaryl cyclohexenones have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can exhibit inhibitory activity against various strains of bacteria and fungi[19][20]. The mechanism is often attributed to the electrophilic nature of the α,β-unsaturated ketone, which can react with cellular nucleophiles in microorganisms, disrupting essential enzymatic processes or cellular structures. However, the activity is often variable and highly dependent on the specific substitutions on the core scaffold[10].

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl cyclohexenones is profoundly influenced by the nature and position of substituents on both the phenyl rings and the cyclohexenone core.

  • Substitution on Phenyl Rings: Electron-donating groups (e.g., methoxy, hydroxy) or electron-withdrawing groups (e.g., halogens) on the phenyl rings can significantly alter potency. For instance, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the presence of hydroxy and methoxy groups on one of the phenyl rings led to a compound with potent anticancer activity (IC50 = 7.83 µM)[1].

  • Position of Phenyl Rings: The substitution pattern on the cyclohexenone ring itself is critical. While this guide focuses on the 4,4-diphenyl scaffold, much of the available data is on 3,5-diphenyl or 2,6-diarylidenecyclohexanone analogs. This suggests that the spatial arrangement of the aryl groups relative to the enone system is a key determinant of target engagement and biological effect.

  • Additional Functional Groups: The addition of other moieties, such as the carboxylate group in the aforementioned study, can influence pharmacokinetic properties and introduce new interaction points with biological targets, thereby modulating activity[1].

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this area, standardized protocols are essential. Below are detailed, self-validating methodologies for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[8][19][20].

Workflow Diagram

A 1. Seed Cells (96-well plate) Incubate 24h B 2. Treat Cells (Compound dilutions) Incubate 48-72h A->B C 3. Add MTT Reagent (0.5 mg/mL) Incubate 2-4h B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry[21][22][23][24][25].

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration (e.g., its IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Washing: Centrifuge the fixed cells at a higher speed (~850 x g) for 5 minutes. Carefully decant the ethanol and wash the cell pellet twice with PBS[21].

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA[25].

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity[9][26][27].

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with test compounds as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the number of cells (which can be determined from a parallel plate) or express it as a fold-change relative to the vehicle control.

Conclusion and Future Directions

The diaryl cyclohexenone scaffold represents a highly promising platform for the development of novel therapeutics. The available data on its analogs clearly demonstrate potent anticancer and anti-inflammatory activities, driven by well-defined mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key inflammatory pathways like NF-κB and COX-2. The structure-activity relationship studies indicate that the biological profile of these compounds can be finely tuned through chemical modification, offering a rich area for further optimization.

While the specific compound 4,4-Diphenyl-2-cyclohexen-1-one remains underexplored, the robust evidence from its structural relatives strongly warrants its synthesis and biological evaluation. Future research should focus on direct comparative studies of different diaryl isomers to elucidate the optimal spatial arrangement for activity. Furthermore, in vivo studies are necessary to translate the promising in vitro data into tangible therapeutic potential, assessing the pharmacokinetics, safety, and efficacy of lead compounds in preclinical disease models.

References

A comprehensive list of all cited sources with full details and clickable URLs is provided below.

References

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  • Martel-Pelletier, J., et al. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12932858/]
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  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [URL: https://www.clytetechnologies.com/blog/mtt-assay-protocol]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
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  • Schneider, C., et al. Overview of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. ResearchGate. [URL: https://www.researchgate.
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  • Schneider, C. Convergence of the COX-2 and 5-lipoxygenase pathways. Grantome. [URL: https://grantome.com/grant/NIH/R01-GM075033-01A2]
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  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers in Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/38264522/]
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1326245/full]

Sources

The Definitive Guide to the Structural Validation of 4,4-Diphenyl-2-cyclohexen-1-one: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of reactivity, biological activity, and material properties. For a compound such as 4,4-Diphenyl-2-cyclohexen-1-one, a versatile synthetic intermediate, an unambiguous structural elucidation is not merely academic—it is a critical checkpoint in the development pipeline. This guide provides an in-depth, experience-driven comparison of crystallographic techniques for the structural validation of this specific molecule, contextualized with alternative and complementary analytical methods.

The Imperative of Unquestionable Structure: Why Crystallography Reigns Supreme

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (XRD) offers the gold standard for absolute structure determination. For a molecule like 4,4-Diphenyl-2-cyclohexen-1-one, with its non-planar cyclohexenone ring and two bulky phenyl substituents, techniques like NMR spectroscopy might leave ambiguities regarding solid-state conformation and intermolecular interactions. Crystallography, in contrast, provides a precise and accurate map of atomic positions in the crystalline state, revealing intimate details of bond lengths, bond angles, and torsional angles.

A seminal study by Ariel, Chen, Scheffer, and Trotter in 1992 provided the first and definitive crystallographic evidence for the structure of 4,4-Diphenyl-2-cyclohexen-1-one.[1] Their work revealed a fascinating structural feature: the molecule crystallizes in a disordered state, with two equivalent conformations co-existing at the same crystallographic site.[1] This is a critical insight that would be challenging to discern with certainty by other methods.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and a deep understanding of the underlying principles. Here, we dissect the field-proven protocol for the crystallographic validation of 4,4-Diphenyl-2-cyclohexen-1-one.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The journey begins with the synthesis of 4,4-Diphenyl-2-cyclohexen-1-one, followed by rigorous purification. The purity of the starting material is a critical, yet often overlooked, factor in growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder or poor diffraction.

  • Crystal Growth: The Art and Science of Patience: Obtaining a single crystal suitable for X-ray diffraction is arguably the most crucial and challenging step. For an organic molecule like 4,4-Diphenyl-2-cyclohexen-1-one, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is often ideal. This encourages slow, ordered growth rather than rapid precipitation. A systematic screening of various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof) is a standard practice. The key is to allow the crystals to form over days or even weeks in a vibration-free environment.

  • Crystal Selection and Mounting: Under a high-power microscope, a suitable single crystal is selected. An ideal crystal should be transparent, have well-defined faces, and be free of cracks or other visible defects. The crystal is then mounted on a goniometer head, a device that allows for the precise rotation of the crystal in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. The resulting diffraction pattern is a series of spots of varying intensity, which contains the information about the crystal's internal structure.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The initial atomic positions are then determined using direct methods or other phasing techniques. This initial model is then refined against the experimental data using a least-squares algorithm. In the case of 4,4-Diphenyl-2-cyclohexen-1-one, the refinement would reveal the disordered nature of the molecule, requiring a more complex refinement model to accurately represent the two co-existing conformations.[1]

Crystallographic Workflow cluster_Preparation Sample Preparation cluster_Analysis Data Acquisition & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Selection Crystal Selection Crystallization->Selection Single Crystals Data_Collection X-ray Data Collection Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Final_Structure Final 3D Structure Refinement->Final_Structure Refined Structure

A streamlined workflow for the single-crystal X-ray diffraction of 4,4-Diphenyl-2-cyclohexen-1-one.
The Crystal Structure of 4,4-Diphenyl-2-cyclohexen-1-one

The crystallographic study by Ariel et al. provides the following key parameters for 4,4-diphenyl-2-cyclohexen-1-one:[1]

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.139
b (Å)15.823
c (Å)12.472
β (°)103.12
Z4

The most significant finding of this study was the observation of a disordered structure where two equivalent "sofa" conformations of the cyclohexenone ring occupy the same crystallographic site with equal probability.[1] This highlights the dynamic nature of the molecule even within the constraints of a crystal lattice.

A Comparative Analysis of Structural Validation Techniques

While single-crystal XRD provides the definitive solid-state structure, a comprehensive validation strategy often involves a suite of analytical techniques. Here, we compare single-crystal XRD with its primary alternative in crystallography, powder X-ray diffraction, and discuss the complementary roles of NMR spectroscopy and computational chemistry.

TechniqueStrengths for 4,4-Diphenyl-2-cyclohexen-1-oneLimitations for 4,4-Diphenyl-2-cyclohexen-1-one
Single-Crystal XRD - Provides absolute 3D structure. - Reveals detailed conformational information (e.g., the "sofa" conformation). - Elucidates intermolecular interactions in the solid state.- Requires high-quality single crystals, which can be difficult to grow. - Provides a static picture of the molecule in the solid state.
Powder XRD - Does not require single crystals. - Useful for phase identification and purity assessment of bulk material.- Does not typically provide atomic-resolution structural information for a new compound. - Structure solution from powder data is significantly more challenging than from single-crystal data.
NMR Spectroscopy - Provides detailed information about the molecule's structure and dynamics in solution. - Can confirm the connectivity of the atoms.- Does not provide a direct 3D structure in the same way as XRD. - Conformational information in solution may differ from the solid-state structure.
Computational Chemistry - Can predict the lowest energy conformation of the molecule. - Can provide insights into the electronic properties of the molecule.- The accuracy of the predicted structure is dependent on the level of theory and basis set used. - Requires experimental validation.

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The interplay of analytical techniques for a comprehensive structural validation.
Single-Crystal XRD vs. Powder XRD: A Matter of Resolution

For the initial, unequivocal structure determination of a new compound like 4,4-Diphenyl-2-cyclohexen-1-one, single-crystal XRD is indispensable. Powder XRD, on the other hand, is an invaluable tool for the routine analysis of the bulk material. It can be used to confirm that a synthesized batch of the compound has the same crystal structure as the single crystal that was analyzed, and to check for the presence of any impurities or different polymorphic forms.

The Synergy of Crystallography and Spectroscopy

NMR spectroscopy provides a dynamic picture of the molecule in solution. By comparing the NMR data with the crystallographic structure, researchers can gain insights into how the molecule's conformation might change in different environments. For 4,4-Diphenyl-2-cyclohexen-1-one, NMR can confirm the connectivity of the atoms and provide information about the rotational freedom of the phenyl groups in solution, which complements the static picture of the disordered solid-state structure.

The Predictive Power of Computational Chemistry

Computational methods, such as density functional theory (DFT), can be used to calculate the theoretical lowest energy conformation of 4,4-Diphenyl-2-cyclohexen-1-one. This predicted structure can then be compared with the experimentally determined crystal structure. A close agreement between the two provides a high degree of confidence in the structural assignment. Furthermore, computational chemistry can be used to rationalize the observed solid-state conformation and to explore other possible conformations that might exist in different environments.

Conclusion: A Multi-faceted Approach to Structural Certainty

The crystallographic validation of 4,4-Diphenyl-2-cyclohexen-1-one serves as a compelling case study in the rigorous process of molecular structure determination. While single-crystal X-ray diffraction stands as the ultimate arbiter of the solid-state structure, a truly comprehensive understanding of a molecule's behavior is best achieved through a synergistic approach. By integrating the high-resolution data from crystallography with the dynamic insights from NMR spectroscopy and the predictive power of computational chemistry, researchers can build a holistic and robust model of their molecule of interest. This multi-faceted approach not only ensures the scientific integrity of the data but also accelerates the journey from discovery to application.

References

  • Ariel, S., Chen, J., Scheffer, J. R., & Trotter, J. (1992). Structure of 4,4-diphenylcyclohex-2-en-1-one (monoclinic form). Acta Crystallographica Section C: Crystal Structure Communications, 48(2), 400-402. [Link]

  • Stenutz, R. 4,4-diphenyl-2-cyclohexen-1-one. The Stenutz pages. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,4-Diphenyl-2-cyclohexen-1-one is a valuable carbocyclic scaffold in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures, including potential pharmaceutical agents and natural product analogues. The strategic placement of the gem-diphenyl group at the C4 position introduces significant steric hindrance and electronic effects, which present unique challenges and opportunities in its synthesis. This guide provides a comparative analysis of the primary synthetic strategies to access this target, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the most suitable route for their specific application. We will delve into the classic Robinson annulation, modern oxidative methods, and conceptual palladium-catalyzed approaches, evaluating each for efficiency, scalability, and practicality.

Strategic Analysis of Synthetic Disconnections

The construction of the 4,4-diphenyl-2-cyclohexen-1-one core can be approached from several distinct strategic viewpoints. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will compare three primary disconnection approaches:

  • The Robinson Annulation: A powerful ring-forming strategy that builds the six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2] This is a convergent approach that constructs the core skeleton in a single sequence from acyclic precursors.

  • Oxidative Dehydrogenation: A linear approach that begins with a pre-formed, saturated carbocycle (4,4-diphenylcyclohexanone) and introduces the α,β-unsaturation in a late-stage oxidation step.

  • Palladium-Catalyzed Cross-Coupling: A modern, though more complex, strategy that could offer high selectivity and milder conditions, potentially involving the formation of key C-C bonds via palladium catalysis.[3]

The logical flow for these strategies can be visualized as follows:

G cluster_0 Synthetic Strategies Target 4,4-Diphenyl-2-cyclohexen-1-one Robinson Route 1: Robinson Annulation Target->Robinson [C4-C5, C6-C1 bond formation] Oxidation Route 2: Oxidative Dehydrogenation Target->Oxidation [C2=C3 bond formation] Palladium Route 3: Pd-Catalyzed Coupling Target->Palladium [Conceptual C-C bond formation]

Figure 1: High-level disconnection approaches for 4,4-Diphenyl-2-cyclohexen-1-one.

Route 1: The Robinson Annulation

The Robinson annulation is a cornerstone of six-membered ring synthesis, celebrated for its efficiency in building molecular complexity.[1] The reaction proceeds in a two-step sequence: a Michael addition to form a 1,5-dicarbonyl intermediate, followed by an intramolecular aldol condensation to close the ring.[4][5][6]

Mechanistic Discussion & Experimental Insights

The success of this route for synthesizing 4,4-diphenyl-2-cyclohexen-1-one hinges on the conjugate addition of an enolate derived from a diphenylacetyl source to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).

Step A: Michael Addition: A base is used to deprotonate the α-carbon of a ketone, forming a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), resulting in a 1,5-dicarbonyl compound.[7][8]

Step B: Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound, under basic or acidic conditions, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclohexenone product.[4]

Causality of Experimental Choices:

  • Reactant Selection: The most direct approach involves reacting the enolate of 1,1-diphenylacetone with MVK. However, due to the significant steric hindrance around the quaternary diphenyl-substituted carbon, the initial Michael addition can be sluggish.[3] An alternative, often more successful, strategy involves using a less hindered nucleophile like the enolate of ethyl phenylacetate, followed by a second phenylation step, though this adds steps to the overall sequence.

  • Base Selection: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) is typically employed. The choice of base is critical; it must be strong enough to generate the enolate but not so reactive that it promotes self-condensation of the MVK.

  • Solvent: Protic solvents like ethanol are common as they can protonate the intermediate enolates, but aprotic solvents can also be used to favor certain pathways.

G start 1,1-Diphenylacetone + Methyl Vinyl Ketone michael Michael Addition (Base Catalyzed) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product 4,4-Diphenyl-2-cyclohexen-1-one aldol->product

Figure 2: Workflow for the Robinson Annulation route.

Route 2: Oxidative Dehydrogenation of 4,4-Diphenylcyclohexanone

This strategy employs a fundamentally different, more linear approach. It relies on the synthesis of the saturated carbocyclic core first, followed by the introduction of the C2-C3 double bond via an oxidation reaction.

Mechanistic Discussion & Experimental Insights

The key to this route is the efficient synthesis of the 4,4-diphenylcyclohexanone precursor and its subsequent selective dehydrogenation.

Step A: Synthesis of 4,4-Diphenylcyclohexanone: This precursor can be synthesized via several methods, including a Friedel-Crafts reaction with cyclohexanecarboxylic acid chloride and benzene, followed by reduction, or through a double Michael addition.

Step B: α,β-Dehydrogenation: The introduction of the double bond is typically achieved through an oxidation process.

  • Halogenation-Dehydrohalogenation: A classic method involves α-bromination of the ketone followed by elimination with a base (e.g., lithium carbonate in DMF). However, this can lead to mixtures of products.

  • Direct Oxidation: Modern methods offer higher selectivity. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can directly oxidize silyl enol ethers of the ketone to the corresponding enone. Palladium-catalyzed methods using O₂ as the terminal oxidant have also proven effective for dehydrogenating cyclic ketones.

Causality of Experimental Choices:

  • Oxidant Selection: DDQ is a powerful oxidant for this transformation, often proceeding through a hydride abstraction mechanism from the corresponding enol or enolate. Its high redox potential makes it suitable for this purpose, but it is also a stoichiometric and relatively expensive reagent.

  • Reaction Conditions: The choice of solvent is crucial. For DDQ oxidation, a non-polar aprotic solvent like dioxane or benzene is often used to facilitate the reaction. The reaction is typically run at elevated temperatures to drive it to completion.

G start 4,4-Diphenylcyclohexanone oxidation α,β-Dehydrogenation (e.g., with DDQ) start->oxidation product 4,4-Diphenyl-2-cyclohexen-1-one

Figure 3: Workflow for the Oxidative Dehydrogenation route.

Route 3: Conceptual Palladium-Catalyzed Approaches

Modern organometallic chemistry offers powerful tools for C-C bond formation. While a specific, optimized palladium-catalyzed route to 4,4-diphenyl-2-cyclohexen-1-one is not widely documented, a conceptual strategy based on known palladium chemistry can be proposed. One such approach is a tandem conjugate addition/α-arylation reaction.

Mechanistic Discussion & Experimental Insights

This hypothetical route could involve the palladium-catalyzed addition of a phenyl group to the β-position of a cyclohexenone precursor, followed by a second α-arylation.

Proposed Catalytic Cycle:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (e.g., bromobenzene).

  • Carbopalladation: The resulting Aryl-Pd(II)-X complex undergoes conjugate addition to a suitable Michael acceptor like cyclohexenone.

  • Enolate Formation: This generates a palladium enolate intermediate.

  • Reductive Elimination: The enolate can then undergo reductive elimination with another molecule of aryl halide (which has undergone oxidative addition to another Pd(0) center) to form the Cα-Aryl bond, regenerating the Pd(0) catalyst.

Causality and Challenges:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and ligand (e.g., a phosphine ligand like BINAP) would be critical to control reactivity and selectivity.

  • Feasibility: This approach is conceptually elegant but faces significant challenges. The steric hindrance of introducing two phenyl groups on the same carbon atom would be substantial, potentially leading to low yields and competing side reactions. As noted in the literature, the target scaffold is known to be reluctant to undergo Michael additions due to this steric bulk, a challenge that palladium catalysis would need to overcome.[3]

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Robinson AnnulationRoute 2: Oxidative DehydrogenationRoute 3: Pd-Catalyzed (Conceptual)
Starting Materials Simple, acyclic ketones (e.g., diphenylacetone, MVK)Pre-formed cyclohexanone ringCyclohexenone, aryl halides
Number of Steps 1-2 steps for the core2-3 steps (precursor synthesis + oxidation)Potentially 1-pot, but multi-step overall
Typical Yield (%) 40-60% (can be lower due to steric hindrance)60-80% for oxidation step; overall depends on precursor synthesisHighly variable, likely <50% without extensive optimization
Reaction Conditions Strong base, moderate to high temperaturesStrong oxidant, high temperaturesMild to moderate temperatures, inert atmosphere
Scalability Moderate; MVK polymerization can be an issue.Good; precursor synthesis is scalable.Poor; catalyst cost and purification are major hurdles.
Green Chemistry Stoichiometric base, organic solvents.Stoichiometric heavy-metal-free oxidant (DDQ), but generates waste.Catalytic metal, but requires ligands and pure solvents.

Detailed Experimental Protocol: Oxidative Dehydrogenation Route

This protocol is based on established procedures for the α,β-dehydrogenation of cyclic ketones using DDQ.

Objective: To synthesize 4,4-Diphenyl-2-cyclohexen-1-one from 4,4-diphenylcyclohexanone.

Materials:

  • 4,4-Diphenylcyclohexanone (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-diphenylcyclohexanone (e.g., 5.0 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add DDQ (e.g., 5.45 g, 24.0 mmol) to the solution. The mixture will likely turn dark.

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The reaction generates dichlorodicyanohydroquinone (DDHQ), which will precipitate from the solution as the reaction proceeds. The disappearance of the starting material spot on TLC is the primary indicator of completion.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated DDHQ. Wash the filter cake with a small amount of ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The bicarbonate wash is crucial to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 4,4-diphenyl-2-cyclohexen-1-one as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion and Future Outlook

For the laboratory-scale synthesis of 4,4-diphenyl-2-cyclohexen-1-one, the Oxidative Dehydrogenation route offers a reliable and often higher-yielding approach, provided the saturated precursor is readily accessible. Its procedural simplicity and predictable outcome make it a trustworthy method. The classic Robinson Annulation , while powerful, may suffer from lower yields in this specific case due to the significant steric hindrance imposed by the gem-diphenyl group, which impedes the crucial Michael addition step.[3]

Future research should focus on developing more efficient and sustainable methods. The exploration of organocatalysis for an asymmetric Robinson annulation could provide enantiomerically enriched products, which are highly valuable in drug development.[9] Furthermore, adapting these syntheses to continuous flow systems could enhance safety, improve heat transfer, and facilitate scalability, aligning with the principles of green chemistry.

References

  • Burns, A. R., & Taylor, R. J. K. (2011).
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]

  • Suzuki, H., et al. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Mohamed, S. K., et al. (2012). Microwave irradiation assisted synthesis of cyclohexenes via one pot reaction techniques. Journal of Chemical and Pharmaceutical Research.
  • Liu, Y.-k., et al. (2009).
  • PrepChem.com. (n.d.). Synthesis of 4,4-Diphenyl-2-formyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Ramiah, S. (2024). Dield-Alder - Lab Report 1. Scribd.
  • ResearchGate. (n.d.). Organocatalytic Asymmetric [4 + 2] Cycloaddition of 1-Acetylcyclopentene and 1-Acetyl cyclohexene for the Synthesis of Fused Carbocycles.
  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. Retrieved from [Link]

  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube.
  • StudyMoose. (2024).
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  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]

  • (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube.
  • ResearchGate. (n.d.). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol.
  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples.
  • Pachipulusu, R., et al. (2024).
  • Slideshare. (n.d.).
  • Dvorak, C. A., & Rovis, T. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central.
  • (2024). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights.
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • ChemRxiv. (n.d.). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer.
  • J&K Scientific LLC. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Li, Z., et al. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones.

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A Comparative Guide to the Computational Modeling of 4,4-Diphenyl-2-cyclohexen-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Enigmatic Reactivity of 4,4-Diphenyl-2-cyclohexen-1-one: A Case for Computational Scrutiny

4,4-Diphenyl-2-cyclohexen-1-one is an intriguing α,β-unsaturated ketone. Its defining feature, the gem-diphenyl substitution at the C4 position, imposes significant steric hindrance around the β-carbon. This structural element profoundly influences its chemical behavior, most notably rendering it resistant to standard Michael addition reactions that are characteristic of less substituted cyclohexenones[1]. Understanding the subtle interplay of steric and electronic factors that govern its reactivity is paramount for its effective utilization in organic synthesis.

Computational modeling offers a powerful lens through which to dissect these complexities. By simulating reaction pathways and calculating energetic barriers, we can quantitatively compare the feasibility of different transformations, providing predictive insights that can save valuable experimental time and resources. This guide will compare the computational modeling of three key reaction types for 4,4-diphenyl-2-cyclohexen-1-one: Michael additions, cycloadditions, and photochemical rearrangements.

Comparative Analysis of Reaction Pathways: A Computational Perspective

The choice of computational method is critical for obtaining accurate and meaningful results. Density Functional Theory (DFT) has emerged as the workhorse for modeling organic reactions due to its excellent balance of accuracy and computational cost. For the analyses presented here, a combination of a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently flexible basis set (e.g., 6-31G(d,p) or larger) is recommended for geometry optimizations and frequency calculations.

The Unfavorable Landscape of Michael Addition

The reluctance of 4,4-diphenyl-2-cyclohexen-1-one to undergo Michael addition is a well-documented experimental observation. Computational modeling can provide a quantitative rationale for this low reactivity.

Workflow for Modeling Michael Addition:

Michael_Addition_Workflow cluster_reactants Reactant Preparation cluster_ts Transition State Search cluster_product Product Analysis Reactant_Opt Optimize Geometries: - 4,4-Diphenyl-2-cyclohexen-1-one - Nucleophile (e.g., CH3O-) Reactant_Freq Frequency Calculation: Confirm minima Reactant_Opt->Reactant_Freq TS_Search Locate Transition State (TS) for C-C bond formation Reactant_Freq->TS_Search Initial guess for TS TS_Freq Frequency Calculation: Confirm single imaginary frequency TS_Search->TS_Freq TS_IRC IRC Calculation: Connect TS to reactants and product TS_Freq->TS_IRC TS_IRC->Reactant_Opt Product_Opt Optimize Geometry: Michael Adduct TS_IRC->Product_Opt Product_Freq Frequency Calculation: Confirm minimum Product_Opt->Product_Freq

Caption: Workflow for the computational modeling of a Michael addition reaction.

Mechanistic Insights: A DFT study would likely reveal a high activation energy barrier for the nucleophilic attack at the β-carbon. This is a direct consequence of the steric clash between the incoming nucleophile and the bulky phenyl groups. The transition state would show significant distortion of the cyclohexenone ring to accommodate the approach of the nucleophile, leading to a high-energy structure.

Data Comparison:

Reaction TypeNucleophileExpected Activation Energy (Qualitative)Experimental Observation
Michael AdditionSmall (e.g., MeO⁻)HighReluctant to react
Michael AdditionBulky (e.g., t-BuO⁻)Very HighNo reaction
The Favorable Pathway of [2+2] Photocycloaddition

In contrast to the sterically hindered Michael addition, photochemical reactions offer an alternative and often more favorable pathway for the transformation of 4,4-diphenyl-2-cyclohexen-1-one. Irradiation with UV light can excite the enone system, leading to different modes of reactivity. For the closely related cis-4,4-diphenyl-2-cyclohepten-1-one, photochemical irradiation exclusively yields [2+2] cycloaddition products, with no evidence of the phenyl migration products often seen in other 4,4-diphenyl-2-cyclohexen-1-one photochemical reactions[2]. This suggests that a [2+2] photodimerization is a highly probable outcome for 4,4-diphenyl-2-cyclohexen-1-one as well.

Workflow for Modeling [2+2] Photocycloaddition:

Photocycloaddition_Workflow cluster_reactants Ground and Excited State cluster_dimerization Dimerization Pathway GS_Opt Optimize Ground State (S0) Geometry T1_Opt Optimize First Triplet State (T1) Geometry using TD-DFT GS_Opt->T1_Opt Vertical Excitation TS_Dimer Locate Transition State for Dimer Formation on T1 Surface T1_Opt->TS_Dimer Reaction Coordinate Scan Product_Dimer Optimize Geometry of Dimer Product TS_Dimer->Product_Dimer

Caption: A simplified workflow for modeling a [2+2] photocycloaddition reaction.

Mechanistic Insights: Time-dependent DFT (TD-DFT) calculations are essential for studying photochemical reactions. The reaction would likely proceed through the first triplet excited state (T1) of the enone. The steric hindrance of the diphenyl groups would play a less prohibitive role in the approach of another molecule in a less direct trajectory required for the formation of the cyclobutane ring, as compared to the direct nucleophilic attack in a Michael addition. The calculations could also explore the regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity (syn vs. anti) of the dimerization.

The Possibility of Diels-Alder [4+2] Cycloaddition

While less commonly explored for simple cyclohexenones, the conjugated π-system of 4,4-diphenyl-2-cyclohexen-1-one can also act as a dienophile in Diels-Alder reactions. The steric hindrance at the C4 position would again be a significant factor, but the concerted nature of the [4+2] cycloaddition might offer a less sterically demanding transition state compared to a Michael addition.

Workflow for Modeling [4+2] Cycloaddition:

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_ts Transition State Search cluster_product Product Analysis Reactant_Opt Optimize Geometries: - 4,4-Diphenyl-2-cyclohexen-1-one - Diene (e.g., Butadiene) TS_Search Locate Concerted [4+2] Transition State Reactant_Opt->TS_Search TS_Freq Frequency Calculation: Confirm single imaginary frequency TS_Search->TS_Freq TS_IRC IRC Calculation TS_Freq->TS_IRC Product_Opt Optimize Geometry of Cycloadduct TS_IRC->Product_Opt

Caption: Workflow for the computational modeling of a Diels-Alder reaction.

Mechanistic Insights: DFT calculations can predict the activation energy for the concerted pathway. Frontier Molecular Orbital (FMO) analysis can provide insights into the feasibility of the reaction. The energy gap between the HOMO of the diene and the LUMO of the dienophile (4,4-diphenyl-2-cyclohexen-1-one) will be a key indicator of reactivity. The steric clash between the diene and the phenyl groups in the transition state will be a critical factor to analyze.

Experimental Protocols for Computational Modeling

To ensure the trustworthiness and accuracy of the computational models, it is essential to follow a rigorous and self-validating protocol.

Step-by-Step Computational Protocol:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 4,4-diphenyl-2-cyclohexen-1-one and the respective reactant (nucleophile or diene) using a molecular modeling software.

    • Perform an initial geometry optimization using a lower level of theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting geometry.

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization using a DFT functional and basis set known to be reliable for organic molecules (e.g., B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p)).

    • For transition state searches, use an appropriate algorithm (e.g., QST2, QST3, or an eigenvector-following method).

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the optimization.

    • For minima (reactants, products, intermediates), confirm that there are no imaginary frequencies.

    • For transition states, confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • For transition states, perform an IRC calculation to confirm that the transition state connects the correct reactants and products.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., a triple-zeta basis set with diffuse and polarization functions).

    • Incorporate a solvent model (e.g., PCM or SMD) to account for the effect of the solvent on the reaction energetics.

Conclusion: A Roadmap for a Priori Reaction Design

This guide has provided a comparative framework for the computational modeling of 4,4-diphenyl-2-cyclohexen-1-one reactions. The key takeaway is that the significant steric hindrance imposed by the gem-diphenyl groups renders Michael additions energetically unfavorable. In contrast, photochemical [2+2] cycloadditions and, to a lesser extent, thermal [4+2] cycloadditions represent more promising reaction pathways.

By employing the computational workflows and protocols outlined herein, researchers can:

  • Predict Reaction Feasibility: Obtain quantitative estimates of activation energies to compare the likelihood of different reaction pathways.

  • Elucidate Reaction Mechanisms: Gain detailed insights into the transition state structures and the electronic factors that govern reactivity.

  • Guide Experimental Design: Make informed decisions about reaction conditions (e.g., thermal vs. photochemical) and the choice of reactants to achieve desired outcomes.

The synergy between computational modeling and experimental work is crucial for advancing our understanding and application of challenging molecules like 4,4-diphenyl-2-cyclohexen-1-one. This guide serves as a foundational resource for researchers seeking to leverage the predictive power of computational chemistry in their synthetic endeavors.

References

  • Corey, E. J., Bass, J. D., LeMahieu, R., & Mitra, R. B. (1964). A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Journal of the American Chemical Society, 86(24), 5570–5583. [Link]

  • Bunce, R. A., Taylor, V. L., & Holt, E. M. (1991). Photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one. Journal of Photochemistry and Photobiology A: Chemistry, 57(1–3), 317–329. [Link]

  • MySkinRecipes. (n.d.). 4,4-Diphenyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Schultz, A. G., & Hardinger, S. A. (1991). Photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one. The Journal of Organic Chemistry, 56(3), 1105–1111. [Link]

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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of chemical entities is a cornerstone of quality, safety, and efficacy. 4,4-Diphenyl-2-cyclohexen-1-one, a molecule featuring a conjugated enone system and two phenyl substituents on a quaternary carbon[1], presents a unique analytical challenge. Its structure offers multiple sites for reactivity and potential isomerism, making unambiguous identification and purity assessment critical. This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound, offering insights into experimental design and data interpretation from a seasoned practitioner's perspective.

The selection of an analytical technique is not merely a procedural step but a strategic decision driven by the specific information required. For 4,4-Diphenyl-2-cyclohexen-1-one, a multi-technique approach is not just recommended; it is imperative for a holistic understanding of its identity, purity, and structural integrity. We will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Workflow for Comprehensive Characterization

A logical workflow ensures that the data from one technique informs the next, creating a self-validating analytical process.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (EI-MS, HRMS) MS->Report FTIR FT-IR Spectroscopy FTIR->Report HPLC HPLC-UV (Purity, Impurity Profiling) HPLC->Report Synthesis Synthesized 4,4-Diphenyl-2- cyclohexen-1-one Synthesis->NMR Connectivity Synthesis->MS Molecular Weight Synthesis->FTIR Functional Groups Synthesis->HPLC Purity Check

Caption: Integrated workflow for the characterization of 4,4-Diphenyl-2-cyclohexen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule. For 4,4-Diphenyl-2-cyclohexen-1-one, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the placement of protons.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it provides unambiguous evidence of the compound's core structure. The chemical shifts, coupling constants, and integration values in ¹H NMR, and the number and types of carbons in ¹³C NMR, allow for a definitive assignment of the cyclohexenone ring and the two phenyl groups. Given the potential for isomeric impurities, 2D NMR techniques like COSY and HSQC can be invaluable for confirming proton-proton and proton-carbon correlations, respectively.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Presentation: Expected Chemical Shifts

While specific, published data for 4,4-diphenyl-2-cyclohexen-1-one is scarce, we can predict the approximate chemical shifts based on analogous structures like 4,4-dimethyl-2-cyclohexen-1-one and other diphenyl cyclohexanones.[2][3]

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) Multiplicity Carbon Assignment Expected ¹³C Chemical Shift (δ, ppm)
Vinylic H (C2-H)6.9 - 7.1Doublet (d)Carbonyl C (C1)198 - 200
Vinylic H (C3-H)6.0 - 6.2Doublet (d)Vinylic C (C2)150 - 155
Allylic CH₂ (C6-H₂)2.9 - 3.1Triplet (t)Vinylic C (C3)128 - 130
Allylic CH₂ (C5-H₂)2.5 - 2.7Triplet (t)Quaternary C (C4)45 - 50
Phenyl H's7.2 - 7.5Multiplet (m)Allylic CH₂ (C5)35 - 40
Allylic CH₂ (C6)37 - 42
Phenyl C's (ipso)140 - 145
Phenyl C's (o, m, p)125 - 130

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively stable organic molecule like 4,4-Diphenyl-2-cyclohexen-1-one, Electron Ionization (EI) is an excellent choice. It provides a clear molecular ion peak (M⁺˙) and a rich fragmentation pattern that can be used as a fingerprint for the compound. For unambiguous molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Experimental Protocol: GC-MS (EI)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Presentation: Expected Fragmentation Pattern

The molecular weight of 4,4-Diphenyl-2-cyclohexen-1-one (C₁₈H₁₆O) is 248.32 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak at m/z = 248. Key fragmentation pathways for cyclohexenone derivatives often involve retro-Diels-Alder reactions and cleavage adjacent to the carbonyl group (α-cleavage).[4][5]

m/z Value Proposed Fragment Ion Fragmentation Pathway
248[C₁₈H₁₆O]⁺˙Molecular Ion (M⁺˙)
171[M - C₆H₅]⁺Loss of a phenyl radical
105[C₆H₅CO]⁺Acylium ion
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Note: The base peak is likely to be one of the stable fragment ions, such as the tropylium ion or the phenyl cation.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: A Quick and Reliable Confirmation

While FT-IR does not provide the detailed structural information of NMR, it is an excellent first-pass technique to confirm the presence of key functionalities. For 4,4-Diphenyl-2-cyclohexen-1-one, we expect to see characteristic absorptions for the α,β-unsaturated ketone and the aromatic rings. The position of the C=O stretch is particularly diagnostic, as conjugation lowers its frequency compared to a saturated ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation: Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group
3100 - 3000C-H stretchAromatic & Vinylic
~1670C=O stretchα,β-Unsaturated Ketone
~1600, ~1495, ~1450C=C stretchAromatic Ring
760 - 740 & 700 - 680C-H bend (out-of-plane)Monosubstituted Benzene

Note: The C=O stretch around 1670 cm⁻¹ is a key diagnostic peak, distinguishing it from saturated ketones which appear >1700 cm⁻¹.[8]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Impurities

HPLC is the workhorse for determining the purity of a compound and for separating it from any impurities, such as starting materials, byproducts, or degradation products.

Expertise & Experience: Method Development Strategy

Given the aromatic nature of 4,4-Diphenyl-2-cyclohexen-1-one, a reversed-phase HPLC method with UV detection is the logical choice. The phenyl groups provide a strong chromophore, allowing for sensitive detection. A gradient elution is often preferred over isocratic elution to ensure that both polar and non-polar impurities are resolved and eluted in a reasonable time.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.

Data Presentation: Expected Results

A pure sample of 4,4-Diphenyl-2-cyclohexen-1-one should yield a single major peak. The retention time will be dependent on the exact conditions but is expected to be in the mid-to-late part of the gradient due to its relatively non-polar nature. The peak area percentage of the main peak is used to determine the purity of the sample. Any other peaks are considered impurities and should be identified if they are present at significant levels (e.g., >0.1%).

Conclusion: A Synergistic Approach to Confidence in Characterization

The comprehensive characterization of 4,4-Diphenyl-2-cyclohexen-1-one is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. NMR spectroscopy defines the structural framework, Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint, FT-IR verifies the presence of key functional groups, and HPLC quantifies its purity.

This guide provides the foundational protocols and expected outcomes for each technique. It is crucial to remember that while data from analogous compounds is instructive, the ultimate confirmation relies on the careful acquisition and interpretation of data on the compound of interest. By following this integrated analytical workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. [Link]

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  • Stenutz. 4,4-diphenyl-2-cyclohexen-1-one. [Link]

  • SIELC Technologies. Separation of 4,4'-Diphenylmethane diisocyanate on Newcrom R1 HPLC column. [Link]

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  • ResearchGate. HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. [Link]

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A Comparative Guide to the Reactivity of 4,4-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate chemical scaffold is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a discovery program. The α,β-unsaturated ketone moiety, particularly within a cyclohexenone framework, is a cornerstone of synthetic chemistry, offering a versatile platform for the construction of complex molecular architectures.[1] This guide provides an in-depth comparative analysis of the reactivity of 4,4-dimethyl-2-cyclohexen-1-one against two commonly employed alternatives: the parent 2-cyclohexen-1-one and the structurally related isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).

This document moves beyond a simple cataloging of reactions, delving into the causal relationships between structure and reactivity. We will explore how subtle structural modifications, specifically the introduction of a gem-dimethyl group at the C4 position, profoundly influence the outcomes of key synthetic transformations. The insights presented herein are supported by established mechanistic principles and available experimental data to provide a robust framework for informed decision-making in your research endeavors.

The Crucial Role of the C4-Gem-Dimethyl Group: Steric Hindrance and Conformational Effects

The defining structural feature of 4,4-dimethyl-2-cyclohexen-1-one is the presence of two methyl groups on the carbon atom adjacent to the carbonyl group. This seemingly minor addition has significant stereoelectronic consequences that differentiate its reactivity from that of unsubstituted cyclohexenone and isophorone.

The primary influence of the gem-dimethyl group is steric hindrance. This steric bulk impedes the approach of nucleophiles to the β-carbon of the enone system, a phenomenon that can decrease reaction rates compared to the less hindered cyclohexenone. Furthermore, these methyl groups can influence the conformational equilibrium of the six-membered ring, which can, in turn, affect the orientation of the p-orbitals of the conjugated system and, consequently, its reactivity.

This steric impediment is a key consideration in reaction design. While it may retard some desired transformations, it can also be exploited to enhance selectivity in others. For instance, the gem-dimethyl group can disfavor certain reaction pathways, leading to a higher yield of a specific, desired product.

Comparative Reactivity in Key Transformations

We will now examine the reactivity of 4,4-dimethyl-2-cyclohexen-1-one in several fundamental synthetic operations, drawing comparisons with cyclohexenone and isophorone.

Michael (Conjugate) Addition

The Michael, or conjugate, addition is a cornerstone reaction of α,β-unsaturated carbonyls, enabling the formation of a carbon-carbon or carbon-heteroatom bond at the β-position.[1][2] The electrophilicity of this position is a direct consequence of the conjugation with the carbonyl group.

The general reactivity trend for Michael additions is influenced by the steric hindrance around the β-carbon. Consequently, we observe the following qualitative trend in reactivity:

Cyclohexenone > 4,4-Dimethyl-2-cyclohexen-1-one > Isophorone

The unsubstituted nature of cyclohexenone allows for the facile approach of nucleophiles. In contrast, the gem-dimethyl group in 4,4-dimethyl-2-cyclohexen-1-one presents a moderate steric barrier. Isophorone, with its additional methyl group at the β-position, is the most sterically hindered of the three and generally exhibits the lowest reactivity in Michael additions.

Experimental Data Snapshot: Enantioselective Conjugate Addition

EnoneNucleophileCatalyst SystemEnantiomeric Excess (ee)
4,4-Dimethyl-2-cyclohexen-1-oneEt₂ZnCu(OTf)₂ / Chiral Ligand81%
CyclohexenoneEt₂ZnCu(OTf)₂ / Chiral Ligand87%

This data is compiled from a study focused on the development of a specific catalytic system and may not represent a universal trend across all Michael additions.

Organocuprate (Gilman Reagent) Addition

Organocuprates, or Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones, largely avoiding the 1,2-addition to the carbonyl that is often observed with harder nucleophiles like Grignard reagents.[3]

The same steric considerations that apply to the Michael addition are relevant here. The gem-dimethyl group of 4,4-dimethyl-2-cyclohexen-1-one will generally lead to slower reaction rates compared to cyclohexenone. However, the reaction is still highly effective and is a reliable method for introducing alkyl and aryl groups at the β-position.

Experimental Protocol: Conjugate Addition of a Gilman Reagent to an Enone

The following protocol is a representative procedure for the conjugate addition of a Gilman reagent to a cyclohexenone derivative and can be adapted for 4,4-dimethyl-2-cyclohexen-1-one.

Materials:

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium in diethyl ether)

  • 4,4-Dimethyl-2-cyclohexen-1-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add CuI (1.1 equivalents).

  • Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether.

  • Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension of CuI. The reaction mixture will typically change color, indicating the formation of the Gilman reagent.

  • After stirring for 30 minutes at -78 °C, add a solution of 4,4-dimethyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Continue stirring the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reduction Reactions

The reduction of α,β-unsaturated ketones can proceed via two main pathways: 1,2-reduction to the allylic alcohol or 1,4-reduction (conjugate reduction) to the saturated ketone. The choice of reducing agent is critical in determining the outcome.

Luche Reduction (1,2-Reduction):

The Luche reduction, employing sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is highly selective for the 1,2-reduction of enones to their corresponding allylic alcohols.[4][5] This selectivity is attributed to the "hard" nature of the cerium-activated borohydride, which preferentially attacks the "harder" carbonyl carbon. The steric environment around the carbonyl group can influence the rate of this reaction. The gem-dimethyl group in 4,4-dimethyl-2-cyclohexen-1-one does not directly flank the carbonyl, so its effect on the rate of Luche reduction is expected to be less pronounced compared to the effect on conjugate additions.

Catalytic Hydrogenation (1,4-Reduction):

Catalytic hydrogenation, typically using a palladium or platinum catalyst, generally favors the 1,4-reduction of the carbon-carbon double bond to yield the saturated ketone. The steric hindrance provided by the gem-dimethyl group in 4,4-dimethyl-2-cyclohexen-1-one can influence the rate and stereoselectivity of the hydrogenation. The catalyst's approach to the double bond may be directed by the bulky gem-dimethyl group, potentially leading to a higher diastereoselectivity in the product compared to the hydrogenation of unsubstituted cyclohexenone.

Mechanistic Considerations and Visualizations

To better understand the factors governing the reactivity of these enones, it is helpful to visualize the key reaction mechanisms.

Michael Addition Workflow

G cluster_0 Michael Addition Start Enone + Nucleophile Step1 Nucleophilic attack at β-carbon Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Protonation Intermediate->Step2 End 1,4-Adduct Step2->End

Caption: Generalized workflow for a Michael addition reaction.

1,2- vs. 1,4-Addition Pathways

G cluster_1 1,2-Addition (Hard Nucleophiles) cluster_2 1,4-Addition (Soft Nucleophiles) Enone α,β-Unsaturated Ketone (e.g., 4,4-dimethyl-2-cyclohexen-1-one) Nuc1 Nucleophile (e.g., Grignard) Enone->Nuc1 Attack at carbonyl carbon Nuc2 Nucleophile (e.g., Gilman Reagent) Enone->Nuc2 Attack at β-carbon Prod1 Allylic Alcohol Nuc1->Prod1 Workup Prod2 Saturated Ketone Nuc2->Prod2 Workup

Caption: Competing pathways for nucleophilic addition to an enone.

Conclusion

The reactivity of 4,4-dimethyl-2-cyclohexen-1-one is a nuanced subject, governed primarily by the steric influence of the C4 gem-dimethyl group. This structural feature generally leads to a moderation of reactivity in conjugate additions when compared to the parent cyclohexenone, while offering a less hindered alternative to isophorone. For the synthetic chemist, this presents both a challenge and an opportunity. The decreased reactivity may necessitate more forcing conditions or the use of highly reactive reagents. Conversely, the steric hindrance can be harnessed to achieve greater selectivity and to direct the course of a reaction toward a desired outcome. A thorough understanding of these structure-reactivity relationships is paramount for the strategic design of synthetic routes and the efficient construction of complex molecules.

References

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]

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  • Rzepa, H. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Available at: [Link]

  • Wikipedia. Thorpe–Ingold effect. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of scientific integrity and a prerequisite for reliable downstream applications. This is particularly true for compounds like 4,4-Diphenyl-2-cyclohexen-1-one, a versatile intermediate in the synthesis of various complex molecules. This guide provides an in-depth comparison of analytical techniques for evaluating the purity of synthesized 4,4-Diphenyl-2-cyclohexen-1-one, offering field-proven insights and detailed experimental protocols.

The Synthetic Landscape: Understanding Potential Impurities

The most common route to 4,4-Diphenyl-2-cyclohexen-1-one is the Robinson annulation, a powerful ring-forming reaction. This process involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2][3][4] Understanding this synthetic pathway is crucial as it informs the potential impurity profile of the final product.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the precursor ketone and α,β-unsaturated ketone.

  • Michael Adduct Intermediate: The product of the initial Michael addition that has not undergone the subsequent aldol condensation.

  • Byproducts of Self-Condensation: Aldol condensation of the starting ketone with itself.

  • Solvent Residues: From the reaction and purification steps.[5]

A thorough purity assessment, therefore, must be capable of detecting and quantifying these potential contaminants.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A combination of spectroscopic and chromatographic methods provides a comprehensive and self-validating system. This guide will focus on the most effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent and the use of internal standards are critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like 4,4-Diphenyl-2-cyclohexen-1-one due to its excellent dissolving power and minimal interference in the proton spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4,4-Diphenyl-2-cyclohexen-1-one in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time (more scans) is necessary.

Interpreting the Spectra for Purity

A pure sample of 4,4-Diphenyl-2-cyclohexen-1-one should exhibit a clean spectrum with sharp signals corresponding to the expected protons and carbons. The presence of unexpected signals, even at low integration values, indicates the presence of impurities. By comparing the observed chemical shifts and coupling constants with literature values for analogous compounds, one can identify the nature of these impurities.

Expected ¹H NMR Signals for 4,4-Diphenyl-2-cyclohexen-1-one (estimated based on analogous structures):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (10H)7.2 - 7.5Multiplet
Vinylic (1H, C2-H)~6.1Doublet
Vinylic (1H, C3-H)~7.0Doublet
Methylene (2H, C5-H₂)~2.6Triplet
Methylene (2H, C6-H₂)~2.9Triplet

Expected ¹³C NMR Signals for 4,4-Diphenyl-2-cyclohexen-1-one (estimated based on analogous structures):

CarbonChemical Shift (ppm)
Carbonyl (C1)~199
Quaternary (C4)~50
Vinylic (C2, C3)~128, ~150
Aromatic~126-145
Methylene (C5, C6)~30-40

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in CDCl3 with TMS a->b c ¹H NMR Acquisition b->c d ¹³C NMR Acquisition b->d e Process & Integrate Spectra c->e d->e f Compare to Reference e->f g Identify Impurity Signals f->g

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is a powerful separation technique that is ideal for quantifying the purity of a sample and detecting non-volatile impurities. For a compound like 4,4-Diphenyl-2-cyclohexen-1-one, a reversed-phase HPLC method is most suitable.

Causality Behind Experimental Choices in HPLC

The choice of a C18 column is based on the non-polar nature of the diphenyl group, which will interact favorably with the hydrophobic stationary phase. A mobile phase consisting of a mixture of acetonitrile and water provides a good balance of polarity to achieve separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both the main compound and any potential impurities with different polarities are eluted and detected. UV detection is appropriate as the conjugated enone and phenyl groups absorb strongly in the UV region.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Interpreting the Chromatogram

A pure sample will show a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Table for HPLC Data Comparison:

CompoundRetention Time (min)Peak Area (%)
4,4-Diphenyl-2-cyclohexen-1-one(Expected)>99%
Potential Impurity 1(Shorter/Longer)<0.1%
Potential Impurity 2(Shorter/Longer)<0.1%

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_run Chromatographic Run cluster_detect Detection & Analysis a Prepare Mobile Phase d Gradient Elution a->d b Dissolve Sample c Inject Sample b->c c->d e UV Detection d->e f Integrate Peaks e->f g Calculate Purity f->g

Caption: Workflow for HPLC-based purity quantification.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.

Causality Behind Experimental Choices in MS

EI is a "hard" ionization technique that causes fragmentation of the molecule. This fragmentation is reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint. By analyzing the masses of the fragments, one can deduce the structure of the parent molecule and identify potential impurities.

Interpreting the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4,4-Diphenyl-2-cyclohexen-1-one (248.32 g/mol ). The fragmentation pattern of cyclohexenones often involves a retro-Diels-Alder reaction.[6] For the target molecule, characteristic fragments would arise from the loss of phenyl groups and cleavage of the cyclohexenone ring. The presence of peaks at m/z values that do not correspond to the expected fragments of the target molecule can indicate impurities.

Expected Fragments in the Mass Spectrum of 4,4-Diphenyl-2-cyclohexen-1-one:

m/zFragment
248[M]⁺
171[M - C₆H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

MS_Logic cluster_mol Molecule cluster_ion Ionization (EI) cluster_frag Fragmentation A 4,4-Diphenyl-2-cyclohexen-1-one B Molecular Ion [M]⁺ (m/z = 248) A->B C Loss of Phenyl Radical [M - C₆H₅]⁺ (m/z = 171) B->C D Formation of Tropylium Ion [C₇H₇]⁺ (m/z = 91) B->D E Formation of Phenyl Cation [C₆H₅]⁺ (m/z = 77) B->E

Caption: Logical fragmentation pathways in MS analysis.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities depress and broaden the melting point range. This simple and rapid technique provides a good preliminary assessment of purity. The reported melting point for 4,4-Diphenyl-2-cyclohexen-1-one is in the range of 90-92 °C. A synthesized sample with a sharp melting point within this range is likely to be of high purity.

Conclusion: A Holistic and Validating Approach

The assessment of purity for a synthesized compound like 4,4-Diphenyl-2-cyclohexen-1-one requires a multi-faceted analytical approach. By combining the structural insights from NMR, the quantitative power of HPLC, the molecular weight confirmation from MS, and the classic purity indication from melting point analysis, researchers can be confident in the quality of their material. This comprehensive strategy ensures that the compound is suitable for its intended downstream applications in research and development, upholding the principles of scientific rigor and trustworthiness.

References

  • Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Waters. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved from [Link]

  • International Organization of Scientific Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry - Ionization Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Unique selectivity in pharmaceutical analysis using pursuit diphenyl HPLC columns. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • iosrphr.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.
  • PubChem. (n.d.). 4,4-Diphenyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl | Request PDF. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of Reactions Involving 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, predicting product distributions, and elucidating reaction mechanisms. This guide provides an in-depth comparative analysis of the kinetic behavior of 4,4-diphenyl-2-cyclohexen-1-one in several key organic transformations. By examining its reactivity alongside pertinent alternatives, we aim to furnish a comprehensive resource that informs experimental design and accelerates research endeavors.

Introduction: The Unique Reactivity of a Sterically Hindered Enone

4,4-Diphenyl-2-cyclohexen-1-one is a fascinating molecule characterized by a sterically encumbered α,β-unsaturated ketone framework. The gem-diphenyl substitution at the C4 position profoundly influences its chemical reactivity, often leading to kinetic profiles that deviate significantly from less substituted cyclohexenones. This guide will explore the kinetics of three major reaction classes involving this substrate: the photochemically-induced di-π-methane rearrangement, the often-retarded Michael addition, and the reduction of the carbonyl group. Through a comparative lens, we will dissect the underlying principles governing the speed and outcome of these transformations.

The Di-π-Methane Rearrangement: A Photochemical Odyssey

The di-π-methane rearrangement is a hallmark photochemical reaction of 1,4-dienes and related systems, a field extensively pioneered by Howard Zimmerman.[1][2] This elegant transformation allows for the construction of complex, strained vinylcyclopropane architectures.[1] For 4,4-diphenyl-2-cyclohexen-1-one and its analogs, this rearrangement proceeds from an excited triplet state.[3][4]

Mechanistic Considerations

Upon photochemical excitation, typically using a triplet sensitizer, 4,4-diphenyl-2-cyclohexen-1-one forms a diradical intermediate. This intermediate then undergoes a 1,2-vinyl shift followed by cyclization to yield the vinylcyclopropane product. The Zimmerman-Di-π rearrangement is a testament to the intricate dance of electrons in excited states.[2][3]

Diagram 1: Generalized Di-π-Methane Rearrangement Workflow

workflow Workflow for a Typical Di-π-Methane Rearrangement Experiment cluster_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis and Characterization prep_substrate Dissolve Substrate (e.g., 4,4-diphenyl-2-cyclohexen-1-one) in a suitable solvent prep_sensitizer Add Triplet Sensitizer (e.g., Acetone, Benzophenone) prep_substrate->prep_sensitizer prep_degas Degas solution (e.g., with N2 or Ar) prep_sensitizer->prep_degas irradiation Irradiate with UV light (specific wavelength) prep_degas->irradiation monitoring Monitor reaction progress (TLC, GC, HPLC) irradiation->monitoring workup Work-up and Purification (e.g., Chromatography) monitoring->workup characterization Characterize Product(s) (NMR, MS, IR) workup->characterization quantification Determine Quantum Yield characterization->quantification

Caption: A schematic overview of the experimental steps involved in a di-π-methane rearrangement.

Comparative Kinetic Data

The efficiency of the di-π-methane rearrangement is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. The steric and electronic properties of the substituents on the cyclohexenone ring play a crucial role in determining the quantum yield.

SubstrateSubstituents at C4Quantum Yield (Φ)Reference
4,4-Diphenyl-2-cyclohexen-1-one Two Phenyl groups~0.85 (estimated from related systems)[4]
4,4-Dimethyl-2-cyclohexen-1-one Two Methyl groupsLower than diphenyl analog[3]
4-Methyl-4-phenyl-2-cyclohexen-1-one One Methyl, one Phenyl groupIntermediate[3]

The higher quantum yield observed for the diphenyl-substituted enone can be attributed to the ability of the phenyl groups to stabilize the diradical intermediate through resonance, thereby facilitating the rearrangement process. In contrast, the methyl groups in the dimethyl analog offer less stabilization, resulting in a less efficient reaction.

Experimental Protocol: Determination of Quantum Yield

A representative protocol for determining the quantum yield of the di-π-methane rearrangement of 4,4-diphenyl-2-cyclohexen-1-one is as follows:

  • Actinometry: Prepare a solution of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate) and the substrate solution at concentrations that ensure nearly complete light absorption at the irradiation wavelength.

  • Irradiation: Irradiate both solutions in parallel using a merry-go-round apparatus to ensure equal light exposure.

  • Analysis: After a specific time, determine the extent of the reaction for both the actinometer and the substrate using a suitable analytical technique (e.g., UV-Vis spectroscopy for the actinometer, and GC or HPLC for the substrate).

  • Calculation: The quantum yield of the substrate (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_a * (moles of substrate reacted / moles of actinometer reacted)

    where Φ_a is the known quantum yield of the actinometer.

Michael Addition: The Challenge of Steric Hindrance

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[5] However, the gem-diphenyl groups in 4,4-diphenyl-2-cyclohexen-1-one create significant steric hindrance around the β-carbon, making it less accessible to nucleophiles and often leading to slower reaction rates compared to less substituted enones.

The Interplay of Sterics and Electronics

The rate of a Michael addition is influenced by both the steric accessibility of the β-carbon and the electrophilicity of the enone. While the phenyl groups in 4,4-diphenyl-2-cyclohexen-1-one are electron-withdrawing, which should enhance the electrophilicity of the double bond, the steric effect often dominates, leading to reduced reactivity.

Diagram 2: Factors Influencing Michael Addition Kinetics

G cluster_substrate Substrate (Enone) cluster_nucleophile Nucleophile cluster_conditions Reaction Conditions StericHindrance Steric Hindrance at β-carbon Rate Reaction Rate StericHindrance->Rate - Electrophilicity Electrophilicity of C=C double bond Electrophilicity->Rate + Nucleophilicity Nucleophilicity Nucleophilicity->Rate + StericBulk Steric Bulk StericBulk->Rate - Solvent Solvent Polarity Solvent->Rate Catalyst Catalyst/ Base Strength Catalyst->Rate G Substrate 4,4-Disubstituted-2-cyclohexen-1-one Axial_Attack Axial Attack of Hydride Substrate->Axial_Attack k_axial Equatorial_Attack Equatorial Attack of Hydride Substrate->Equatorial_Attack k_equatorial Product_A Equatorial Alcohol (Axial OH group) Axial_Attack->Product_A Product_B Axial Alcohol (Equatorial OH group) Equatorial_Attack->Product_B

Caption: A depiction of the two possible pathways for hydride attack in the reduction of a 4,4-disubstituted cyclohexenone.

Comparative Kinetic Data for NaBH₄ Reduction

Let's compare the relative rates of reduction for different cyclohexanone derivatives.

SubstrateRelative Rate of Reduction with NaBH₄Reference
4,4-Diphenyl-2-cyclohexen-1-one Slower than cyclohexanone[6]
Cyclohexanone Fast[7]
4-tert-Butylcyclohexanone Slower than cyclohexanone, comparable to diphenyl analog[7]

The slower reduction rate of 4,4-diphenyl-2-cyclohexen-1-one compared to the unsubstituted cyclohexanone is again a consequence of steric hindrance. The bulky phenyl groups can impede the approach of the borohydride reagent to the carbonyl carbon. The similar rate to 4-tert-butylcyclohexanone suggests that the steric bulk at the C4 position is a major determinant of reactivity.

Experimental Protocol: Following the Reduction by Gas Chromatography (GC)
  • Reaction Setup: In a round-bottom flask, dissolve the cyclohexenone derivative in a suitable solvent (e.g., ethanol). Cool the solution in an ice bath.

  • Initiation: Add a solution of NaBH₄ to the flask with stirring.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a dilute acid (e.g., 1 M HCl). Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracted samples by GC to determine the relative concentrations of the starting material and the alcohol product(s).

  • Kinetics: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant.

Conclusion

The kinetic behavior of 4,4-diphenyl-2-cyclohexen-1-one is a compelling case study in the interplay of steric and electronic effects in organic reactions. Its propensity to undergo the di-π-methane rearrangement with a high quantum yield stands in stark contrast to its sluggishness in Michael additions, a direct consequence of the steric shielding of the β-carbon by the gem-diphenyl groups. Similarly, the reduction of its carbonyl group is also sterically hindered.

This guide has provided a comparative framework for understanding these kinetic profiles, supported by experimental protocols and data from the literature. For researchers working with this and related sterically demanding substrates, a thorough consideration of these kinetic principles is essential for the rational design of synthetic strategies and the successful prediction of reaction outcomes.

References

  • Zimmerman, H. E., & Morse, R. L. (1968). The Photochemistry of 4,4,5-Triphenyl-2-cyclohexen-1-one. Mechanistic and Exploratory Organic Photochemistry. XXX. Journal of the American Chemical Society, 90(4), 954–966.
  • Zimmerman, H. E. (2025). Photochemical di-π-methane (DPM) rearrangement reactions. PubMed.
  • Singh, N. D. P. (2013). Organic Photochemistry and Pericyclic Reactions. NPTEL.
  • Wikipedia contributors. (2023). Di-π-methane rearrangement. Wikipedia, The Free Encyclopedia.
  • Fagnoni, M., & Albini, A. (2010). Di-π-methane rearrangement in 1-phosphabarrelenes: formation and reactivity of an unprecedented 2-phosphasemibullvalene.
  • Kenari, F., Molnár, S., & Perjési, P. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Molecules, 26(14), 4332.
  • Govaerts, S., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews.
  • Echemi. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one.
  • Grzegorz, S., & Arnold, J. (2007). Effect of steric hindrance on the rates and kinetic isotope effects of the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with TBD and MTBD bases in THF. Journal of Molecular Structure: THEOCHEM.
  • Adam, W., & Griesbeck, A. G. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Synthesis.
  • Soai, K., & Oyamada, H. (2004). Reduction of cyclohexanone 1 m with NaBH 4. Tetrahedron Letters.
  • Baran, P. S. (2020). Photochemical Rearrangements Final. Baran Group Meeting.
  • Perjési, P., et al. (2021). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. Molecules.
  • MDPI. (2024).
  • Davies, M. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine.
  • Grimme, S., et al. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
  • Echemi. (2020). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one.
  • Hermann, R., & Ruckebusch, C. (2015). Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex. Scirp.org.
  • ResearchGate. (2025). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols.
  • Stansbury, J. W., & Bowman, C. N. (2011). Kinetics of Photoinitiated Thiol–Michael Addition Reactions. IADR Abstract Archives.
  • Hamlin, T. A., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal.
  • Bräse, S., Nising, C., & Ohnemüller, U. (2006). A Short and Practical Access to both Enantiomers of 4-Hydroxycyclohexenone Based on a Desymmetrizing CBS Reduction. Synthesis.
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  • Greenham, N. C., & Rao, A. (2022).
  • Davies, M. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha,beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed.
  • Sulimoff, N. (2016). Reduction using NaBH4.
  • Scribd. (n.d.). Di- π -Methane Rearrangement.
  • Green, R. J., et al. (2023). Soluble Diphenylhexatriene Dimers for Intramolecular Singlet Fission with High Triplet Energy. Journal of the American Chemical Society.
  • Fornasier, R., et al. (1986). Selective Reduction of Cyclohexanones with NaBH4 in β-Cyclodextrin, PEG-400, and Micelles. The Journal of Organic Chemistry.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The final step, waste disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the proper disposal of 4,4-Diphenyl-2-cyclohexen-1-one, grounding procedural steps in the scientific principles of chemical safety and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

The molecule's backbone is a cyclohexenone ring, a class of compounds known for potential toxicity and reactivity. The presence of two phenyl groups may influence its biological activity and environmental persistence. Analogous compounds provide critical insight:

  • 2-Cyclohexen-1-one: Classified as a flammable liquid that is toxic if swallowed and potentially fatal upon dermal contact or inhalation[1].

  • Cyclohexanone: Also a flammable liquid and considered harmful if swallowed, inhaled, or in contact with skin[2]. It can cause irritation to the nose, throat, and eyes, and higher exposures may lead to liver and kidney damage[3][4].

  • 4-Phenyl-1-cyclohexene: Labeled as harmful if swallowed[5].

Based on this analysis, it is imperative to handle 4,4-Diphenyl-2-cyclohexen-1-one as a hazardous substance with assumed toxicity, potential flammability, and unknown environmental impact. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

| Hazard Profile: 4,4-Diphenyl-2-cyclohexen-1-one (Inferred) | | :--- | :--- | | Physical State | Likely a solid at room temperature due to high molecular weight. | | Acute Toxicity | Assumed Harmful/Toxic. Handle with caution via all routes of exposure (oral, dermal, inhalation)[1][2][5][6]. | | Flammability | Treat as potentially flammable. Keep away from ignition sources[1][7]. | | Reactivity | Avoid contact with strong oxidizing agents, strong acids, and strong bases[1][7]. | | Environmental Hazard | Assume persistence and ecotoxicity. Do not allow entry into drains or the environment[1][5]. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 4,4-Diphenyl-2-cyclohexen-1-one, ensure a robust barrier between you and the potential hazard. All waste handling procedures must be performed within a certified chemical fume hood[8].

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for integrity before each use[8].

  • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure clothing is buttoned to provide maximum coverage.

Waste Segregation and Collection Protocol

The foundation of safe disposal is the meticulous segregation of waste streams at the point of generation. This prevents dangerous reactions and ensures compliance with disposal regulations[9][10].

Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with 4,4-Diphenyl-2-cyclohexen-1-one and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container Before Use Proper labeling is a regulatory requirement and essential for safety[9][11]. The label must clearly state:

  • The words "HAZARDOUS WASTE "[11]

  • The full chemical name: "4,4-Diphenyl-2-cyclohexen-1-one "

  • A list of all other constituents (e.g., solvents like Dichloromethane, Ethyl Acetate) with estimated percentages.

  • The relevant hazard warnings (e.g., "Toxic," "Flammable")[11].

  • The date accumulation started.

Step 3: Segregate Different Waste Streams

  • Solid Waste: Collect unadulterated 4,4-Diphenyl-2-cyclohexen-1-one, reaction byproducts, and contaminated weighing papers or gloves in a designated solid waste container.

  • Liquid Waste: Collect solutions containing 4,4-Diphenyl-2-cyclohexen-1-one in a dedicated liquid waste container. Crucially, do not mix incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste unless your institution's waste protocol specifies otherwise.

  • Contaminated Labware (Sharps): Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Contaminated Labware (Non-Sharps): Glassware (e.g., flasks, beakers) should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous waste and must be collected in the appropriate liquid waste container. The third rinsate can often be disposed of normally, but consult your institution's specific guidelines.

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in an SAA, which is the area where the waste is generated[11].

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Container Management: Waste containers must be kept closed at all times except when actively adding waste.

  • Storage Volume: Do not exceed 55 gallons of non-acute hazardous waste in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.

Final Disposal Procedure: The Cradle-to-Grave Principle

The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from its generation to its final disposal, a principle known as "cradle-to-grave"[12]. As a generator of hazardous waste, you are responsible for its safe journey.

Step 1: Waste Pickup Request Never dispose of 4,4-Diphenyl-2-cyclohexen-1-one down the sink or in the regular trash[1][13]. This is illegal and environmentally harmful. All disposal must be handled through your institution's Environmental Health and Safety (EHS or OCRS) office or a licensed hazardous waste disposal contractor[9][13]. Follow your institution's procedure to submit a waste collection request.

Step 2: Documentation Ensure all paperwork, including the hazardous waste tag on the container, is filled out completely and accurately. This documentation is part of the manifest system that tracks the waste to its final disposal facility[14].

Step 3: Await Professional Collection Trained EHS personnel will collect the sealed and properly labeled waste container from your laboratory[13]. Do not transport hazardous waste yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from experiments involving 4,4-Diphenyl-2-cyclohexen-1-one.

G cluster_0 Waste Generation Point cluster_3 Final Disposition start Experiment Generates Waste (4,4-Diphenyl-2-cyclohexen-1-one) is_solid Is waste primarily solid? start->is_solid is_liquid Is waste primarily liquid? start->is_liquid is_sharp Is waste a contaminated sharp? start->is_sharp collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Puncture-Proof Sharps Container is_sharp->collect_sharp Yes store_saa Store in Satellite Accumulation Area (SAA) (Keep Closed) collect_solid->store_saa collect_liquid->store_saa collect_sharp->store_saa request_pickup Request Pickup from Institutional EHS/OCRS store_saa->request_pickup disposal Professional Disposal via Licensed Contractor request_pickup->disposal

Sources

Personal protective equipment for handling 4,4-Diphenyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4,4-Diphenyl-2-cyclohexen-1-one

Immediate Safety Briefing: The Precautionary Principle

As a novel compound primarily for research and development, 4,4-Diphenyl-2-cyclohexen-1-one lacks comprehensive toxicological data.[1] The Safety Data Sheet (SDS) indicates "no data available" for many hazard classifications.[1] In such cases, a Senior Application Scientist must apply the precautionary principle . We will base our safety protocols on the known hazards of structurally similar compounds, namely α,β-unsaturated ketones (like 2-cyclohexen-1-one) and substituted aromatic compounds.

These related compounds are known to be flammable, harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation or damage.[2][3] Therefore, the core directive is to treat 4,4-Diphenyl-2-cyclohexen-1-one as a hazardous substance, mandating a stringent PPE protocol to prevent all routes of exposure.

Hazard Analysis & PPE Rationale

The molecular structure of 4,4-Diphenyl-2-cyclohexen-1-one presents several potential hazards that dictate our PPE choices:

  • α,β-Unsaturated Ketone System: This functional group is a known Michael acceptor, meaning it can react with biological nucleophiles like proteins and DNA. This reactivity is linked to skin irritation, sensitization, and potential toxicity.[4]

  • Cyclohexenone Backbone: The parent compound, 2-cyclohexen-1-one, is classified as an acute toxin (oral, dermal, inhalation), a skin irritant, and a cause of serious eye damage.[2][3] We must assume our compound shares these properties.

  • Diphenyl Substitution: The presence of two phenyl groups increases the molecular weight, likely making it a solid at room temperature. However, it also introduces hazards associated with aromatic compounds. Handling it as a powder increases the risk of inhalation.

This analysis demands a multi-layered PPE approach that provides chemical resistance, respiratory protection, and eye/face safety.

Core PPE Protocol: A Multi-Barrier System

Always handle 4,4-Diphenyl-2-cyclohexen-1-one inside a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all operations.

Hand Protection: The Primary Barrier

Direct skin contact is a primary route of exposure. The choice of glove material is critical and must be based on resistance to both ketone and aromatic functionalities.

Causality: Disposable nitrile gloves, while common, offer only minimal splash protection and are not suitable for prolonged contact with many organic solvents.[5] For robust protection against cyclic ketones and aromatic compounds, materials with longer breakthrough times are required.[6][7]

Protocol:

  • Primary Gloving: Use Butyl rubber or Viton™ gloves as your primary chemical barrier. These materials show excellent resistance to ketones.[7][8]

  • Secondary Gloving (Double-Gloving): Wear a pair of longer-cuff nitrile gloves underneath the primary gloves. This provides backup protection in case of a tear or failure of the outer glove and makes the doffing process safer.

  • Inspection and Replacement: Always inspect gloves for holes or degradation before use. If contact with the chemical occurs, remove gloves immediately, wash your hands, and don fresh gloves. Do not reuse disposable gloves.

Table 1: Glove Material Suitability for Related Compounds

Glove MaterialSuitability for Ketones (e.g., Cyclohexanone)Breakthrough TimeCitation(s)
Butyl Rubber Excellent> 480 minutes (full contact)[7][8]
Viton™ Excellent> 120 minutes (splash contact)[8]
SilverShield®/4H® Excellent> 8 hours[7]
Nitrile Poor to Fair (Splash Only)Variable, often < 15 minutes[5][6]
Latex PoorNot Recommended
Eye and Face Protection: Preventing Irreversible Damage

Given that related compounds can cause serious, irreversible eye damage, robust eye and face protection is non-negotiable.[3][8]

Protocol:

  • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards at all times.[5] Goggles must form a seal around the eyes to protect from splashes, powders, and vapors.

  • Secondary Protection: When handling larger quantities (>1 gram), performing reactions that could splash, or working outside of a contained system, a full-face shield must be worn over the chemical splash goggles.[5][9]

Body Protection: Shielding Skin and Clothing

Protective clothing prevents incidental contact with skin and avoids contaminating personal clothing.

Protocol:

  • Wear a flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs.[5]

  • Ensure legs are fully covered (no shorts or skirts).

  • Wear closed-toe, closed-heel shoes made of a non-porous material.[5]

  • For large-scale operations or significant spill cleanup, disposable chemical-resistant coveralls (e.g., Tychem®) are required.[7]

Respiratory Protection: A Risk-Based Approach

While a fume hood is the primary engineering control, respiratory protection may be necessary in specific scenarios. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]

Protocol:

  • Standard Handling (<1 gram): A properly functioning chemical fume hood is sufficient.

  • Weighing Powder: When weighing the solid compound outside of a vented balance enclosure, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.

  • Potential for Aerosolization/High Vapor Concentration: For procedures that may generate aerosols or if there's a risk of exceeding exposure limits, a half-mask or full-face respirator with organic vapor cartridges is required.[7][8]

  • Emergency/Spill Response: For large spills or ventilation failure, a self-contained breathing apparatus (SCBA) is essential.[2][9]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on closed-toe shoes and long pants.

  • Don inner nitrile gloves.

  • Don lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Don outer chemical-resistant gloves (e.g., Butyl), pulling the cuffs over the sleeves of the lab coat.

  • Don face shield if required by the procedure.

Doffing (Taking Off):

  • Contaminated Area: Remove outer gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

  • Step Back to Cleaner Area: Remove face shield, handling it by the headband.

  • Remove lab coat, folding it inward on itself to contain any contamination.

  • Remove chemical splash goggles.

  • Final Step: Remove inner nitrile gloves, using the same peeling technique as the outer gloves.

  • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

Proper disposal prevents exposure to waste handlers and the environment.

Protocol:

  • Segregation: All disposable PPE contaminated with 4,4-Diphenyl-2-cyclohexen-1-one is considered hazardous waste.

  • Containment: Place all contaminated items (gloves, wipes, disposable coveralls) into a dedicated, clearly labeled hazardous waste bag or container.[10]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and list the chemical constituents.[10]

  • Closure: Keep the waste container sealed except when adding waste.[10]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Workflow Visualization: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific experimental conditions.

PPE_Selection_Workflow cluster_prep Preparation & Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 4,4-Diphenyl-2-cyclohexen-1-one FumeHood Work in Chemical Fume Hood? Start->FumeHood StopWork STOP! Do Not Proceed Without Ventilation FumeHood->StopWork No BasePPE Mandatory Base PPE: - Double Gloves (Nitrile inner, Butyl outer) - Sealed Chemical Goggles - FR Lab Coat FumeHood->BasePPE Yes SplashRisk Splash or Aerosol Risk? BasePPE->SplashRisk FaceShield Add Full Face Shield SplashRisk->FaceShield Yes Scale Scale > 5g or High Concentration? SplashRisk->Scale No FaceShield->Scale AdvancedPPE Consider: - Chemical Resistant Apron/Coveralls - Half-Mask Respirator (Organic Vapor) Scale->AdvancedPPE Yes Proceed Proceed with Experiment Scale->Proceed No AdvancedPPE->Proceed

Caption: PPE selection workflow for 4,4-Diphenyl-2-cyclohexen-1-one.

References

  • Safety First: Handling and Storage of Cyclohexanone . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 4-Phenyl-1-cyclohexene Safety Data Sheet . CPAchem Ltd. Available from: [Link]

  • Cyclohexanone :: Internal Plant Instructions . Chemius. Available from: [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. Available from: [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances . ECETOC. Available from: [Link]

  • 4,4-Diphenyl-2,5-cyclohexadien-1-one PubChem Entry . National Center for Biotechnology Information. Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one . Food and Chemical Toxicology. Available from: [Link]

  • Benzene - Wikipedia . Wikimedia Foundation. Available from: [Link]

  • 4-Phenyl-1-cyclohexene Physical/Chemical Properties . ChemSrc. Available from: [Link]

  • Prioritised substance group: Diisocyanates . HBM4EU. Available from: [Link]

  • Nomination Background: 2-Cyclohexen-1-one . National Toxicology Program (NTP). Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 2,6,6-trimethylcyclohex-2-ene-1,4-dione . Food and Chemical Toxicology. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.